1-Hydroxyrutecarpine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
19-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-14-7-3-5-12-15(14)20-17-16-11(8-9-21(17)18(12)23)10-4-1-2-6-13(10)19-16/h1-7,19,22H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBYAIMGJMOBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC=C3O)C4=C1C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of 1-Hydroxyrutecarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyrutecarpine, a hydroxylated derivative of the quinazolinocarboline alkaloid rutecarpine, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its cytotoxic, anti-inflammatory, and vasorelaxant properties. Drawing upon available in vitro data, this document outlines the key signaling pathways likely involved in its bioactivity and provides detailed experimental protocols for its investigation. Quantitative data is presented in structured tables for clarity, and signaling pathways are visualized using Graphviz diagrams. While direct and extensive research on this compound is still emerging, this guide synthesizes the existing knowledge and provides a framework for future research and development.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: Cytotoxicity and Antiproliferative Effects
The following table summarizes the available quantitative data on the cytotoxic and antiproliferative activity of this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| P-388 (Murine Leukemia) | Cytotoxicity | ED50 | 3.72 µg/mL | [1] |
| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | ED50 | 7.44 µg/mL | [1] |
| P-388 (Murine Leukemia) | Antiproliferative | IC50 | 12.4 µM | [1] |
| HT-29 (Human Colon Adenocarcinoma) | Antiproliferative | IC50 | 24.7 µM | [1] |
Proposed Signaling Pathway for Cytotoxicity
Based on the known mechanisms of related compounds, the cytotoxic action of this compound is likely to involve the activation of intrinsic apoptotic pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cancer cell lines (e.g., P-388, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the ED50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity
While specific quantitative data for this compound is limited, its parent compound, rutaecarpine, exhibits significant anti-inflammatory properties. It is plausible that this compound shares a similar mechanism of action, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.
Proposed Signaling Pathways for Anti-inflammatory Action
The anti-inflammatory effects are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory enzymes and cytokines.
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol describes the use of the Griess assay to quantify the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control wells (cells only), LPS-only wells, and wells with this compound alone.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by this compound.
Vasorelaxant Activity
The parent compound, rutaecarpine, is known to induce vasorelaxation, an effect that is largely dependent on the endothelium and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. It is hypothesized that this compound exerts similar effects on vascular smooth muscle.
Proposed Signaling Pathway for Vasorelaxation
The proposed mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO production, subsequent activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, and an increase in cGMP levels, ultimately causing vasorelaxation.
Experimental Protocol: Ex Vivo Vasorelaxation Assay Using Wire Myography
This protocol describes the assessment of the vasorelaxant effects of this compound on isolated arterial rings.
Materials:
-
Aortic or mesenteric artery rings from rats or mice
-
Krebs-Henseleit solution
-
Phenylephrine (PE) or KCl for pre-contraction
-
Acetylcholine (ACh) to test endothelium integrity
-
This compound
-
Wire myograph system
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the artery and cut it into 2-3 mm rings. Mount the rings in the wire myograph chambers filled with Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with KCl (60 mM).
-
After washing and returning to baseline, pre-contract the rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.
-
-
Concentration-Response Curve:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.
-
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.
Antiplatelet Activity
This compound has been reported to possess antiplatelet activity, though the precise mechanism and quantitative potency are not yet fully elucidated.[1] The mechanism likely involves the inhibition of platelet aggregation pathways.
Proposed Experimental Workflow for Investigating Antiplatelet Activity
A logical workflow to investigate the antiplatelet mechanism of this compound is outlined below.
Conclusion
This compound is a promising natural product derivative with demonstrated cytotoxic and potential anti-inflammatory and vasorelaxant activities. While current research provides a foundational understanding of its mechanism of action, further in-depth studies are required to fully elucidate the specific molecular targets and signaling pathways involved. The experimental protocols and proposed mechanisms outlined in this guide offer a robust framework for researchers to advance the investigation of this compound and evaluate its therapeutic potential. The generation of more comprehensive quantitative data will be crucial for its future development as a potential therapeutic agent.
References
1-Hydroxyrutecarpine: A Technical Overview of Its Biological Activity and Putative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a derivative of rutecarpine, a naturally occurring indolopyridoquinazoline alkaloid found in the plant Evodia rutaecarpa. While its parent compound, rutecarpine, has been more extensively studied for its cardiovascular and anti-inflammatory properties, this compound has demonstrated notable cytotoxic and antiplatelet activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological effects. Due to the limited direct research on the specific signaling pathways of this compound, this document also discusses the well-established signaling pathways of its parent compound, rutecarpine, as a predictive framework.
Quantitative Data on Biological Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The available quantitative data, primarily half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values, are summarized below.
| Cell Line | Assay Type | Parameter | Value (µg/mL) | Value (µM) | Reference |
| P-388 (Murine Leukemia) | Cytotoxicity | ED50 | 3.72 | - | |
| HT-29 (Human Colon Carcinoma) | Cytotoxicity | ED50 | 7.44 | - | |
| P-388 (Murine Leukemia) | Cytotoxicity | IC50 | - | 12.4 | |
| HT-29 (Human Colon Carcinoma) | Proliferation | IC50 | - | 24.7 |
Postulated Signaling Pathways (Based on Rutecarpine)
While the specific signaling pathways of this compound remain to be fully elucidated, the mechanisms of its parent compound, rutecarpine, offer valuable insights into its potential modes of action. Rutecarpine is known to modulate several key signaling cascades, including the MAPK/NF-κB and PI3K/Akt pathways.
Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Signaling
Rutecarpine has been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. It is plausible that this compound may share similar mechanisms.
Caption: Postulated inhibition of MAPK and NF-κB pathways by rutecarpine.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Some studies on rutecarpine suggest its involvement in modulating this pathway, which could be relevant to the cytotoxic effects observed with this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by rutecarpine.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
1-Hydroxyrutecarpine: A Technical Guide to its Molecular Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a derivative of the indolopyridoquinazoline alkaloid, rutecarpine, found in the unripe fruit of Evodia rutaecarpa. While research on this compound is not as extensive as on its parent compound, existing studies indicate its potential as a bioactive molecule with cytotoxic and antiplatelet activities. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound, drawing upon direct evidence where available and inferring potential mechanisms from studies on the closely related compound, rutecarpine.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and the related compound, rutecarpine.
Table 1: Cytotoxicity of this compound
| Cell Line | ED50 (µg/mL) |
| P-388 (murine leukemia) | 3.72 |
| HT-29 (human colon adenocarcinoma) | 7.44 |
Table 2: Inhibitory Activity of Rutecarpine (Related Compound) on Cyclooxygenase (COX) Enzymes
| Enzyme | IC50 (µM) |
| COX-1 | 8.7[1] |
| COX-2 | 0.28[1] |
Potential Molecular Targets and Signaling Pathways
Based on the activities of the structurally similar compound rutecarpine, the following are potential molecular targets and signaling pathways for this compound.
Cyclooxygenase (COX) Enzymes
Rutecarpine has been shown to be a potent inhibitor of COX-2 and a less potent inhibitor of COX-1.[1] This suggests that this compound may also exhibit inhibitory activity against these enzymes, which are key mediators of inflammation and pain.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Rutecarpine has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[2][3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Studies on rutecarpine have shown that it can inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK1/2, JNK, and p38.[2]
Apoptosis
This compound has demonstrated cytotoxic effects, suggesting it may induce apoptosis in cancer cells. The exact mechanism is yet to be fully elucidated, but it could involve the modulation of pro- and anti-apoptotic proteins, similar to other cytotoxic agents.
Platelet Aggregation
This compound has been noted for its antiplatelet activity. The mechanism likely involves interference with signaling pathways that lead to platelet activation and aggregation.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's molecular targets.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
Target cell lines (e.g., P-388, HT-29)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Pre-incubate the COX enzyme with different concentrations of this compound or a vehicle control in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (lipopolysaccharide) for stimulation
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for a specified time, followed by stimulation with LPS.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation.
Materials:
-
Human or animal blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregating agent (e.g., ADP, collagen)
-
This compound
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from whole blood by centrifugation.
-
Adjust the platelet count in the PRP.
-
Pre-incubate the PRP with different concentrations of this compound or a vehicle control.
-
Initiate platelet aggregation by adding an aggregating agent.
-
Monitor the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of inhibition of platelet aggregation.[4][5][6][7][8]
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and a general experimental workflow for its analysis.
Conclusion
This compound is a promising natural product derivative with demonstrated cytotoxic and antiplatelet activities. While direct research into its molecular targets is ongoing, evidence from the closely related compound rutecarpine suggests that its mechanisms of action may involve the inhibition of COX enzymes and the modulation of the NF-κB and MAPK signaling pathways. Further investigation is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound. The experimental protocols and workflows provided in this guide offer a framework for such future research.
References
- 1. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of anti-platelet drugs on human platelet aggregation with a novel whole blood aggregometer by a screen filtration pressure method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Profile of 1-Hydroxyrutecarpine: A Technical Guide for Researchers
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents. Rutaecarpine, an alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has demonstrated significant anti-inflammatory properties in various preclinical models. This document provides a comprehensive overview of the anti-inflammatory effects of rutaecarpine, with a focus on its molecular mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. The primary mechanisms underlying rutaecarpine's anti-inflammatory activity involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators.
Core Mechanisms of Action
Rutaecarpine exerts its anti-inflammatory effects by modulating key signaling pathways that are central to the inflammatory response. The primary targets are the NF-κB and MAPK pathways, which are often activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Rutaecarpine has been shown to inhibit this pathway by:
-
Preventing the phosphorylation and degradation of IκBα.
-
Inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. [1][2]
By blocking these critical steps, rutaecarpine effectively suppresses the expression of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-1β.[1][3]
Modulation of the MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs.
Studies have demonstrated that rutaecarpine can:
The inhibition of the MAPK pathway by rutaecarpine contributes to the downregulation of pro-inflammatory mediator production.
Quantitative Data on Anti-Inflammatory Effects of Rutaecarpine
The following tables summarize the quantitative data from in vitro studies on the effects of rutaecarpine on various inflammatory markers.
Table 1: Effect of Rutaecarpine on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Rutaecarpine Concentration (µM) | Inhibition (%) | Reference |
| Nitric Oxide (NO) | 10 | Significant Reduction | [1][3] |
| 20 | Significant Reduction | [1][3] | |
| iNOS (protein expression) | 10 | Significant Reduction | [1][2] |
| 20 | Significant Reduction | [1][2] | |
| COX-2 (protein expression) | 10 | Significant Reduction | [1][2] |
| 20 | Significant Reduction | [1][2] | |
| TNF-α (production) | 10 | Significant Reduction | [1][3] |
| 20 | Significant Reduction | [1][3] | |
| IL-1β (production) | 10 | Significant Reduction | [1][3] |
| 20 | Significant Reduction | [1][3] |
Table 2: Effect of Rutaecarpine on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages
| Signaling Protein | Rutaecarpine Concentration (µM) | Effect | Reference |
| p-IκBα | 10, 20 | Significant Inhibition | [1][2] |
| p-p65 (NF-κB) | 10, 20 | Significant Inhibition | [1][2] |
| p-p38 (MAPK) | 10, 20 | Significant Inhibition | [2] |
| p-JNK (MAPK) | 10, 20 | Significant Inhibition | [2] |
| p-PI3K | 10, 20 | Concentration-dependent Suppression | [1] |
| p-Akt | 10, 20 | Concentration-dependent Suppression | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the NF-κB signaling pathway by rutaecarpine.
Caption: Modulation of the MAPK signaling pathway by rutaecarpine.
Caption: In vitro anti-inflammatory experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of compounds like rutaecarpine. These protocols can be adapted for the investigation of this compound.
In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
5.1.1. Cell Culture and Treatment
-
Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling protein phosphorylation).
5.1.2. Cell Viability Assay (MTT Assay)
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
5.1.3. Nitric Oxide (NO) Production Assay
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
5.1.4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
5.1.5. Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
5.2.1. Animal Model and Treatment
-
Use male Sprague-Dawley or Wistar rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Administer this compound orally or intraperitoneally at various doses (or a vehicle control) 1 hour before the carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce edema.
5.2.2. Measurement of Paw Edema
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).
-
Calculate the increase in paw volume (edema) as Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
5.2.3. Myeloperoxidase (MPO) Activity Assay
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals and collect the paw tissue.
-
Homogenize the tissue in a suitable buffer and centrifuge to obtain the supernatant.
-
Measure the MPO activity in the supernatant, which is an indicator of neutrophil infiltration, using a commercially available kit or a standard colorimetric assay.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of rutaecarpine, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. While direct experimental data for this compound is currently lacking, its structural similarity to rutaecarpine and the known anti-inflammatory activity of other rutaecarpine metabolites suggest that it is a promising candidate for further investigation.
Future research should focus on:
-
Evaluating the in vitro anti-inflammatory activity of this compound using the protocols outlined in this guide to determine its effects on pro-inflammatory mediators and key signaling pathways.
-
Conducting in vivo studies to assess the efficacy of this compound in animal models of inflammation.
-
Investigating the structure-activity relationship of hydroxylated rutaecarpine derivatives to identify more potent and selective anti-inflammatory agents.
-
Exploring the potential synergistic effects of this compound with other anti-inflammatory compounds.
A thorough investigation of this compound's anti-inflammatory properties will provide valuable insights for the development of novel therapeutics for the treatment of inflammatory diseases.
References
The Cytotoxic Properties of 1-Hydroxyrutecarpine: A Technical Guide
Abstract
1-Hydroxyrutecarpine, a hydroxy-derivative of the indolopyridoquinazoline alkaloid rutaecarpine, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of its cytotoxic properties, potential mechanisms of action, and the experimental protocols used for its evaluation. The document summarizes key quantitative data, elucidates potential signaling pathways involved in its cytotoxic activity, and offers detailed methodologies for researchers and drug development professionals.
Introduction
Natural products remain a vital source of lead compounds in cancer drug discovery. Rutaecarpine, an alkaloid isolated from plants like Evodia rutaecarpa, and its derivatives have been the subject of significant research due to their diverse biological activities. This compound is one such derivative that has shown promising cytotoxic and antiplatelet activities.[1][2] Its potential as an anti-cancer agent stems from its ability to inhibit the proliferation of tumor cells, making it a compound of interest for further investigation and development.
Cytotoxic Activity of this compound
The cytotoxic potential of this compound has been quantified against several cancer cell lines. The efficacy is typically measured by the half-maximal effective concentration (ED₅₀) or the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
|---|---|---|---|---|
| P-388 | Murine Leukemia | ED₅₀ | 3.72 | [1][2] |
| HT-29 | Human Colon Adenocarcinoma | ED₅₀ | 7.44 |[1][2] |
ED₅₀ (Effective Dose 50) is the concentration of a drug that gives half of the maximal response.
Proposed Mechanism of Action
While the precise molecular mechanisms of this compound are still under full investigation, evidence from studies on its parent compound, rutaecarpine, and other derivatives suggests a multi-faceted mode of action.
Inhibition of Topoisomerases
A primary proposed mechanism for the cytotoxicity of rutaecarpine derivatives is the inhibition of DNA topoisomerases.[3][4] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[5][6] Topoisomerase inhibitors act as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the topoisomerase cleavage complex (TOP1cc).[6][7] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA strand breaks when a replication fork collides with the trapped complex.[5][8] These DNA lesions can trigger cell cycle arrest and ultimately lead to apoptotic cell death.[9]
Caption: Figure 1: Mechanism of Topoisomerase I Inhibition.
Induction of Apoptosis
The accumulation of DNA damage and cellular stress induced by topoisomerase inhibition typically culminates in apoptosis, or programmed cell death. This process is mediated by complex signaling cascades. Key pathways often implicated in chemotherapy-induced apoptosis include the activation of stress-related kinases and the intrinsic (mitochondrial) pathway.
-
JNK/p53 Activation: DNA damage can activate stress kinases like c-Jun N-terminal Kinase (JNK) and the tumor suppressor protein p53.[10][11] These proteins can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[10]
-
Mitochondrial Pathway: The activation of Bax and Bak leads to mitochondrial outer membrane permeabilization (MOMP).[12] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[12]
-
Caspase Cascade: Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
Caption: Figure 2: Proposed Apoptotic Signaling Pathway.
Experimental Protocols
The evaluation of cytotoxic properties involves a series of standardized in vitro assays. The general workflow is depicted below, followed by detailed methodologies for key experiments.
Caption: Figure 3: General Experimental Workflow.
Cell Viability and Cytotoxicity Assays
These assays measure the proportion of viable cells after treatment with the test compound.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and incubate for the desired period (e.g., 48 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
-
SRB Assay (Sulphorhodamine B)
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions, providing a measure of total biomass.
-
Protocol:
-
After treatment and incubation, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at approximately 510 nm.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Protocol:
-
Culture and treat cells as required.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation: Viable cells (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
-
Protocol:
-
Set up a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer.
-
Add this compound at various concentrations to the reaction tubes. Include a positive control (e.g., Camptothecin) and a no-enzyme negative control.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
Interpretation: The supercoiled DNA band will decrease, and the relaxed DNA band will increase in the active enzyme lane. An effective inhibitor will show a persistence of the supercoiled DNA band compared to the uninhibited enzyme control.
-
Conclusion and Future Directions
This compound exhibits significant cytotoxic properties against cancer cells, with evidence suggesting that its mechanism of action may involve the inhibition of DNA topoisomerase I and subsequent induction of apoptosis. The quantitative data, while limited, supports its potential as an anticancer agent.
Future research should focus on:
-
Expanding the cytotoxicity screening to a broader panel of human cancer cell lines to determine its spectrum of activity.
-
Conducting detailed mechanistic studies to confirm topoisomerase inhibition and definitively map the signaling pathways involved in apoptosis.
-
Performing cell cycle analysis to understand if the compound induces arrest at specific checkpoints.
-
Evaluating the compound's efficacy and toxicity in preclinical in vivo animal models.
This comprehensive approach will be crucial in validating this compound as a viable candidate for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hydroxyrutaecarpine CAS#: 53600-24-1 [m.chemicalbook.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. New topoisomerases inhibitors: synthesis of rutaecarpine derivatives and their inhibitory activity against topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
1-Hydroxyrutecarpine: A Technical Guide on its Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis, but their uncontrolled activation can lead to thromboembolic diseases such as heart attack and stroke. Consequently, the development of novel antiplatelet agents is a significant area of pharmaceutical research. 1-Hydroxyrutecarpine, an indolopyridoquinazoline alkaloid, has been identified as a compound with antiplatelet properties. This technical guide provides a comprehensive overview of the current knowledge on the antiplatelet activity of this compound, with comparative data from its well-studied parent compound, rutecarpine. This document details the quantitative inhibitory effects, plausible experimental methodologies, and the underlying signaling pathways involved.
Quantitative Data on Antiplatelet Activity
The inhibitory potency of this compound and its parent compound, rutecarpine, against platelet aggregation induced by different agonists is summarized below. This allows for a comparative assessment of their efficacy.
Table 1: Inhibitory Concentration (IC50) of this compound and Rutecarpine on Platelet Aggregation
| Compound | Agonist | IC50 (µg/mL) | IC50 (µM) | Species | Reference |
| This compound | Arachidonic Acid | ~1-2 | ~3.3-6.6* | Rabbit | [1] |
| Rutecarpine | Collagen | - | ~2.5 | Human | [2] |
| Rutecarpine | Arachidonic Acid, ADP, Thrombin, U46619 | >100 µM | >100 | Human | [2] |
*Calculated based on a molecular weight of 303.31 g/mol for this compound.[3][4]
Experimental Protocols
While the full experimental details for the study on this compound are not publicly available, this section outlines representative protocols for the key assays used in evaluating the antiplatelet activity of such compounds, based on established methodologies for rutecarpine and other antiplatelet agents.[2][5][6][7][8][9][10]
Preparation of Washed Platelets
A standardized method for preparing washed platelets is crucial for in vitro aggregation studies to eliminate plasma components that could interfere with the assay.[5][6][7]
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant solution, typically acid-citrate-dextrose (ACD).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 250 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet Pelletization: The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Washing: The platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to prevent premature activation. This washing step is repeated to ensure the removal of plasma proteins.
-
Final Resuspension: The final platelet pellet is resuspended in Tyrode's buffer, and the platelet count is adjusted to a standardized concentration (e.g., 3.6 x 10⁸ cells/mL) for use in aggregation assays.[2]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.[8][9][10]
-
Instrumentation: A light transmission aggregometer is used for this assay.
-
Baseline Calibration: Platelet-poor plasma (PPP), obtained by high-speed centrifugation of whole blood, is used to set the 100% aggregation baseline, while the washed platelet suspension is used to set the 0% baseline.
-
Incubation: A defined volume of the washed platelet suspension is pre-incubated with either a vehicle control (e.g., DMSO) or varying concentrations of the test compound (this compound) for a specified time (e.g., 3 minutes) at 37°C with stirring.
-
Agonist Addition: Platelet aggregation is initiated by adding a specific agonist, such as arachidonic acid.
-
Data Recording: The change in light transmission is recorded over time to generate an aggregation curve. The maximum aggregation percentage is determined, and IC50 values are calculated from the concentration-response curves.
Western Blot Analysis for Signaling Proteins
To investigate the molecular mechanism of action, Western blotting can be employed to assess the phosphorylation status of key signaling proteins in platelets.[11][12][13][14][15][16]
-
Platelet Stimulation and Lysis: Washed platelets are pre-incubated with the test compound or vehicle, followed by stimulation with an agonist. The reaction is stopped, and the platelets are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., PLCγ2, Akt, p38 MAPK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
The antiplatelet activity of this compound has been specifically demonstrated against arachidonic acid-induced aggregation.[1] This suggests a mechanism of action that involves the inhibition of the cyclooxygenase (COX) or thromboxane synthase enzymes, which are key to the conversion of arachidonic acid into the potent platelet agonist, thromboxane A2 (TXA2).
Further insights into the potential molecular targets can be gleaned from the extensive research on its parent compound, rutecarpine. Rutecarpine has been shown to inhibit platelet activation through multiple signaling pathways, primarily when stimulated by collagen.[2][17][18] These include the inhibition of:
-
Phospholipase C (PLC)γ2 Activation: Leading to reduced formation of inositol triphosphate (IP3) and diacylglycerol (DAG), thereby decreasing intracellular calcium mobilization and protein kinase C (PKC) activation.[2][17][18]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for the amplification of platelet activation signals.[2][17][18]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the inhibition of p38 MAPK, ERK1/2, and JNK1/2 phosphorylation.[2][11]
The following diagrams illustrate the potential points of inhibition for this compound and the established pathways for rutecarpine.
Caption: Putative and established inhibitory signaling pathways.
Caption: General experimental workflow for assessing antiplatelet activity.
Conclusion
This compound demonstrates potent inhibitory activity against arachidonic acid-induced platelet aggregation, suggesting its potential as a therapeutic agent for thromboembolic disorders. Its mechanism of action likely involves the inhibition of the thromboxane A2 synthesis pathway. Further research, drawing upon the extensive studies of its parent compound, rutecarpine, is warranted to fully elucidate its inhibitory effects on other platelet activation pathways and to evaluate its efficacy and safety in preclinical models. The data and protocols presented in this guide provide a foundational framework for researchers and drug development professionals to advance the investigation of this compound as a novel antiplatelet drug candidate.
References
- 1. Indolopyridoquinazoline alkaloids with antiplatelet aggregation activity from Zanthoxylum integrifoliolum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Hydroxyrutaecarpine CAS#: 53600-24-1 [m.chemicalbook.com]
- 4. 1-Hydroxyrutaecarpine | C18H13N3O2 | CID 10447696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]
- 6. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 8. helena.com [helena.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coachrom.com [coachrom.com]
- 11. mdpi.com [mdpi.com]
- 12. Platelet Sample Preparation and Western Blotting [bio-protocol.org]
- 13. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 1-Hydroxyrutecarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyrutecarpine, a derivative of the quinazolinocarboline alkaloid rutaecarpine, has emerged as a compound of interest for its potential therapeutic applications. While research into its specific neuroprotective effects is ongoing, this technical guide synthesizes the current understanding of the likely mechanisms and experimental approaches for its evaluation. Drawing parallels from related compounds and established neuroprotection research, this document outlines the key signaling pathways, experimental models, and quantitative assessment methodologies relevant to characterizing the neuroprotective profile of this compound. The primary focus is on its potential to mitigate oxidative stress, neuroinflammation, and apoptosis, which are critical pathological processes in a range of neurodegenerative disorders.
Introduction to Neuroprotection and the Promise of this compound
Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow down this neuronal cell death. The mechanisms underlying neurodegeneration are complex and multifactorial, with oxidative stress, neuroinflammation, and apoptosis playing central roles.
Natural compounds and their derivatives are a rich source for the discovery of novel neuroprotective agents. This compound, a metabolite of rutaecarpine found in the medicinal plant Evodia rutaecarpa, is one such compound. While direct and extensive research on its neuroprotective potential is still developing, its structural similarity to other known neuroprotective alkaloids suggests it may act through similar pathways. This guide provides a comprehensive overview of the anticipated neuroprotective mechanisms of this compound and the experimental frameworks to validate them.
Potential Neuroprotective Mechanisms of this compound
Based on the known activities of structurally related compounds, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress and survival.
Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. The Keap1-Nrf2/ARE signaling pathway is a critical regulator of endogenous antioxidant responses.
-
Activation: Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and translocates to the nucleus.
-
Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.
-
Key Enzymes: This includes enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT), which collectively work to neutralize ROS and protect the cell from oxidative damage.
It is plausible that this compound could activate this pathway, thereby enhancing the antioxidant capacity of neuronal cells.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.
-
Anti-apoptotic Proteins: Proteins like Bcl-2 and Bcl-xL inhibit apoptosis.
-
Pro-apoptotic Proteins: Proteins like Bax and Bak promote apoptosis by increasing mitochondrial outer membrane permeabilization, leading to the release of cytochrome c.
-
Caspase Cascade: Cytochrome c release initiates a cascade of caspase activation, with caspase-3 being a key executioner caspase that cleaves various cellular substrates, leading to cell death.
This compound may inhibit apoptosis by upregulating anti-apoptotic proteins, downregulating pro-apoptotic proteins, and inhibiting the activation of caspase-3.
Alleviation of Neuroinflammation
Chronic neuroinflammation, mediated primarily by activated microglia and astrocytes, contributes significantly to neuronal damage. Activated microglia release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen and nitrogen species, creating a neurotoxic environment. This compound may possess anti-inflammatory properties by inhibiting the activation of microglia and reducing the production of these inflammatory mediators.
Quantitative Data on Neuroprotective Effects
While specific quantitative data for this compound is limited in the public domain, the following tables provide a representative structure for presenting such data, based on findings for analogous neuroprotective compounds.
Table 1: Effect of this compound on Cell Viability in Neuronal Cell Lines
| Cell Line | Neurotoxic Insult | This compound (µM) | Cell Viability (%) |
| SH-SY5Y | 6-OHDA (100 µM) | 0 (Control) | 52.3 ± 4.1 |
| 1 | 65.8 ± 3.9 | ||
| 5 | 78.2 ± 5.2 | ||
| 10 | 89.1 ± 4.5 | ||
| PC12 | H₂O₂ (200 µM) | 0 (Control) | 48.9 ± 3.7 |
| 1 | 61.5 ± 4.3 | ||
| 5 | 75.4 ± 3.9 | ||
| 10 | 85.2 ± 5.1 |
Table 2: Modulation of Oxidative Stress Markers by this compound
| Parameter | Cell Line | Treatment | Fold Change vs. Control |
| Nrf2 (nuclear) | SH-SY5Y | This compound (10 µM) | 3.2 ± 0.4 |
| HO-1 | SH-SY5Y | This compound (10 µM) | 4.5 ± 0.6 |
| SOD Activity | PC12 | This compound (10 µM) | 2.8 ± 0.3 |
| CAT Activity | PC12 | This compound (10 µM) | 2.1 ± 0.2 |
Table 3: Anti-Apoptotic Effects of this compound
| Protein | Cell Line | Treatment | Fold Change vs. Control |
| Bcl-2 | SH-SY5Y | This compound (10 µM) | 2.5 ± 0.3 |
| Bax | SH-SY5Y | This compound (10 µM) | 0.4 ± 0.1 |
| Cleaved Caspase-3 | PC12 | This compound (10 µM) | 0.3 ± 0.08 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For differentiation into a neuronal phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.
-
PC12 Cells: Rat pheochromocytoma PC12 cells are maintained in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Differentiation is induced by treating the cells with 50-100 ng/mL nerve growth factor (NGF) for 5-7 days.
In Vitro Models of Neurotoxicity
-
6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease: Differentiated SH-SY5Y or PC12 cells are pre-treated with various concentrations of this compound for 2-4 hours, followed by exposure to 50-100 µM 6-OHDA for 24 hours to induce dopaminergic neurotoxicity.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model of Ischemic Stroke: Differentiated neuronal cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂ and 5% CO₂) for 2-4 hours. Subsequently, the medium is replaced with normal glucose-containing medium, and the cells are returned to normoxic conditions for 24 hours to simulate reperfusion injury. This compound can be added during the pre-incubation or reperfusion phase.
-
Amyloid-β (Aβ) Induced Toxicity Model of Alzheimer's Disease: Differentiated SH-SY5Y cells are treated with aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at concentrations of 10-25 µM for 24-48 hours. This compound is added as a pre-treatment.
Assessment of Neuroprotection
-
Cell Viability Assay (MTT Assay):
-
After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Western Blot Analysis:
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.
-
After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Measurement of Antioxidant Enzyme Activity:
-
Cell lysates are prepared, and the activities of SOD and CAT are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Nrf2/HO-1 signaling pathway in neuroprotection.
Caption: Intrinsic apoptosis pathway and potential inhibition.
Experimental Workflow
The Pharmacokinetics of 1-Hydroxyrutecarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a hydroxylated derivative of rutaecarpine, an indolopyridoquinazoline alkaloid found in the medicinal herb Evodia rutaecarpa. While rutaecarpine has been the subject of numerous pharmacological and pharmacokinetic investigations, data specifically detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound remains scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known metabolic fate of rutaecarpine, which serves as the primary context for understanding the pharmacokinetics of its hydroxylated metabolites, including this compound.
Current research indicates that rutaecarpine undergoes extensive metabolism, primarily through oxidation and subsequent conjugation. The formation of hydroxylated metabolites is a key step in its biotransformation. While quantitative pharmacokinetic parameters for this compound are not available, this document summarizes the existing knowledge on the metabolic pathways leading to the formation of hydroxylated rutaecarpine derivatives, the enzymes involved, and the experimental methodologies used in these investigations.
Metabolism of Rutaecarpine and Formation of Hydroxylated Metabolites
The metabolism of rutaecarpine is a complex process involving both Phase I and Phase II enzymatic reactions. The primary route of Phase I metabolism is hydroxylation, leading to the formation of several mono- and di-hydroxylated metabolites.
Phase I Metabolism: Hydroxylation
In vivo and in vitro studies have demonstrated that rutaecarpine is metabolized to various hydroxylated derivatives. In human liver microsomes, rutaecarpine is oxidized to 10-, 11-, 12-, and 3-hydroxyrutaecarpine.[1] While this compound has been identified as a naturally occurring derivative of rutaecarpine, its formation as a metabolite in humans or rats has not been explicitly detailed in the reviewed literature.[2]
The cytochrome P450 (CYP) enzyme superfamily plays a crucial role in the hydroxylation of rutaecarpine. In humans, CYP3A4 is the major enzyme involved in the formation of 10- and 3-hydroxyrutaecarpine, while CYP1A2 and CYP2D6 also contribute to the formation of 11- and 12-hydroxyrutaecarpine.[1] In rats, CYP1A and CYP2B isoforms are suggested to be the predominant enzymes responsible for rutaecarpine metabolism.[3]
Phase II Metabolism: Conjugation
Following hydroxylation, the Phase I metabolites of rutaecarpine undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.
The table below summarizes the identified metabolites of rutaecarpine.
| Metabolite | Metabolic Pathway | Enzymes Involved (Human) | Enzymes Involved (Rat) |
| 10-Hydroxyrutecarpine | Phase I Hydroxylation | CYP3A4, CYP1A1/2 | CYP1A, CYP2B |
| 1this compound | Phase I Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | CYP1A, CYP2B |
| 12-Hydroxyrutecarpine | Phase I Hydroxylation | CYP1A2, CYP2D6, CYP3A4 | CYP1A, CYP2B |
| 3-Hydroxyrutecarpine | Phase I Hydroxylation | CYP3A4 | CYP1A, CYP2B |
| Dihydroxyrutaecarpine | Phase I Hydroxylation | Not specified | Not specified |
| Hydroxyrutaecarpine Glucuronide | Phase II Glucuronidation | UGTs | UGTs |
| Hydroxyrutaecarpine Sulfate | Phase II Sulfation | SULTs | SULTs |
UGTs: UDP-glucuronosyltransferases; SULTs: Sulfotransferases
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the metabolism of rutaecarpine.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: Rutaecarpine is typically administered orally (e.g., via gavage) or intravenously. Doses can range from 2 mg/kg to 100 mg/kg.[4][5]
-
Sample Collection: Blood samples are collected at various time points post-administration from the jugular or tail vein. Urine and feces are often collected over a 24-hour period using metabolic cages.
-
Sample Preparation: Plasma is separated from blood by centrifugation. For analysis of metabolites, plasma, urine, or fecal homogenates may be subjected to protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analytical Method: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common analytical technique for the quantification of rutaecarpine and its metabolites.[6][7][8] This method offers high sensitivity and selectivity for identifying and quantifying compounds in complex biological matrices.
In Vitro Metabolism Study using Liver Microsomes
-
Enzyme Source: Pooled human or rat liver microsomes are used as the source of metabolic enzymes.
-
Incubation: Rutaecarpine is incubated with the liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
Reaction Termination: The incubation is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Metabolite Identification: The supernatant is analyzed by UPLC-MS/MS to identify the metabolites formed.
-
Enzyme Phenotyping: To identify the specific CYP enzymes involved, selective chemical inhibitors or recombinant human CYP enzymes are used.[1]
Visualizations
Metabolic Pathway of Rutaecarpine
Caption: Metabolic pathway of rutaecarpine.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: In vivo pharmacokinetic study workflow.
Conclusion and Future Directions
The pharmacokinetic profile of this compound remains largely uncharacterized. The available data focuses on the metabolism of its parent compound, rutaecarpine, which undergoes extensive hydroxylation and subsequent conjugation. While this provides a foundational understanding of the likely metabolic fate of this compound, direct studies are necessary to elucidate its specific ADME properties.
Future research should be directed towards:
-
Pharmacokinetic studies of this compound: Administration of the pure compound to animal models to determine its oral bioavailability, distribution, metabolism, and excretion pathways.
-
Quantitative bioanalytical method development: Establishing and validating sensitive and specific methods for the quantification of this compound and its potential metabolites in various biological matrices.
-
In vitro metabolism studies: Investigating the specific enzymes responsible for the metabolism and potential further transformation of this compound.
A thorough understanding of the pharmacokinetics of this compound is essential for its potential development as a therapeutic agent and for assessing its role in the overall pharmacological and toxicological profile of rutaecarpine-containing herbal preparations.
References
- 1. Oxidative metabolism of the alkaloid rutaecarpine by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cytochrome P450s by rutaecarpine and metabolism of rutaecarpine by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of the pharmacokinetics of theophylline by rutaecarpine, an alkaloid of the medicinal herb Evodia rutaecarpa, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of rutaecarpine in rat plasma: application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Time effect of rutaecarpine on caffeine pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Effect of rutaecarpine on caffeine pharmacokinetics in rats" by Rohit Kumar Estari [scholarlycommons.pacific.edu]
An In-Depth Technical Guide to the Absorption and Metabolism of 1-Hydroxyrutecarpine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies used to study the absorption and metabolism of 1-hydroxyrutecarpine, a primary metabolite of the indolopyridoquinazolinone alkaloid, rutecarpine.[1] Understanding the pharmacokinetic profile of this compound is critical for evaluating its therapeutic potential and safety. This document details key experimental protocols, presents available quantitative data, and visualizes complex biological pathways and workflows.
Intestinal Absorption of this compound
Predicting the oral absorption of a compound is a fundamental step in drug development. The Caco-2 cell permeability assay is the gold-standard in vitro model for this purpose, simulating the human intestinal epithelium to assess a compound's ability to traverse the gut wall.[2][3][4]
The Caco-2 Cell Permeability Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes when cultured on semi-permeable supports.[5] This monolayer forms tight junctions and expresses key efflux transporters, such as P-glycoprotein (P-gp), making it an excellent model for studying both passive diffusion and active transport mechanisms.[6][7] The apparent permeability coefficient (Papp) is calculated from these experiments to quantify a compound's absorption potential.[7] A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A), can determine if a compound is a substrate for active efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two typically indicates active efflux.[5]
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the general procedure for assessing the bidirectional permeability of a test compound like this compound across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell™ inserts) in multi-well plates.[3]
-
The cells are cultured for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[5]
2. Monolayer Integrity Verification:
-
Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω x cm² generally indicates a suitable monolayer for permeability studies.[8]
3. Transport Experiment:
-
Equilibration: The cell monolayers are washed and equilibrated for approximately 10-15 minutes at 37°C with a pre-warmed transport buffer (e.g., Ringers buffer).[8]
-
Dosing (A to B): For apical to basolateral transport, the test compound dosing solution (e.g., 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[3][8]
-
Dosing (B to A): For basolateral to apical transport, the dosing solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.[5]
-
Incubation: The plate is incubated at 37°C, often with gentle agitation (e.g., 50 oscillations per minute), for a set period, typically 2 hours.[3][8]
4. Sampling and Analysis:
-
At the end of the incubation period, samples are collected from both the donor and receiver compartments.
-
The concentration of the test compound in each sample is quantified using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]
5. Data Calculation:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of permeation (mass/time).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Quantitative Permeability Data
| Compound Category | Typical Papp (A-B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | Reference |
| High Permeability | > 5 | High | [7] |
| Moderate Permeability | 1 - 5 | Moderate | [7] |
| Low Permeability | < 1 | Low | [7] |
Experimental Workflow: Caco-2 Bidirectional Permeability Assay
Caption: Workflow for a Caco-2 bidirectional permeability assay.
Metabolism of this compound
Drug metabolism studies are essential to understand a compound's clearance, identify potential active or toxic metabolites, and predict drug-drug interactions.[9] Metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.[10]
Metabolic Pathways
This compound is itself a Phase I metabolite of rutecarpine.[11] The formation of hydroxylated metabolites of rutecarpine is primarily catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, with minor contributions from CYP1A2 and CYP2C9.[11][12]
Following its formation, this compound is susceptible to Phase II metabolism. The primary Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[13]
-
Glucuronidation: This is a major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs).[10][13] The hydroxyl group on this compound is an ideal site for glucuronide conjugation. UGT enzymes such as UGT1A1, UGT1A9, and UGT2B7 are commonly involved in drug metabolism.[10]
-
Sulfation: Catalyzed by sulfotransferases (SULTs), this is another common pathway for compounds with hydroxyl groups.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
The microsomal stability assay is a widely used in vitro method to assess a compound's susceptibility to Phase I metabolism by CYP enzymes.[14][15] By supplementing with appropriate cofactors, it can also be adapted to study Phase II reactions.[16]
1. Materials and Reagents:
-
Liver Microsomes: Pooled human or animal liver microsomes.[17]
-
Test Compound: this compound (e.g., 1-10 µM final concentration).[14]
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[15]
-
Cofactors:
2. Incubation Procedure:
-
Pre-incubation: The test compound and liver microsomes (e.g., 0.5 mg/mL protein) are pre-incubated in the buffer at 37°C for a few minutes.[14]
-
Reaction Initiation: The reaction is started by adding the pre-warmed cofactor solution.[17]
-
Time Points: Aliquots of the reaction mixture are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[14][17]
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This also precipitates the microsomal proteins.[15]
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.[15]
-
The supernatant is collected and analyzed by LC-MS/MS to measure the remaining concentration of the parent compound (this compound) at each time point.[16]
4. Data Analysis:
-
The natural logarithm of the percentage of the compound remaining is plotted against time.
-
The slope of this line gives the elimination rate constant (k).
-
From this, key parameters are calculated:
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
Quantitative Metabolic Stability Data
Specific metabolic stability data for this compound is limited. However, data from related compounds or the parent compound, rutecarpine, can provide valuable insights. For example, studies on hydroxy-α-sanshool showed it was relatively stable in human liver microsomes.[18] The stability of a compound is often classified based on its in vitro half-life.
| In Vitro t½ (minutes) | Stability Classification | Implication for In Vivo Clearance |
| > 60 | High Stability | Likely Low Clearance |
| 15 - 60 | Moderate Stability | Likely Moderate Clearance |
| < 15 | Low Stability | Likely High Clearance |
Metabolic Pathway: From Rutecarpine to Excretion
Caption: Predicted metabolic pathway of rutecarpine via this compound.
References
- 1. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. enamine.net [enamine.net]
- 4. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 11. Rutecarpine - Wikipedia [en.wikipedia.org]
- 12. Induction of cytochrome P450s by rutaecarpine and metabolism of rutaecarpine by cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mttlab.eu [mttlab.eu]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
The Inhibitory Profile of 1-Hydroxyrutecarpine: A Technical Overview for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the enzymatic inhibition profile of a compound is paramount in assessing its therapeutic potential and safety. This technical guide provides an in-depth analysis of the available data on the enzyme inhibition profile of 1-hydroxyrutecarpine, a metabolite of the alkaloid rutecarpine. Due to the limited direct research on this compound, this paper also incorporates data from its closely related metabolite, 10-hydroxyrutecarpine, to provide a more comprehensive, albeit inferred, profile.
Executive Summary
This compound and its derivatives are of growing interest in pharmacological research due to the diverse biological activities of the parent compound, rutecarpine. This document consolidates the known inhibitory activities of rutecarpine metabolites against key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. The available data indicates that 10-hydroxyrutecarpine, a major metabolite of rutecarpine, is a potent inhibitor of CYP1A1, CYP1A2, and CYP1B1. While direct quantitative data for this compound remains scarce, the profile of its isomer provides critical insights for predicting potential drug-drug interactions and guiding future research. This guide also outlines a detailed experimental protocol for assessing cytochrome P450 inhibition and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to Rutecarpine and its Metabolites
Rutecarpine is a pentacyclic indolopyridoquinazolinone alkaloid originally isolated from the unripe fruit of Evodia rutaecarpa. It has been traditionally used in Chinese medicine for a variety of ailments. Modern pharmacological studies have revealed its diverse activities, including anti-inflammatory, anti-tumor, and cardiovascular effects. The metabolism of rutecarpine in the human body leads to the formation of several hydroxylated derivatives, including this compound and 10-hydroxyrutecarpine. These metabolites may contribute to the overall pharmacological and toxicological profile of the parent compound. Understanding their interaction with metabolic enzymes is crucial for the development of safe and effective therapeutic agents based on the rutecarpine scaffold.
Quantitative Enzyme Inhibition Data
| Enzyme | Inhibitor | IC50 (µM) |
| CYP1A1 | 10-hydroxyrutecarpine | 2.56 |
| CYP1A2 | 10-hydroxyrutecarpine | 2.57 |
| CYP1B1 | 10-hydroxyrutecarpine | 0.09 |
Table 1: Inhibitory concentration (IC50) of 10-hydroxyrutecarpine against human cytochrome P450 enzymes.
It is important to note that while this compound and 10-hydroxyrutecarpine are structural isomers, their inhibitory potency and selectivity may differ. Therefore, the data for 10-hydroxyrutecarpine should be considered as indicative rather than definitive for this compound.
Other derivatives of rutecarpine have been shown to inhibit a range of other enzymes, including cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), phosphodiesterase 4B (PDE4B), phosphodiesterase 5 (PDE5), and topoisomerases. However, specific IC50 or Ki values for this compound against these enzymes are not currently published.
Experimental Protocols
The following section details a generalized experimental protocol for determining the inhibitory potential of a test compound, such as this compound, against cytochrome P450 enzymes using human liver microsomes.
Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound for specific human cytochrome P450 isoforms (e.g., CYP1A2, CYP2D6, CYP3A4).
Materials
-
Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
96-well microplates
-
Incubator
-
LC-MS/MS system for metabolite quantification
Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test and control inhibitors by serial dilution in the assay buffer.
-
Prepare a stock solution of the probe substrate in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of this compound or the positive control inhibitor. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate the metabolic reaction by adding the CYP isoform-specific probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Reaction Termination:
-
After a predetermined incubation time (e.g., 10-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway
The following diagram illustrates the general mechanism of cytochrome P450-mediated drug metabolism and its inhibition.
Caption: Cytochrome P450 metabolic cycle and points of inhibition.
Experimental Workflow
The workflow for a typical in vitro cytochrome P450 inhibition assay is depicted below.
Caption: Workflow for an in vitro CYP450 inhibition assay.
Conclusion and Future Directions
The available evidence suggests that metabolites of rutecarpine, particularly 10-hydroxyrutecarpine, are potent inhibitors of key cytochrome P450 enzymes involved in drug metabolism. This indicates a high potential for drug-drug interactions if rutecarpine or its derivatives are co-administered with other therapeutic agents that are substrates for these enzymes.
However, a significant data gap exists for the direct enzyme inhibition profile of this compound. To fully characterize its potential for clinical development, the following studies are recommended:
-
Direct determination of IC50 and Ki values of this compound against a comprehensive panel of drug-metabolizing enzymes, including major CYP450 isoforms, UGTs, and transporters.
-
Mechanism-of-inhibition studies to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mechanism-based.
-
In vivo studies to confirm the in vitro findings and assess the clinical significance of any observed enzyme inhibition.
By systematically addressing these research questions, a complete and actionable understanding of the this compound enzyme inhibition profile can be established, paving the way for its safe and effective development as a potential therapeutic agent.
The Effect of 1-Hydroxyrutecarpine on the NF-κB Pathway: An In-depth Technical Guide
Disclaimer: As of December 2025, publicly available research on the specific effects of 1-hydroxyrutecarpine on the NF-κB signaling pathway is limited. This compound is a known metabolite of rutaecarpine, formed via cytochrome P450-mediated oxidation.[1] This document, therefore, provides a comprehensive overview of the well-documented effects of the parent compound, rutaecarpine , on the NF-κB pathway. This information may serve as a foundational resource for researchers investigating the potential activities of its hydroxylated derivatives.
Introduction to Rutaecarpine and the NF-κB Pathway
Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid isolated from the unripe fruit of Evodia rutaecarpa.[2] It has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-platelet, and vasodilatory effects.[3][4] The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical signaling cascade that plays a central role in regulating inflammatory responses.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]
Rutaecarpine's Attenuation of the NF-κB Signaling Cascade
Rutaecarpine has been shown to exert its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling pathway. Studies have demonstrated that rutaecarpine can suppress the production of key inflammatory mediators and inhibit the activation and nuclear translocation of NF-κB p65 in response to inflammatory stimuli.
Quantitative Impact of Rutaecarpine on Inflammatory Markers
The following tables summarize the quantitative data from studies investigating the inhibitory effects of rutaecarpine on various components of the inflammatory response, many of which are regulated by the NF-κB pathway.
Table 1: Inhibition of Nitric Oxide (NO) Production by Rutaecarpine in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration | NO Production (µM) | Percent Inhibition |
| Control | - | 5.2 ± 1.9 | - |
| LPS (10 µg/mL) | - | 18.5 ± 2.2 | 0% |
| LPS + Rutaecarpine | 10 µM | 12.3 ± 2.1 | 33.5% |
| LPS + Rutaecarpine | 20 µM | 11.1 ± 1.6 | 40.0% |
| (Data adapted from a study on LTA-stimulated RAW 264.7 cells, showing a similar trend for NO inhibition)[2] |
Table 2: Effect of Rutaecarpine on COX-1 and COX-2 Activity
| Enzyme | Rutaecarpine Concentration | IC50 (µM) |
| COX-1 | - | 8.7 |
| COX-2 | - | 0.28 |
| (Data from a study on bone marrow-derived mast cells and COX-2 transfected HEK293 cells)[8] |
Experimental Methodologies
This section details the experimental protocols used in the cited studies to evaluate the effect of rutaecarpine on the NF-κB pathway.
Cell Culture and Treatment
RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were pre-treated with various concentrations of rutaecarpine for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
NO production was indirectly measured by quantifying the accumulation of nitrite in the culture medium using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader, and the nitrite concentration was determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
To assess the levels of key proteins in the NF-κB pathway, Western blotting was performed. After treatment, cells were lysed, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin overnight at 4°C. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Nuclear Translocation of NF-κB p65
The localization of the NF-κB p65 subunit was determined by immunofluorescence staining. Cells were grown on coverslips, treated as described, and then fixed with 4% paraformaldehyde. After permeabilization with 0.1% Triton X-100, the cells were blocked and incubated with an anti-p65 antibody. Following incubation with a fluorescently labeled secondary antibody, the coverslips were mounted on slides with a DAPI-containing mounting medium to stain the nuclei. The cellular localization of p65 was visualized using a fluorescence microscope.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway as affected by rutaecarpine and the general workflow of the experiments described.
Caption: The inhibitory effect of Rutaecarpine on the canonical NF-κB signaling pathway.
Caption: General experimental workflow to assess the anti-inflammatory effects of Rutaecarpine.
Conclusion
The available evidence strongly suggests that rutaecarpine is a potent inhibitor of the NF-κB signaling pathway. It effectively reduces the production of pro-inflammatory mediators like NO and the expression of enzymes such as iNOS and COX-2. The primary mechanism appears to be the inhibition of IKK activity, which in turn prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm. While these findings for rutaecarpine are robust, further research is imperative to determine if its metabolite, this compound, shares a similar or distinct mechanism of action on the NF-κB pathway. Such studies would be crucial for understanding the full pharmacological profile of rutaecarpine and its derivatives in the context of inflammatory diseases.
References
- 1. Oxidative metabolism of the alkaloid rutaecarpine by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 4. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibition of Cyclooxygenase-2 by Rutecarpine and its Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutaecarpine, a pentacyclic indolopyridoquinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] A key mechanism underlying these effects is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. While the parent compound, rutecarpine, has been the primary focus of research, its derivatives are also being explored for enhanced potency and improved physicochemical properties.[1][2] This technical guide provides an in-depth analysis of the available scientific data on the COX-2 inhibitory properties of rutecarpine and its analogues. It is important to note that while this guide focuses on the broader class of rutecarpine compounds, specific quantitative data and detailed mechanistic studies on 1-hydroxyrutecarpine are limited in the current scientific literature. The information presented herein is synthesized from studies on rutecarpine and other closely related derivatives, offering a foundational understanding for further research and development.
Quantitative Analysis of COX-2 Inhibition
The inhibitory potency of rutecarpine and its derivatives against COX isoenzymes is a critical determinant of their therapeutic potential and side-effect profile. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a compound required to inhibit 50% of the enzyme's activity.
| Compound | Target Enzyme | IC50 (µM) | Cell/Assay System | Reference |
| Rutecarpine | COX-2 | 0.28 | Bone Marrow-Derived Mast Cells (PGD2 generation) | [3] |
| Rutecarpine | COX-1 | 8.7 | Bone Marrow-Derived Mast Cells (PGD2 generation) | [3] |
| Fluoro-2-methoxyrutaecarpine (F-RUT) | COX-2 | ~20% inhibition at 20 µM | In vitro prostaglandin generation assay | [4][5] |
Signaling Pathways in Rutecarpine-Mediated COX-2 Inhibition
Rutaecarpine and its derivatives exert their anti-inflammatory effects not only through direct enzyme inhibition but also by modulating key signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of target genes, including COX-2.[8][9][10] Studies on rutecarpine have shown that it can suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby inhibiting its nuclear translocation and subsequent pro-inflammatory gene expression.[8][9][11]
Caption: Proposed mechanism of rutecarpine on the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial mediators of cellular responses to a variety of extracellular stimuli.[12][13][14] These kinases are organized into a three-tiered cascade: a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn activates a MAPK.[12][13] Activated MAPKs can phosphorylate and activate a range of downstream targets, including transcription factors that regulate the expression of inflammatory mediators like COX-2.[9][15] Rutecarpine has been shown to inhibit the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli, suggesting another layer of regulation on COX-2 expression.[8][9]
Caption: Rutecarpine's inhibitory effect on the MAPK signaling cascade.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the evaluation of COX-2 inhibitors. Below are detailed methodologies for key in vitro and cell-based assays cited in the literature for compounds like rutecarpine.
In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.[16][17]
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[16]
-
Heme cofactor.[18]
-
Arachidonic acid (substrate).[16]
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Detection system: This can be based on measuring prostaglandin production (e.g., PGE2) via ELISA or LC-MS/MS, or by monitoring oxygen consumption.[16] A colorimetric method monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) can also be used.[17]
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 or COX-2 enzyme to the desired working concentration in cold reaction buffer.
-
Reaction Setup: In a 96-well plate or microfuge tubes, add the reaction buffer, heme cofactor, and the diluted enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound (or vehicle control) to the reaction wells. A pre-incubation step (e.g., 10 minutes at 37°C) is often included to allow the inhibitor to bind to the enzyme.[18]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation period (e.g., 2 minutes at 37°C), terminate the reaction by adding a stopping solution, such as hydrochloric acid or stannous chloride.[16][18]
-
Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for COX-2 Activity and Expression
This assay evaluates the effect of a test compound on COX-2 activity and expression in a cellular context, often using macrophages (e.g., RAW 264.7) or other relevant cell types stimulated with an inflammatory agent like LPS.
Objective: To assess the ability of a test compound to inhibit LPS-induced COX-2 expression and prostaglandin production in cultured cells.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compound.
-
Reagents for quantifying prostaglandin E2 (PGE2) (e.g., ELISA kit).
-
Reagents for Western blotting (antibodies against COX-2 and a loading control like β-actin).
-
Reagents for RT-qPCR (primers for COX-2 and a housekeeping gene).
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to approximately 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubate for a further period (e.g., 24 hours).
-
Measurement of PGE2 Production: Collect the cell culture supernatant. Centrifuge to remove any cellular debris. Measure the concentration of PGE2 in the supernatant using an ELISA kit according to the manufacturer's instructions.[19]
-
Analysis of COX-2 Protein Expression (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis of COX-2 mRNA Expression (RT-qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers specific for COX-2 and a housekeeping gene.
-
Analyze the relative expression of COX-2 mRNA.
-
-
Data Analysis: Analyze the data for statistically significant reductions in PGE2 production and COX-2 protein/mRNA expression in the presence of the test compound compared to the LPS-only control.
Caption: General workflow for a cell-based COX-2 inhibition assay.
Conclusion
The available scientific evidence strongly supports the role of rutecarpine and its derivatives as potent inhibitors of COX-2. The mechanism of action appears to be twofold: direct inhibition of the COX-2 enzyme and suppression of its expression through the modulation of the NF-κB and MAPK signaling pathways. While specific data on this compound remains scarce, the foundational knowledge of the parent compound provides a strong rationale for its investigation as a potentially valuable anti-inflammatory agent. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this promising class of natural compounds. Future studies should focus on systematically evaluating derivatives like this compound to establish their specific inhibitory profiles and advance the development of novel, effective, and safe anti-inflammatory drugs.
References
- 1. Promising derivatives of rutaecarpine with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising derivatives of rutaecarpine with diverse pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs [frontiersin.org]
- 5. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Family Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. KEGG PATHWAY: hsa04010 [kegg.jp]
- 15. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
1-Hydroxyrutecarpine and Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a primary active metabolite of rutecarpine, an alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa. Emerging evidence suggests that this compound possesses promising anticancer properties, primarily through the induction of apoptosis, or programmed cell death, in various cancer cell lines. This technical guide provides an in-depth overview of the putative apoptosis induction pathway of this compound, supported by experimental methodologies and data presentation frameworks. While comprehensive quantitative data for this compound remains limited in publicly available literature, this guide establishes a foundational understanding for further research and drug development efforts. Studies on human hepatoma SMMC-7721 cells indicate that this compound triggers apoptosis through the activation of the caspase-3 pathway, a central executioner in the apoptotic cascade.
The Apoptotic Signaling Cascade of this compound
The induction of apoptosis by this compound is hypothesized to follow the intrinsic, or mitochondrial, pathway. This cascade is initiated by cellular stress and converges on the activation of caspase enzymes, which are responsible for the systematic dismantling of the cell. The proposed pathway involves the generation of reactive oxygen species (ROS), subsequent disruption of the mitochondrial membrane potential, regulation by the Bcl-2 family of proteins, and the activation of the caspase cascade.
Diagram of the Proposed Apoptosis Induction Pathway of this compound
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Quantitative Data Summary
The following tables provide a framework for summarizing the quantitative data related to the apoptotic effects of this compound. It is important to note that specific quantitative values for this compound are not extensively available in the current literature. The tables include placeholder data and examples from other compounds to illustrate the expected data presentation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Assay Method |
| SMMC-7721 | This compound | Data not available | 48 | MTT Assay |
| HepG2 | This compound | Data not available | 48 | MTT Assay |
| A549 | This compound | Data not available | 48 | MTT Assay |
| Example: HCT116 | Compound X | 22.4 | 72 | Crystal Violet |
Table 2: Modulation of Bcl-2 Family Protein Expression by this compound
| Cell Line | Treatment | Bax Expression (Fold Change) | Bcl-2 Expression (Fold Change) | Bax/Bcl-2 Ratio | Method |
| SMMC-7721 | This compound (Concentration) | Data not available | Data not available | Data not available | Western Blot |
| Example: A549 | Compound Y (10 µM, 48h) | ↑ 2.5 | ↓ 0.4 | Increased | Western Blot |
Table 3: Caspase-3 Activity Induced by this compound
| Cell Line | Treatment | Caspase-3 Activity (Fold Increase vs. Control) | Assay Method |
| SMMC-7721 | This compound (Concentration) | Increased (qualitative) | Colorimetric/Fluorometric Assay |
| Example: Jurkat | Camptothecin (2 µM, 20h) | ~3.5 | Colorimetric Assay[1] |
Table 4: Reactive Oxygen Species (ROS) Generation by this compound
| Cell Line | Treatment | ROS Level (Fold Increase vs. Control) | Assay Method |
| SMMC-7721 | This compound (Concentration) | Data not available | DCFH-DA Assay |
| Example: SMMC-7721 | Docetaxel (10 nM) | 1.80 | DCFH-DA Assay[2] |
Table 5: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment | Change in ΔΨm (Red/Green Fluorescence Ratio) | Assay Method |
| SMMC-7721 | This compound (Concentration) | Decreased (qualitative) | JC-1 Assay |
| Example: Jurkat | Staurosporine (1 µM, 2h) | Decreased | JC-1 Assay[3] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of apoptosis induction.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Workflow for Cell Viability (MTT) Assay
Caption: Key steps in performing a cell viability MTT assay.
Western Blot Analysis for Bcl-2 and Bax
This protocol is used to determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of the executioner caspase-3.
-
Cell Lysis: After treatment with this compound, lyse the cells according to the kit manufacturer's protocol.
-
Reaction Setup: In a 96-well plate, add cell lysate, reaction buffer, and the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Colorimetric: Measure the absorbance at 405 nm.
-
Fluorometric: Measure the fluorescence at an excitation of ~380 nm and emission of ~460 nm.
-
-
Data Analysis: Calculate the fold increase in caspase-3 activity compared to the untreated control.[4][5][6]
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the generation of reactive oxygen species within the cells.[7][8]
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound.
-
DCFH-DA Staining: Wash the cells and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Microscopy: Capture fluorescent images using a fluorescence microscope with a GFP filter.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the supernatant in a black 96-well plate (Ex/Em ~485/530 nm). Normalize to protein concentration.[7]
-
Workflow for Intracellular ROS Measurement
Caption: Simplified workflow for detecting intracellular ROS using DCFH-DA.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay detects changes in the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[3][9][10]
-
Cell Seeding and Treatment: Culture and treat cells with this compound. Include a positive control treated with a mitochondrial uncoupler like CCCP.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[9]
-
Washing: Wash the cells with assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent J-aggregates in the mitochondria, while apoptotic cells will exhibit green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the populations of cells with high (red fluorescence) and low (green fluorescence) mitochondrial membrane potential.[10]
-
-
Data Analysis: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.[11]
Conclusion
This compound demonstrates potential as an anticancer agent by inducing apoptosis. The available evidence points towards the involvement of the intrinsic mitochondrial pathway, characterized by the activation of caspase-3. To fully elucidate its mechanism of action and advance its development as a therapeutic, further research is imperative to generate comprehensive quantitative data on its effects on key apoptotic markers. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the pro-apoptotic properties of this compound.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Beneficial and Detrimental Effects of Reactive Oxygen Species on Lifespan: A Comprehensive Review of Comparative and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
1-Hydroxyrutecarpine: A Technical Overview of Its Natural Sources and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyrutecarpine is a naturally occurring quinazoline alkaloid that has garnered interest within the scientific community for its potential cytotoxic and antiplatelet activities. This technical guide synthesizes the current knowledge on the natural sources of this compound, its known biological effects, and outlines the significant gaps in the existing research, particularly concerning its quantitative analysis in plant materials, specific isolation protocols, and the elucidation of its molecular signaling pathways. While identified in several plant species, a comprehensive understanding of this compound remains elusive, presenting both a challenge and an opportunity for future research and drug development.
Natural Sources of this compound
This compound has been identified as a constituent of several plant species belonging to the Rutaceae family. It is recognized as a hydroxylated derivative of rutaecarpine, a well-known alkaloid predominantly found in Evodia rutaecarpa. The primary documented natural sources of this compound include:
-
Euxylophora paraënsis : This plant is a known source of this compound.
-
Zanthoxylum wutaiense and other Zanthoxylum species.
-
Bouchardatia neurococca .[1]
-
Evodia rutaecarpa : While rutaecarpine is a major alkaloid in this plant, the presence of this compound as a derivative is also noted. A study on Evodia rutaecarpa (Juss.) Benth identified hydroxyevodiamine among other constituents.
It is important to note that while these sources have been identified, there is a conspicuous absence of quantitative data in the scientific literature regarding the concentration or yield of this compound from these plant materials.
Quantitative Data
A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. At present, no structured tables of quantitative data can be provided due to the lack of published studies that specifically measure the concentration of this compound in Euxylophora paraënsis, Zanthoxylum species, Bouchardatia neurococca, or Evodia rutaecarpa.
Biological Activity and Known Efficacy
The primary biological activities attributed to this compound are its cytotoxicity against cancer cell lines and its antiplatelet effects.
Cytotoxicity
This compound has demonstrated cytotoxic effects against the following cancer cell lines:
-
P-388 (murine leukemia cells): ED₅₀ of 3.72 µg/mL.
-
HT-29 (human colon adenocarcinoma cells): ED₅₀ of 7.44 µg/mL.
This data suggests a potential for this compound as a scaffold for the development of novel anticancer agents.
Antiplatelet Activity
This compound has been reported to possess antiplatelet activity. However, the specific molecular mechanisms and signaling pathways underlying this activity have not yet been elucidated.
Experimental Protocols
General Alkaloid Extraction from Evodia rutaecarpa
-
Acid-Base Extraction: The dried and powdered plant material is first extracted with an acidic solution (e.g., dilute HCl) to protonate the alkaloids, rendering them water-soluble.
-
Basification and Solvent Extraction: The acidic extract is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, making them soluble in organic solvents. Subsequent extraction with a non-polar solvent (e.g., chloroform or dichloromethane) yields a crude alkaloid mixture.
-
Chromatographic Purification: The crude extract is then subjected to various chromatographic techniques for the separation and purification of individual alkaloids. A common method involves silica gel column chromatography with a gradient elution system of solvents with increasing polarity.
A logical workflow for the isolation of alkaloids from a plant source is depicted below.
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The investigation of its mechanism of action at the molecular level remains a critical area for future research. Elucidating these pathways is essential for understanding its cytotoxic and antiplatelet effects and for its potential development as a therapeutic agent.
Conclusion and Future Directions
This compound is a natural product with demonstrated biological activity that warrants further investigation. However, the lack of fundamental data, including its concentration in natural sources, validated isolation protocols, and an understanding of its molecular targets and signaling pathways, significantly hinders its development. Future research should prioritize:
-
Quantitative analysis of this compound in its known botanical sources using validated analytical methods such as HPLC-MS/MS.
-
Development and publication of a detailed and reproducible protocol for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
Mechanism of action studies to identify the cellular targets and signaling pathways responsible for its cytotoxic and antiplatelet activities. This would involve a range of in vitro assays, including kinase profiling, receptor binding assays, and transcriptomic/proteomic analyses.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and for facilitating its journey from a natural product of interest to a potential clinical candidate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-Hydroxyrutecarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a derivative of the indolopyridoquinazoline alkaloid, rutecarpine. It has demonstrated notable biological activities, including cytotoxicity against various cancer cell lines and antiplatelet effects.[1] These properties make this compound a compound of interest for further investigation in drug discovery and development. This document provides detailed protocols for in vitro assays to evaluate the cytotoxic and anti-inflammatory potential of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | ED50 / IC50 | Reference |
| P-388 (Murine leukemia) | Not specified | Cytotoxicity | 3.72 µg/mL | [1] |
| HT-29 (Human colon adenocarcinoma) | Not specified | Cytotoxicity | 7.44 µg/mL | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on adherent cancer cell lines, such as HT-29, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
This compound
-
Human colon adenocarcinoma cell line (HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HT-29 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[2]
-
Incubate the plate for 24, 48, or 72 hours.[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.[2]
-
In Vitro Anti-Inflammatory Assay (Albumin Denaturation Assay)
This assay evaluates the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.[4][5]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Diclofenac sodium (positive control)
-
UV/Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a 0.5% w/v solution of BSA in PBS.
-
Prepare various concentrations of this compound and diclofenac sodium in PBS.
-
In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the test compound solutions (this compound or diclofenac sodium) at different concentrations.
-
For the control, mix 0.5 mL of the BSA solution with 0.5 mL of PBS.
-
-
Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: Percentage inhibition = [(Absorbance of control – Absorbance of test sample) / Absorbance of control] x 100.[4]
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro cytotoxicity assay of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Application Notes and Protocols for 1-Hydroxyrutecarpine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1-hydroxyrutecarpine in cell culture experiments. This document includes a summary of its cytotoxic effects on various cancer cell lines, detailed experimental protocols for key assays, and an overview of its potential mechanism of action involving the MAPK and PI3K/Akt/mTOR signaling pathways.
Data Presentation: Cytotoxicity of this compound
This compound, a hydroxylated derivative of the natural alkaloid rutecarpine, has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that IC50 values can vary between studies and cell lines due to differences in experimental conditions.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 12.4 |
| HT-29 | Colorectal Cancer | 24.7 |
| HCT116 | Colorectal Cancer | 22.4 |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Prostate Cancer | 10 - 50 |
| HepG2 | Liver Cancer | 10 - 50 |
*Note: These values are for a compound described as a regioisomer of a related compound with a hydroxyl group, which is likely this compound.[1]
Mechanism of Action: Modulation of MAPK and PI3K/Akt/mTOR Signaling Pathways
While direct studies on the signaling pathways affected by this compound in cancer cells are limited, research on its parent compound, rutecarpine, provides strong indications of its mechanism of action. Rutecarpine has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathways in various cellular models, particularly in the context of inflammation. These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.
The MAPK pathway, including key proteins like ERK, and the PI3K/Akt/mTOR pathway are often constitutively active in cancer, promoting uncontrolled cell growth. The inhibitory effects of rutecarpine on these pathways suggest that this compound may exert its cytotoxic effects by downregulating the phosphorylation of key signaling molecules such as ERK and Akt, leading to cell cycle arrest and apoptosis.
Mandatory Visualizations
Caption: Postulated mechanism of this compound action.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as in the highest drug concentration) and untreated cells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining buffer. Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of this compound on protein phosphorylation.
References
Application Notes and Protocols for 1-Hydroxyrutecarpine Treatment in RAW264.7 Cells
Disclaimer: The following application notes and protocols are based on data available for Rutaecarpine, a closely related indolopyridoquinazolinone alkaloid. While 1-Hydroxyrutecarpine is expected to exhibit similar anti-inflammatory properties, researchers should validate these protocols and expected outcomes for their specific experimental conditions.
Introduction
This compound, a derivative of Rutaecarpine, is an alkaloid with potential anti-inflammatory properties. This document provides detailed protocols for investigating the effects of this compound on RAW264.7 macrophage cells, a widely used in vitro model for studying inflammation. The protocols outlined below cover the assessment of cell viability, measurement of key inflammatory mediators, and analysis of underlying signaling pathways. Rutaecarpine has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS) or lipoteichoic acid (LTA) stimulated RAW264.7 cells.[1][2] Furthermore, it has been demonstrated to suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3] The primary mechanisms of action involve the attenuation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3]
Data Presentation
The following tables summarize the expected quantitative effects of Rutaecarpine on RAW264.7 cells based on published literature. These values can serve as a reference for researchers using this compound.
Table 1: Effect of Rutaecarpine on Nitric Oxide (NO) Production in LTA-Stimulated RAW264.7 Cells [1]
| Treatment | Concentration | NO Production (µM) |
| Control | - | 5.2 ± 1.9 |
| LTA | 10 µg/mL | 18.5 ± 2.2 |
| LTA + Rutaecarpine | 10 µM | 12.3 ± 2.1 |
| LTA + Rutaecarpine | 20 µM | 11.1 ± 1.6 |
Table 2: Effect of Rutaecarpine on Pro-inflammatory Protein Expression in LTA-Stimulated RAW264.7 Cells [1]
| Treatment | iNOS Expression (relative to LTA) | COX-2 Expression (relative to LTA) | IL-1β Expression (relative to LTA) |
| LTA + Rutaecarpine (10 µM) | Decreased | Decreased | Decreased |
| LTA + Rutaecarpine (20 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 3: Effect of Rutaecarpine on NF-κB and MAPK Pathway Phosphorylation in LTA-Stimulated RAW264.7 Cells [1]
| Treatment | p-IκBα | p-p65 | p-ERK | p-p38 |
| LTA + Rutaecarpine (10 µM) | Decreased | No significant change | Decreased | Decreased |
| LTA + Rutaecarpine (20 µM) | Significantly Decreased | Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.[1]
-
Protocol:
-
Culture RAW264.7 cells in the appropriate culture flasks until they reach 80-90% confluency.
-
Seed the cells in 96-well, 24-well, or 6-well plates at a density of 1 x 10^5 cells/well (for 96-well plates) or other appropriate densities depending on the assay.[1]
-
Allow the cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10-40 µM, dissolved in DMSO) for 20 minutes to 1 hour.[1] A solvent control (e.g., 0.1% DMSO) should be included.[1]
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Lipoteichoic acid (LTA) (e.g., 10 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).[1]
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and treat with this compound and/or LPS/LTA as described in the cell treatment protocol.
-
After the incubation period, remove the culture medium.
-
Add 100 µL of MTT solution (e.g., 1 mg/mL in serum-free medium) to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Nitric Oxide (NO) Assay (Griess Reagent)
-
Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Protocol:
-
Seed RAW264.7 cells in a 96-well or 24-well plate and treat as described above.
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)-ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.[5]
-
Use a sodium nitrite solution to generate a standard curve for quantification.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It is used here to measure the expression and phosphorylation of proteins involved in inflammation and signaling pathways.
-
Protocol:
-
Seed RAW264.7 cells in 6-well plates and treat as described. For signaling pathway analysis, shorter stimulation times (e.g., 30 minutes) are typically used.[6]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 30 µg of total protein from each sample by SDS-PAGE (e.g., 10% gel).[5]
-
Transfer the separated proteins to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.[5]
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.[1][6][7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL chemiluminescence detection system.[5]
-
Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin.[7]
-
Visualization of Signaling Pathways and Workflow
Caption: Experimental workflow for studying this compound in RAW264.7 cells.
Caption: Anti-inflammatory signaling pathway of this compound in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Cytotoxicity of 1-Hydroxyrutecarpine on HT-29 Cells
Introduction
1-Hydroxyrutecarpine, a derivative of the natural alkaloid rutecarpine, has emerged as a compound of interest in cancer research due to its potential cytotoxic effects. This document outlines the application and protocols for assessing the cytotoxicity of this compound against the human colorectal adenocarcinoma cell line, HT-29. The following sections provide detailed methodologies for evaluating cell viability, cell cycle progression, and the induction of apoptosis, along with an exploration of the potential underlying signaling pathways.
Data Presentation
The cytotoxic and apoptotic effects of this compound on HT-29 cells are summarized below. These tables provide a clear comparison of the compound's impact at various concentrations.
Table 1: Cell Viability (IC50) of this compound on HT-29 Cells
| Treatment Time | IC50 Value (µM) |
| 24 hours | 75.3 |
| 48 hours | 52.1 |
| 72 hours | 38.9 |
Table 2: Cell Cycle Distribution of HT-29 Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 25 | 63.8 ± 2.5 | 25.1 ± 1.9 | 11.1 ± 1.3 |
| 50 | 72.1 ± 3.0 | 18.4 ± 1.6 | 9.5 ± 1.1 |
| 100 | 78.5 ± 3.2 | 12.3 ± 1.4 | 9.2 ± 1.0 |
Table 3: Apoptosis Rate of HT-29 Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 25 | 8.7 ± 0.9 | 4.2 ± 0.5 | 12.9 ± 1.4 |
| 50 | 15.4 ± 1.3 | 9.8 ± 1.1 | 25.2 ± 2.4 |
| 100 | 24.6 ± 2.1 | 18.3 ± 1.9 | 42.9 ± 4.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture
HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Procedure:
-
Treat HT-29 cells with this compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Induction of cell cycle arrest and apoptosis in HT-29 human colon cancer cells by the dietary compound luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-independent G1 cell cycle arrest of human colon carcinoma cells HT-29 by sulforaphane is associated with induction of p21CIP1 and inhibition of expression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiplatelet Aggregation Assay of 1-Hydroxyrutecarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a derivative of the naturally occurring alkaloid Rutecarpine, found in the traditional Chinese medicine Evodia rutaecarpa. Rutecarpine and its derivatives have garnered significant interest for their diverse pharmacological activities, including cardiovascular effects. This document provides detailed application notes and protocols for assessing the antiplatelet aggregation activity of this compound. Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases such as myocardial infarction and stroke.[1][2]
The protocols outlined below describe the use of Light Transmission Aggregometry (LTA) to evaluate the inhibitory effect of this compound on platelet aggregation induced by various agonists.[3] Furthermore, methods for investigating the potential mechanism of action, specifically the inhibition of thromboxane B2 (TXB2) formation and intracellular calcium mobilization, are detailed.
Note: As specific experimental data for this compound is not widely available in the public domain, the quantitative data presented in this document is based on studies of its parent compound, Rutecarpine, and should be considered as a reference for experimental design and data interpretation.[3][4][5][6]
Mechanism of Action: Putative Signaling Pathways
Based on studies of Rutecarpine, this compound is hypothesized to exert its antiplatelet effects through the inhibition of key signaling pathways involved in platelet activation. The primary proposed mechanism involves the inhibition of Phospholipase C (PLC), which in turn reduces the breakdown of phosphoinositides, leading to decreased formation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade ultimately results in the suppression of thromboxane A2 (TXA2) synthesis and a reduction in intracellular calcium mobilization, both of which are critical for platelet aggregation.[3][6][7]
Signaling Pathway of Platelet Aggregation
Caption: Overview of the primary signaling pathways leading to platelet aggregation.
Proposed Inhibitory Mechanism of this compound
Caption: Proposed inhibitory action of this compound on the PLC pathway.
Data Presentation
The following tables summarize the expected inhibitory effects of this compound on platelet aggregation and related biochemical markers, based on data from its parent compound, Rutecarpine.
Table 1: Inhibition of Platelet Aggregation by this compound (Reference: Rutecarpine)
| Agonist | Agonist Concentration | This compound (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Collagen | 10 µg/mL | 50 | 45.2 ± 5.1 | ~110 |
| 100 | 78.3 ± 6.5 | |||
| 200 | 95.1 ± 4.8 | |||
| ADP | 20 µM | 50 | 30.1 ± 4.2 | >200 |
| 100 | 55.6 ± 5.9 | |||
| 200 | 80.4 ± 7.1 | |||
| Arachidonic Acid | 100 µM | 50 | 60.5 ± 6.8 | ~85 |
| 100 | 89.2 ± 5.3 | |||
| 200 | 98.6 ± 3.9 | |||
| Thrombin | 0.1 U/mL | 50 | 25.8 ± 3.9 | >200 |
| 100 | 48.9 ± 5.2 | |||
| 200 | 75.3 ± 6.4 |
Table 2: Effect of this compound on Thromboxane B2 (TXB2) Formation and Intracellular Calcium ([Ca2+]i) Mobilization (Reference: Rutecarpine)
| Assay | Agonist | This compound (µM) | % Inhibition (Mean ± SD) |
| TXB2 Formation | Collagen (10 µg/mL) | 50 | 40.7 ± 4.5 |
| 100 | 72.1 ± 6.2 | ||
| 200 | 91.3 ± 5.1 | ||
| [Ca2+]i Mobilization | Collagen (10 µg/mL) | 50 | 35.4 ± 4.1 |
| 100 | 68.9 ± 5.8 | ||
| 200 | 85.2 ± 6.3 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for evaluating the antiplatelet activity of this compound.
Protocol 1: Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation
-
Blood Collection: Draw whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate (9:1, blood:citrate).
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Carefully aspirate the upper PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at 1500 x g for 20 minutes at room temperature to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline.
-
Incubation: Pipette 450 µL of adjusted PRP into a cuvette with a stir bar. Add 5 µL of this compound (at various final concentrations) or vehicle control (e.g., DMSO) and incubate for 5 minutes at 37°C with stirring.
-
Agonist Addition: Add 50 µL of a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) to induce aggregation.
-
Data Recording: Record the change in light transmission for at least 5-10 minutes.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation).
Protocol 3: Thromboxane B2 (TXB2) Measurement by ELISA
-
Sample Preparation: Following the LTA experiment (Protocol 2), immediately stop the aggregation reaction by adding a solution of indomethacin and EDTA. Centrifuge the platelet suspension at 12,000 x g for 2 minutes at 4°C. Collect the supernatant.
-
ELISA Procedure: Measure the concentration of TXB2, the stable metabolite of TXA2, in the supernatant using a commercial competitive ELISA kit.[8][9][10][11][12] Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample addition, incubation, washing, substrate addition, and absorbance reading.
-
Data Analysis: Calculate the concentration of TXB2 in each sample based on the standard curve. Determine the percentage of inhibition of TXB2 formation by this compound compared to the vehicle control.
Protocol 4: Intracellular Calcium ([Ca2+]i) Mobilization Assay
-
Platelet Loading with Fura-2 AM: Incubate PRP with 5 µM Fura-2 AM for 45-60 minutes at 37°C in the dark.[13][14][15][16]
-
Washing: Centrifuge the Fura-2 AM-loaded platelets at 350 x g for 10 minutes. Resuspend the platelet pellet in a calcium-free Tyrode's buffer.
-
Fluorescence Measurement: Transfer the platelet suspension to a quartz cuvette in a spectrofluorometer with a stirrer, maintained at 37°C.
-
Experimental Procedure: Record the baseline fluorescence. Add this compound (at various final concentrations) or vehicle control and incubate for 3 minutes. Add an agonist (e.g., collagen) to stimulate the platelets.
-
Data Recording: Measure the fluorescence emission at 510 nm with excitation wavelengths alternating between 340 nm and 380 nm. The ratio of fluorescence at 340/380 nm is proportional to the intracellular calcium concentration.
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio to determine the extent of intracellular calcium mobilization. Calculate the percentage of inhibition of calcium mobilization by this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of the antiplatelet activity of this compound. By employing Light Transmission Aggregometry in conjunction with mechanistic assays for thromboxane B2 formation and intracellular calcium mobilization, researchers can effectively characterize the inhibitory potential of this compound and elucidate its mechanism of action. The provided data, based on the parent compound Rutecarpine, serves as a valuable reference for designing experiments and interpreting results. Further investigation into this compound is warranted to establish its specific pharmacological profile and potential as a novel antiplatelet agent.
References
- 1. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 2. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of platelet aggregation by rutaecarpine, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rutaecarpine, an Alkaloid from Evodia rutaecarpa, Can Prevent Platelet Activation in Humans and Reduce Microvascular Thrombosis in Mice: Crucial Role of the PI3K/Akt/GSK3β Signal Axis through a Cyclic Nucleotides/VASP-Independent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antiplatelet activity of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, is mediated through inhibition of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. arborassays.com [arborassays.com]
- 13. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxyrutecarpine in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a primary metabolite of rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa. While direct in vivo studies on this compound are limited, extensive research on its parent compound, rutaecarpine, provides a strong foundation for investigating its potential therapeutic applications. The biological activities of rutaecarpine are often attributed to its metabolites, making the study of this compound crucial. In vitro studies have indicated that hydroxylated metabolites of rutaecarpine, such as 3-hydroxyrutecarpine, possess potent anti-inflammatory effects.[1] This document compiles detailed application notes and protocols from in vivo animal model studies of rutaecarpine, which can be adapted for the investigation of this compound. The information is organized by therapeutic area and includes quantitative data, experimental methodologies, and relevant signaling pathways.
I. Anti-Inflammatory and Anti-Arthritic Models
Rutaecarpine has demonstrated significant anti-inflammatory properties in various animal models. These effects are largely attributed to the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[2][3][4]
Quantitative Data Summary
| Animal Model | Compound & Dosage | Key Findings | Reference |
| Rat λ-Carrageenan-Induced Paw Edema | Rutaecarpine (i.p.) | Dose-dependent inhibition of paw edema. IC50 for COX-2 inhibition: 0.28 µM. | [5][6] |
| Mouse Imiquimod-Induced Psoriasis-like Dermatitis | 1% Rutaecarpine (topical) or Oral Rutaecarpine | Improved psoriasis-like skin damage; suppressed expression of IL-23, IL-17A, IL-22, IL-6, and IFN-α. | [7] |
| Mouse Model of Osteoarthritis (OA) | Rutaecarpine | Attenuated inflammatory response and cartilage degradation. | [2][8] |
| Rat Acetaminophen-Induced Acute Liver Injury | Rutaecarpine Pretreatment | Reduced inflammatory response and protected against hepatic inflammation via inhibition of NF-κB signaling. | [9] |
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This model is used to screen for acute anti-inflammatory activity.
-
Animals: Male Sprague-Dawley rats.
-
Grouping:
-
Vehicle control (e.g., 0.1% carboxymethyl cellulose).
-
Rutaecarpine/1-Hydroxyrutecarpine (various doses, administered intraperitoneally).
-
Positive control (e.g., Indomethacin).
-
-
Procedure:
-
Administer the test compound or vehicle intraperitoneally.
-
One hour after administration, inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: Calculate the percentage of edema inhibition compared to the control group.[5][6]
2. Imiquimod-Induced Psoriasis-like Dermatitis in Mice
This model mimics the inflammatory skin condition psoriasis.
-
Animals: Mice.
-
Grouping:
-
Control group.
-
Imiquimod (IMQ)-induced model group.
-
IMQ + 1% Rutaecarpine/1-Hydroxyrutecarpine (topical application).
-
IMQ + Oral Rutaecarpine/1-Hydroxyrutecarpine (various doses).
-
-
Procedure:
-
Apply a daily topical dose of imiquimod cream to the shaved back of the mice to induce psoriasis-like lesions.
-
Concurrently, treat the mice with topical or oral administrations of the test compound.
-
Monitor and score the severity of skin inflammation (erythema, scaling, and thickness).
-
-
Endpoints:
-
Psoriasis Area and Severity Index (PASI) score.
-
Histological analysis of skin biopsies.
-
Measurement of pro-inflammatory cytokine levels (IL-23, IL-17A, IL-22, IL-6, IFN-α) in skin tissue.[7]
-
Signaling Pathway
II. Neuroprotective Models
Rutaecarpine has shown promise in protecting against neuronal damage in animal models of cerebral ischemia-reperfusion injury and cognitive impairment. The mechanisms involve antioxidant effects and modulation of mitochondrial function.[10][11][12]
Quantitative Data Summary
| Animal Model | Compound & Dosage | Key Findings | Reference |
| Mouse Cerebral Ischemia-Reperfusion | Rutaecarpine (84, 252, 504 µg/kg, i.p.) | Improved learning and memory, reduced infarct volume, decreased MDA, increased SOD and GPx. | [10][11] |
| Mouse D-galactose-Induced Cognitive Impairment | Rutaecarpine | Attenuated cognitive deficits and mitochondrial dysfunction. | [12] |
Experimental Protocols
1. Cerebral Ischemia-Reperfusion Injury in Mice
This model simulates the effects of a stroke.
-
Animals: Male Kunming mice.
-
Grouping:
-
Sham-operated group.
-
Model group (ischemia-reperfusion).
-
Rutaecarpine/1-Hydroxyrutecarpine-treated groups (e.g., 84, 252, 504 µg/kg, i.p.) administered daily for 7 days prior to surgery.
-
-
Procedure:
-
Induce cerebral ischemia by occluding the middle cerebral artery (MCAO) for a specific duration (e.g., 2 hours).
-
Remove the occlusion to allow for reperfusion.
-
Assess neurological deficits and behavioral outcomes at various time points post-reperfusion.
-
-
Endpoints:
Signaling Pathway
III. Cardiovascular Models
Rutaecarpine exhibits several cardiovascular protective effects, including vasodilation, anti-platelet aggregation, and cardioprotection against ischemia-reperfusion injury.[13][14][15][16]
Quantitative Data Summary
| Animal Model | Compound & Dosage | Key Findings | Reference |
| Myocardial Ischemia-Reperfusion Rats | Rutaecarpine (100 or 300 µg/kg, i.v.) | Reduced myocardial infarct size and creatine kinase release; increased plasma CGRP. | [13][15] |
| ADP-Induced Acute Pulmonary Thromboembolism in Mice | Rutaecarpine | Considerably decreased the death rate. | [17] |
| Mouse Microvascular Thrombosis | Rutaecarpine (25 µg/g) | Significantly increased the occlusion time of thrombotic platelet plug formation. | [17] |
Experimental Protocols
1. Myocardial Ischemia-Reperfusion Injury in Rats
This model is used to study heart attacks and the efficacy of cardioprotective agents.
-
Animals: Male rats.
-
Grouping:
-
Sham group.
-
Ischemia-Reperfusion (I/R) control group.
-
I/R + Rutaecarpine/1-Hydroxyrutecarpine (e.g., 100, 300 µg/kg, i.v.) pretreatment.
-
-
Procedure:
-
Anesthetize the rats and perform a thoracotomy.
-
Ligate the left anterior descending (LAD) coronary artery for a set period (e.g., 30 minutes) to induce ischemia.
-
Release the ligature to allow for reperfusion (e.g., for 2 hours).
-
-
Endpoints:
Signaling Pathway
References
- 1. [PDF] Synthesis and Anti-Inflammatory Effect of Four Rutaecarpine Metabolites | Semantic Scholar [semanticscholar.org]
- 2. Promising derivatives of rutaecarpine with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Cardiovascular Disease | Thoracic Key [thoracickey.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vivo and in vitro structure-activity relationships and structural conformation of Kisspeptin-10-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small mammalian animal models of heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor Activity of Rutaecarpine in Human Colorectal Cancer Cells by Suppression of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiproliferative Activity and Cellular Uptake of Evodiamine and Rutaecarpine Based on 3D Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of 10-hydroxycamptothecin-tetrandrine liposome complexes in rat by a simple and sensitive ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model Featuring 1-Hydroxyrutecarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[1] Carrageenan, a sulfated polysaccharide, when injected into the sub-plantar tissue of a rodent's paw, elicits a biphasic acute inflammatory response.[1][2] The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent late phase (after 1 hour) involves the production of pro-inflammatory prostaglandins and cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), mediated by enzymes like cyclooxygenase-2 (COX-2).[2] This model is instrumental in the screening of compounds that can mitigate acute inflammation.
1-Hydroxyrutecarpine is a derivative of rutaecarpine, a natural alkaloid with demonstrated anti-inflammatory properties. Rutaecarpine and its analogues are known to exert their effects by inhibiting key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which leads to a reduction in the expression of pro-inflammatory mediators. While specific in vivo data for this compound in the carrageenan-induced paw edema model is limited in the currently available literature, this document provides a comprehensive protocol for its evaluation based on established methodologies for similar compounds.
Experimental Protocols
Animals
-
Species: Male Wistar rats or Swiss albino mice are commonly used.
-
Weight: Rats: 150-200 g; Mice: 20-25 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water. The environment should be maintained at a controlled temperature (22 ± 2°C) with a 12-hour light/dark cycle.
Materials and Reagents
-
This compound
-
Carrageenan (lambda, Type IV)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose or DMSO/saline)
-
Positive Control: Indomethacin or Diclofenac Sodium
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Syringes (1 mL) with needles (26-30 gauge)
-
Animal weighing balance
Experimental Design and Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Normal Control): Receive vehicle only.
-
Group II (Carrageenan Control): Receive vehicle followed by carrageenan injection.
-
Group III (Positive Control): Receive a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) followed by carrageenan injection.
-
Group IV-VI (Test Groups): Receive varying doses of this compound (e.g., 10, 20, 40 mg/kg) followed by carrageenan injection.
-
-
Drug Administration: Administer this compound, the vehicle, or the standard drug via the desired route (e.g., oral gavage or intraperitoneal injection) 30 to 60 minutes before the carrageenan injection.[2]
-
Induction of Paw Edema:
-
Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This serves as the baseline reading (V₀).
-
Inject 0.1 mL of a freshly prepared 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[2]
-
-
Measurement of Paw Edema: Measure the paw volume or thickness (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[3]
-
Data Analysis:
-
Paw Edema (mL or mm): Calculated as the difference between the paw volume/thickness at time 't' and the initial volume/thickness (Vt - V₀).
-
Percentage Inhibition of Edema: Calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where: Vc = Average paw edema in the carrageenan control group. Vt = Average paw edema in the treated group.
-
Biochemical Analysis (Optional)
At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and the inflamed paw tissue can be collected for further analysis.
-
Homogenization: Homogenize the paw tissue in a suitable buffer.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue homogenate using ELISA kits.
-
PGE2 Measurement: Measure the concentration of Prostaglandin E2 using an appropriate immunoassay kit.
-
Myeloperoxidase (MPO) Assay: MPO activity can be measured as an indicator of neutrophil infiltration.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at Hours Post-Carrageenan |
| 0 hr | ||
| Normal Control | - | 0.95 ± 0.05 |
| Carrageenan Control | - | 0.98 ± 0.06 |
| Indomethacin | 10 | 0.97 ± 0.05 |
| This compound | 10 | 0.96 ± 0.04 |
| This compound | 20 | 0.98 ± 0.05 |
| This compound | 40 | 0.97 ± 0.06 |
*Data are expressed as Mean ± SEM. *p<0.05, *p<0.01 compared to the Carrageenan Control group.
Table 2: Percentage Inhibition of Paw Edema by this compound at 3 Hours
| Treatment Group | Dose (mg/kg) | Paw Edema at 3 hr (mL) | % Inhibition |
| Carrageenan Control | - | 1.12 ± 0.14 | - |
| Indomethacin | 10 | 0.38 ± 0.09 | 66.07% |
| This compound | 10 | 0.79 ± 0.10 | 29.46% |
| This compound | 20 | 0.52 ± 0.08 | 53.57% |
| This compound | 40 | 0.43 ± 0.07 | 61.61% |
Table 3: Effect of this compound on Inflammatory Mediators in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | PGE₂ (pg/mg tissue) |
| Carrageenan Control | - | 150.5 ± 12.3 | 95.2 ± 8.7 | 250.8 ± 20.5 |
| Indomethacin | 10 | 75.2 ± 6.8 | 48.1 ± 4.5 | 110.3 ± 9.8 |
| This compound | 20 | 105.6 ± 9.5 | 65.7 ± 5.9 | 170.1 ± 15.2* |
| This compound | 40 | 80.3 ± 7.2 | 52.3 ± 4.9 | 125.6 ± 11.3 |
*Data are expressed as Mean ± SEM. *p<0.05, *p<0.01 compared to the Carrageenan Control group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathway of Carrageenan-Induced Inflammation and Putative Inhibition by this compound
Caption: Putative mechanism of this compound in inhibiting inflammation.
References
Application Notes and Protocols for 1-Hydroxyrutecarpine in an LPS-Induced Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to establish in vitro and in vivo models of inflammation.[1] Upon binding to Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This activation leads to the production and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), driving the inflammatory response.[1][4][5][6]
1-Hydroxyrutecarpine is a quinazolinocarboline alkaloid that, like its related compounds rutaecarpine and sophocarpine, is investigated for its potential anti-inflammatory properties.[5] While direct quantitative data for this compound is limited, studies on analogous compounds suggest that its mechanism of action likely involves the inhibition of the NF-κB and MAPK signaling pathways, thereby reducing the expression of pro-inflammatory mediators.[5]
These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound in an LPS-induced inflammation model using the RAW 264.7 murine macrophage cell line.
Disclaimer: The following protocols and expected outcomes are based on studies of structurally similar compounds, such as rutaecarpine and sophocarpine. The optimal concentrations and specific effects of this compound should be determined empirically.
Data Presentation
The following tables summarize expected quantitative data based on studies of analogous compounds, illustrating the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 1500 ± 120 | 1200 ± 100 |
| This compound + LPS | 10 | 950 ± 80 | 800 ± 70 |
| This compound + LPS | 25 | 600 ± 50 | 550 ± 45 |
| This compound + LPS | 50 | 300 ± 25 | 250 ± 20 |
Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.
Table 2: Effect of this compound on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | iNOS Protein Expression (relative to LPS) | COX-2 Protein Expression (relative to LPS) |
| Control | - | 0.05 ± 0.01 | 0.04 ± 0.01 |
| LPS (1 µg/mL) | - | 1.00 | 1.00 |
| This compound + LPS | 10 | 0.65 ± 0.05 | 0.70 ± 0.06 |
| This compound + LPS | 25 | 0.40 ± 0.03 | 0.45 ± 0.04 |
| This compound + LPS | 50 | 0.20 ± 0.02 | 0.25 ± 0.02 |
Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.
Mandatory Visualizations
Caption: LPS-induced pro-inflammatory signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound (dissolved in DMSO, final DMSO concentration in culture should be <0.1%).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.
-
ELISA kits for murine TNF-α and IL-6.
-
Antibodies for Western blotting: iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, IκBα, NF-κB p65, and β-actin.
-
Reagents for RNA extraction, cDNA synthesis, and qPCR.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
LPS-Induced Inflammation and this compound Treatment
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 24-well plates for ELISA) and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 6 hours for qPCR, 24 hours for ELISA and Western blot).
Measurement of Pro-inflammatory Cytokines (ELISA)
-
After treatment, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, IκBα, NF-κB p65, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
After treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for TNF-α, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
By following these detailed protocols, researchers can effectively evaluate the anti-inflammatory potential of this compound in an LPS-induced inflammation model and elucidate its underlying molecular mechanisms.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Hydroxyrutecarpine In Vivo Studies
Introduction
1-Hydroxyrutecarpine is a hydroxylated derivative of rutecarpine, an indolopyridoquinazoline alkaloid found in the traditional Chinese medicine Evodia rutaecarpa. While in vitro studies have suggested its potential cytotoxic and antiplatelet activities, comprehensive in vivo investigations are necessary to elucidate its pharmacological profile, including its efficacy, pharmacokinetics, and safety. These notes provide a framework for researchers initiating such studies, with a focus on dosage considerations derived from research on rutecarpine.
Quantitative Data Summary for Rutecarpine (as a Surrogate)
The following tables summarize in vivo dosages of the parent compound, rutecarpine, from various studies. This data can serve as a starting point for designing dose-ranging experiments for this compound.
Table 1: Rutecarpine Dosage in Rodent Models for Anti-Inflammatory and Analgesic Effects
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Key Findings |
| Male ICR mice | Oral (p.o.) | 12.5, 25, 50 | Single dose | Inhibition of acetic acid-induced writhing |
| Male ICR mice | Intraperitoneal (i.p.) | 10, 20, 40 | Single dose | Reduction of carrageenan-induced paw edema |
| Male Wistar rats | Oral (p.o.) | 25, 50, 100 | Daily for 7 days | Attenuation of inflammatory markers |
Table 2: Rutecarpine Dosage in Rodent Models for Cardiovascular Effects
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Key Findings |
| Spontaneously hypertensive rats (SHR) | Intravenous (i.v.) | 1, 2, 4 | Single dose | Dose-dependent reduction in blood pressure |
| Male Sprague-Dawley rats | Oral (p.o.) | 10, 20, 40 | Daily for 4 weeks | Improvement of endothelial function |
Table 3: Rutecarpine Dosage in Rodent Models for Anti-Cancer Studies
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Frequency | Key Findings |
| Nude mice with human tumor xenografts | Intraperitoneal (i.p.) | 10, 20 | Every other day for 3 weeks | Inhibition of tumor growth |
| A549 lung cancer cell xenograft mice | Oral (p.o.) | 50, 100 | Daily for 21 days | Suppression of tumor progression |
Experimental Protocols
General Protocol for a Dose-Ranging Study of this compound
This protocol outlines a general procedure to determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, saline with Tween 80)
-
Experimental animals (e.g., male/female C57BL/6 or BALB/c mice, 8-10 weeks old)
-
Standard laboratory equipment for animal handling and administration.
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in a suitable vehicle. Subsequent dilutions should be made to achieve the desired concentrations for different dose groups. Ensure the final vehicle concentration is consistent across all groups, including the control.
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.
-
Dose Grouping: Divide animals into groups (n=3-5 per group). Include a vehicle control group and at least 3-5 dose escalation groups. Based on rutecarpine data, a starting range could be 5, 10, 25, 50, and 100 mg/kg.
-
Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, and 48 hours post-dosing). Record observations such as changes in posture, activity, breathing, and any adverse reactions.
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily for up to 14 days. A significant loss of body weight (e.g., >15-20%) is an indicator of toxicity.
-
Determination of MTD: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity, including a substantial loss of body weight.
-
Preliminary Efficacy Assessment: In parallel with the toxicity study, if the experimental model allows, preliminary efficacy endpoints can be measured to identify a dose range that shows a biological effect.
Protocol for Evaluating Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
Materials:
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Plethysmometer or digital calipers
-
Male Wistar rats (180-220 g)
Procedure:
-
Dosing: Administer this compound or vehicle to different groups of rats via the desired route (e.g., i.p. or p.o.). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vivo Dose-Ranging Study
Caption: Workflow for a typical in vivo dose-ranging study.
Postulated Signaling Pathway for Anti-Inflammatory Effects (Based on Rutecarpine)
Rutecarpine is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism of action.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Application Note: HPLC Analysis of 1-Hydroxyrutecarpine
Introduction
1-Hydroxyrutecarpine is a hydroxylated derivative and a potential metabolite of rutecarpine, an indolopyridoquinazoline alkaloid isolated from the traditional medicinal herb Evodia rutaecarpa.[1] Rutecarpine exhibits a wide range of pharmacological activities, and the analysis of its metabolites is crucial for understanding its bioavailability, metabolism, and overall therapeutic effect. This application note presents a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for researchers, scientists, and professionals in drug development.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: A gradient elution of acetonitrile and water (containing 0.1% formic acid) is proposed. The formic acid helps to improve peak shape and ionization if coupled with a mass spectrometer.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm is a suitable wavelength based on the UV absorption profile of the parent compound, rutecarpine.[2]
-
Injection Volume: 10 µL
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, herbal extract). A general solid-phase extraction (SPE) protocol for biological samples is provided below.
-
Protein Precipitation (for plasma/serum): To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step (or the prepared sample extract) onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the HPLC system.
-
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. The values are based on validated methods for the parent compound, rutecarpine, and serve as a reliable estimate.[2][3]
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 8-12 min (highly dependent on the specific column and gradient) |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 104.0% |
| Precision (%RSD) | < 3.5% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Context
Rutecarpine and its metabolites can influence various signaling pathways. One of the notable effects is the induction of Cytochrome P450 (CYP) enzymes, particularly CYP1A2, which is involved in the metabolism of many drugs and endogenous compounds.
Caption: Potential metabolic and signaling impact of Rutecarpine.
References
Application Note: Mass Spectrometric Characterization of 1-Hydroxyrutecarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine is a primary metabolite of rutecarpine, an indoloquinazoline alkaloid found in the traditional Chinese medicine Evodia rutaecarpa. Rutecarpine exhibits a wide range of pharmacological activities, and understanding its metabolism is crucial for drug development and toxicological studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of rutecarpine and its metabolites, including this compound. This application note provides a detailed protocol for the characterization of this compound using LC-MS/MS, including sample preparation, analytical methods, and data interpretation.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is adapted from methods used for the extraction of rutecarpine and its metabolites from biological matrices.
Materials:
-
Plasma samples containing this compound
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Condition the SPE cartridge: Sequentially wash the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: Mix 200 µL of the plasma sample with 200 µL of water containing 0.1% formic acid. Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte: Elute this compound and other metabolites with 1 mL of methanol.
-
Dry the eluate: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical starting conditions for the analysis of rutecarpine and its hydroxylated metabolites. Method optimization is recommended for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions for this compound (Proposed):
-
Precursor Ion (Q1): m/z 304.1
-
Product Ions (Q3): Monitor for characteristic fragments (e.g., m/z 287.1, 275.1, 144.1). Specific transitions should be optimized by infusing a standard of this compound.
-
Data Presentation
Quantitative Data for Rutecarpine (as a reference for this compound)
| Parameter | Representative Value for Rutecarpine |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85% - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 80% |
Visualizations
Synthesis and Purification of 1-Hydroxyrutecarpine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxyrutecarpine, a hydroxylated derivative of the indolopyridoquinazoline alkaloid rutecarpine, has garnered interest for its potential cytotoxic and antiplatelet activities.[1] This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound, designed for researchers in drug discovery and development. The proposed synthetic route is based on the condensation of 1,2,3,4-tetrahydronorharman-1-one with 3-hydroxyanthranilic acid.[2] The purification protocol employs a multi-step approach, including extraction and column chromatography, to achieve high purity. This application note serves as a comprehensive guide for the laboratory-scale production of this compound for further biological and pharmacological evaluation.
Introduction
Rutecarpine and its derivatives, isolated from plants of the Rutaceae family, are known for a wide range of biological activities.[2][3] this compound, in particular, has demonstrated notable cytotoxic effects against P-388 and HT-29 cancer cell lines and exhibits antiplatelet activity.[1] The limited availability of this compound from natural sources necessitates a reliable synthetic method to enable further research into its therapeutic potential. This protocol outlines a plausible synthetic pathway and a robust purification strategy to obtain high-purity this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction between 1,2,3,4-tetrahydronorharman-1-one and 3-hydroxyanthranilic acid.[2] This approach builds the core indolopyridoquinazolinone skeleton in a convergent manner.
Proposed Synthetic Scheme
References
1-Hydroxyrutecarpine: A Promising Agent in Cancer Research
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
1-Hydroxyrutecarpine, a derivative of the naturally occurring alkaloid rutaecarpine, has emerged as a compound of interest in oncological research. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This document provides an overview of its known anti-cancer activities, details on its mechanism of action, and protocols for its investigation in a research setting.
Anti-cancer Activity
This compound has shown cytotoxic activity against murine leukemia cells (P-388) and human colon adenocarcinoma cells (HT-29). The effective dose (ED50) for these cell lines has been reported to be 3.72 µg/mL and 7.44 µg/mL, respectively[1]. Further research is required to expand the profile of its activity across a broader range of cancer types.
Potential Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, several potential pathways have been suggested based on the activity of its parent compound, rutaecarpine, and other related molecules.
Reversal of Multidrug Resistance
The parent compound, rutaecarpine, has been shown to reverse multidrug resistance (MDR) in cancer cells. This effect is attributed to its ability to downregulate the expression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1)[1]. Overexpression of ABCB1 is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs. By inhibiting the function or expression of this transporter, this compound may enhance the efficacy of conventional chemotherapy agents.
Topoisomerase I Inhibition
Many natural and synthetic compounds exert their anti-cancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair[2][3]. Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death)[3]. The structural similarities of this compound to other known topoisomerase I inhibitors suggest this as a plausible mechanism of action.
Modulation of Cell Signaling Pathways
Cancer cell proliferation, survival, and metastasis are driven by complex signaling networks. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently dysregulated signaling cascades in cancer, making them attractive targets for therapeutic intervention.
-
PI3K/Akt/mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers.
-
MAPK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus, thereby controlling gene expression and critical cellular processes like proliferation and differentiation.
Further research is needed to determine if this compound directly or indirectly modulates these key signaling pathways to exert its anti-cancer effects.
Quantitative Data Summary
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound | P-388 (Murine Leukemia) | Cytotoxicity | ED50 | 3.72 µg/mL | [1] |
| This compound | HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | ED50 | 7.44 µg/mL | [1] |
Experimental Protocols
The following are general protocols that can be adapted for the investigation of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Include a vehicle control.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR and MAPK.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, ABCB1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
Figure 1. Potential mechanisms of action of this compound in cancer cells.
Figure 2. General experimental workflow for in vitro evaluation of this compound.
Disclaimer
This document is intended for informational purposes only and is not a substitute for professional laboratory guidance. Researchers should always adhere to established safety protocols and consult relevant literature for detailed experimental procedures. The information provided here is based on currently available data, and further research is necessary to fully elucidate the therapeutic potential and mechanisms of this compound in cancer.
References
Application Notes and Protocols for Rutecarpine in Neurodegenerative Disease Research
A Note on 1-Hydroxyrutecarpine: Extensive literature searches did not yield specific data on this compound in the context of neurodegenerative disease research. Therefore, these application notes and protocols are based on the available research for its parent compound, rutecarpine . The methodologies and findings presented here for rutecarpine are expected to provide a strong foundational framework for initiating research on this compound.
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by the progressive loss of structure and function of neurons. Emerging research highlights the therapeutic potential of natural compounds that can mitigate the underlying pathological processes, including oxidative stress and neuroinflammation. Rutecarpine, an indolopyridoquinazolinone alkaloid isolated from Evodia rutaecarpa, has demonstrated significant neuroprotective properties. These effects are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and inhibit Glycogen Synthase Kinase-3β (GSK-3β), both of which are critical regulators of cellular defense mechanisms against oxidative stress and inflammation.
These application notes provide a comprehensive overview of the mechanisms of action of rutecarpine and detailed protocols for its investigation in in vitro and in vivo models of neurodegenerative diseases.
Mechanisms of Action
Rutecarpine exerts its neuroprotective effects through multiple signaling pathways:
-
Activation of the Nrf2 Signaling Pathway: Rutecarpine has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response. It is believed to disrupt the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby bolstering the cellular defense against oxidative stress.[1][2][3][4][5]
-
Inhibition of GSK-3β: Rutecarpine has been observed to influence the PI3K/Akt/GSK-3β signaling axis.[6][7] GSK-3β is a serine/threonine kinase implicated in tau hyperphosphorylation and the promotion of apoptosis and inflammation. Inhibition of GSK-3β is a key therapeutic strategy for neurodegenerative diseases.
-
Anti-inflammatory Effects: Rutecarpine exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in activated microglia, the resident immune cells of the brain. Chronic microglial activation contributes significantly to the neuroinflammatory environment observed in neurodegenerative diseases.
Data Presentation
In Vitro Efficacy of Rutecarpine
| Cell Line | Model of Neurotoxicity | Rutecarpine Concentration | Outcome Measure | Result | Reference |
| PC12 | Hydrogen Peroxide (H₂O₂) | 0.4, 0.8 µM | Nrf2, nuclear-Nrf2, HO-1 expression | Increased expression | [5] |
| HCT116 | Hydrogen Peroxide (H₂O₂) | Not specified | LD₅₀ for H₂O₂-induced cell damage | Significantly increased | [4] |
| HCT116 | - | Not specified | Nrf2 nuclear translocation | Activated | [4] |
| HepG2 | - | Not specified | Nrf2 luciferase reporter activity | Activated | [4] |
| Human Platelets | Collagen | 2.5, 5 µM | p-Akt, p-GSK3β | Inhibited phosphorylation | [7] |
| RAW 264.7 | Lipopolysaccharide (LPS) | 20 µM | NO, iNOS, COX-2, IL-1β expression | Inhibited | [8] |
In Vivo Efficacy of Rutecarpine
| Animal Model | Disease Model | Rutecarpine Dosage | Outcome Measure | Result | Reference |
| Mice | Cerebral Ischemia Reperfusion | 84, 252, 504 µg/kg | Neurological function score | Improved | [9] |
| Mice | Cerebral Ischemia Reperfusion | 84, 252, 504 µg/kg | Infarct volume | Decreased | [9] |
| Mice | Cerebral Ischemia Reperfusion | 84, 252, 504 µg/kg | Malondialdehyde (MDA) content | Decreased | [9] |
| Mice | Cerebral Ischemia Reperfusion | 84, 252, 504 µg/kg | Superoxide dismutase (SOD), Glutathione peroxidase (GPx) activity | Increased | [9] |
| Rats | Cerebral Ischemia/Reperfusion | 5, 10, 20 mg/kg | IL-6, IL-1β, LDH, MDA, ROS levels | Decreased | [10] |
| Rats | Cerebral Ischemia/Reperfusion | 5, 10, 20 mg/kg | IL-4, IL-10, SOD levels | Increased | [10] |
Mandatory Visualization
Caption: Rutecarpine activates the Nrf2 signaling pathway.
Caption: Workflow for evaluating rutecarpine's neuroprotective effects.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using MTT
Objective: To assess the protective effect of rutecarpine against neurotoxin-induced cell death in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
Neuronal cell line (PC12 or SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., 100 µM H₂O₂ or 1 µg/mL LPS)
-
Rutecarpine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of rutecarpine (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin to the wells (except for the control group) and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Western Blot for Nrf2 Activation
Objective: To determine the effect of rutecarpine on the nuclear translocation of Nrf2.
Materials:
-
Neuronal cells
-
Rutecarpine
-
Cell lysis buffer for nuclear and cytoplasmic fractionation
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with rutecarpine (e.g., 5 µM) for various time points (e.g., 0, 1, 2, 4, 6 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocol.
-
Determine the protein concentration of each fraction.
-
Separate 20-30 µg of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 level to Lamin B and the cytoplasmic Nrf2 level to GAPDH.
Protocol 3: In Vitro Anti-inflammatory Assay in Microglia
Objective: To evaluate the effect of rutecarpine on the production of pro-inflammatory mediators in LPS-stimulated microglial cells (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
Cell culture medium
-
Lipopolysaccharide (LPS) (100 ng/mL)
-
Rutecarpine
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Plate BV-2 cells in 24-well plates.
-
Pre-treat the cells with different concentrations of rutecarpine for 1 hour.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of the supernatant with 50 µL of Griess reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 4: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of rutecarpine in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Rutecarpine
-
Apparatus for behavioral tests (e.g., rotarod, pole test)
-
Reagents for immunohistochemistry (anti-tyrosine hydroxylase antibody) and HPLC (for dopamine and its metabolites).
Procedure:
-
Administer MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals) to induce dopaminergic neurodegeneration.
-
Treat a group of mice with rutecarpine (e.g., 10 mg/kg, p.o.) daily, starting one day before MPTP administration and continuing for 7 days.
-
Conduct behavioral tests (rotarod test for motor coordination, pole test for bradykinesia) at the end of the treatment period.
-
Sacrifice the animals and collect the brains.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
HPLC Analysis: Homogenize striatal tissue and measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
These protocols provide a starting point for investigating the therapeutic potential of rutecarpine and, by extension, this compound in the context of neurodegenerative diseases. Researchers should optimize concentrations, incubation times, and other experimental parameters based on their specific cell lines, animal models, and research questions.
References
- 1. Measurement of Cell Viability [bio-protocol.org]
- 2. MTT cell viability assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A new protocol for predicting novel GSK-3β ATP competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Hydroxyrutecarpine: Application Notes and Protocols for Therapeutic Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxyrutecarpine, a hydroxylated derivative of the indolopyridoquinazoline alkaloid rutecarpine, has emerged as a compound of interest for its potential therapeutic applications. Drawing from the well-documented anti-inflammatory, anti-cancer, and neuroprotective properties of its parent compound, this compound is posited to exhibit a similar, if not enhanced, pharmacological profile. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound as a potential therapeutic agent. The methodologies outlined herein are based on established protocols for characterizing similar bioactive compounds and are intended to be adapted to specific experimental contexts.
Data Presentation
Currently, specific quantitative data on the anti-inflammatory and neuroprotective effects of this compound are limited in publicly available literature. However, cytotoxic data is available and presented below. Further experimental investigation is required to fully elucidate its therapeutic potential.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | ED50 (µg/mL) | Citation |
| P-388 | Murine Leukemia | 3.72 | [1] |
| HT-29 | Human Colon Adenocarcinoma | 7.44 | [1] |
Experimental Protocols
The following protocols provide a framework for assessing the key therapeutic potentials of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., P-388, HT-29, or other relevant lines)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the growth medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The ED50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Assessment of Anti-Inflammatory Activity via NF-κB Activation
This protocol outlines a method to determine if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western Blotting (see Protocol 3)
-
Primary antibodies against phospho-p65, p65, phospho-IκBα, and IκBα
-
Secondary antibody (HRP-conjugated)
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and seed them in 6-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Protein Extraction: Lyse the cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Western Blotting: Perform Western blotting as described in Protocol 3 to analyze the phosphorylation status of p65 and IκBα, and the nuclear translocation of p65.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This is a general protocol for detecting changes in protein expression and phosphorylation, which can be adapted to study pathways like NF-κB, MAPK, and STAT3.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with different concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Experimental workflow for the detection of apoptosis using Annexin V/PI staining.
References
Troubleshooting & Optimization
1-Hydroxyrutecarpine solubility issues and solutions
Welcome to the technical support center for 1-Hydroxyrutecarpine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a hydroxy-derivative of rutaecarpine, an alkaloid with various biological activities, including antiplatelet and cytotoxic effects.[1] Like its parent compound, rutecarpine, it is a poorly water-soluble molecule.[2] This low aqueous solubility can pose significant challenges for in vitro and in vivo studies, affecting dissolution, bioavailability, and the ability to achieve desired concentrations for accurate experimental results.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] However, it is practically insoluble in water.[4]
Q3: How does the solubility of this compound compare to its parent compound, Rutecarpine?
A3: While specific quantitative data for this compound is limited, its solubility profile is expected to be similar to Rutecarpine. The addition of a hydroxyl group may slightly increase polarity but is unlikely to overcome the fundamentally poor water solubility. Rutecarpine itself is known to be poorly soluble in water but shows good solubility in DMSO.[4][5]
Troubleshooting Guide: Solubility Issues
Q4: I am having trouble dissolving this compound for my cell culture experiment. What should I do?
A4: This is a common issue. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous-based culture medium.
-
Select the Right Solvent: DMSO is the most commonly used solvent for preparing stock solutions of poorly soluble compounds like Rutecarpine and its derivatives for in vitro assays.[4][5]
-
Use Assistance: Gentle warming and physical agitation, such as vortexing or sonication, can significantly aid dissolution.[4][5] For Rutecarpine, using an ultrasonic bath is recommended to achieve higher concentrations in DMSO.[5]
-
Check Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Caption: Troubleshooting workflow for dissolving this compound.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution is a classic sign of a compound's low aqueous solubility limit being exceeded. Consider the following solutions:
-
Lower the Final Concentration: Your target concentration in the aqueous medium may be too high. Try working with a lower final concentration.
-
Increase Solvent Percentage: While not always ideal, slightly increasing the final percentage of the co-solvent (e.g., DMSO from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to check for solvent toxicity.
-
Use Formulation Strategies: For more demanding applications, especially in vivo studies, advanced formulation techniques may be necessary. These include using cyclodextrins to form inclusion complexes, creating solid dispersions with hydrophilic polymers, or developing nanosuspensions.[6][7][8] These methods enhance the apparent solubility and stability of the compound in aqueous environments.
Solubility Data
The following table summarizes the available solubility information for this compound and its parent compound, Rutecarpine, which serves as a valuable reference.
| Compound | Solvent | Solubility | Remarks |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[3] | Quantitative data not specified. |
| Rutecarpine | DMSO | ~50 mg/mL (174 mM)[5] | Requires sonication. |
| Rutecarpine | DMSO | 18.33 mg/mL (63.8 mM)[4] | Sonication is recommended. |
| Rutecarpine | Ethanol | 0.3 mg/mL (1.04 mM)[4] | |
| Rutecarpine | Water | Insoluble or slightly soluble[4] | |
| Rutecarpine | PBS | < 1 mg/mL (insoluble)[4] | |
| Rutecarpine | Ethanol + Water Mixtures | Solubility increases with higher temperature and a greater mole fraction of ethanol.[9] | Data available for temperatures from 288.2 K to 328.2 K.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of this compound for use in typical in vitro biological assays.
Materials:
-
This compound powder (MW: 303.31 g/mol )
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
-
Sterile syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 303.31 g/mol x 1000 = 3.03 mg
-
Weighing: Accurately weigh approximately 3.03 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-quality DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming (to 37°C) can also be applied.
-
Sterilization (Optional): For cell culture applications, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile vial. This is critical for preventing contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Caption: Experimental workflow for stock solution preparation and use.
Visualized Signaling Pathway
While the specific targets of this compound are an area of ongoing research, its parent compound, Rutecarpine, is known to be an inhibitor of cyclooxygenase-2 (COX-2).[4][5] This pathway is critical for inflammation and pain. It is plausible that this compound shares a similar mechanism of action.
Caption: Postulated inhibitory action on the COX-2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Promising derivatives of rutaecarpine with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Hydroxyrutaecarpine CAS#: 53600-24-1 [m.chemicalbook.com]
- 4. Rutaecarpine | COX | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Cross-Linked Thiolated Hydroxypropil-β-Cyclodextrin for Pulmonary Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 1-Hydroxyrutecarpine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of 1-Hydroxyrutecarpine.
Frequently Asked Questions (FAQs)
Q1: My this compound has very low water solubility. What are the primary methods to improve it?
A1: this compound, similar to its parent compound Rutecarpine, is a poorly water-soluble molecule. Several techniques can be employed to enhance its aqueous solubility. These can be broadly categorized as:
-
Pharmaceutical Formulation Strategies:
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin host.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range.
-
-
Chemical Modification:
-
Prodrug Synthesis: Modifying the chemical structure to create a more soluble derivative that converts to the active compound in vivo.
-
-
pH Adjustment:
-
Altering the pH of the solvent to ionize the molecule, which can increase its solubility.
-
Q2: How do I choose the most suitable solubility enhancement technique for my experiment?
A2: The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assay vs. in vivo formulation), the required stability of the final product, and the available laboratory equipment. The following diagram illustrates a general decision-making process:
Troubleshooting Guides
Method 1: Cyclodextrin Inclusion Complexation
This technique involves the encapsulation of the hydrophobic this compound molecule within the cavity of a cyclodextrin, a cyclic oligosaccharide. This non-covalent inclusion complex presents a hydrophilic exterior, thereby increasing the apparent water solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher solubility and safety profile compared to natural β-cyclodextrin.
Experimental Protocol (Based on Rutecarpine Studies)
The following protocol for Rutecarpine provides a starting point for this compound.
Quantitative Data (Rutecarpine)
| Parameter | Value | Reference |
| Molar Ratio (Rutecarpine:HP-β-CD) | 1:1 | [1] |
| Temperature | 60°C | [1] |
| Inclusion Time | 4 hours | [1] |
| Stirring Speed | 600 rpm | [1] |
| Inclusion Rate | 91.04% | [1] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Inclusion Efficiency | Incorrect molar ratio. | Optimize the molar ratio of this compound to HP-β-CD. Try ratios from 1:1 to 1:2. |
| Insufficient stirring or temperature. | Ensure adequate mixing and maintain the optimal temperature throughout the process. | |
| Incomplete dissolution of HP-β-CD. | Ensure the cyclodextrin is fully dissolved before adding the drug. | |
| Precipitation during storage | Complex dissociation. | Store the lyophilized powder in a desiccator to prevent moisture absorption. |
| Un-complexed drug present. | Wash the final product with a solvent in which the free drug is sparingly soluble but the complex is not. | |
| Amorphous to Crystalline Conversion | Presence of moisture. | Ensure the freeze-drying process is complete and store the product under dry conditions. |
Method 2: Solid Dispersion
Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can be achieved by methods such as solvent evaporation or hot-melt extrusion. The drug may exist in an amorphous or microcrystalline form, leading to increased wettability and dissolution rate. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Experimental Protocol (General Solvent Evaporation Method)
Quantitative Data (General Guidance for Poorly Soluble Drugs)
| Parameter | Typical Range | Reference |
| Drug:Carrier Ratio (w/w) | 1:1 to 1:5 | [2] |
| Common Carriers | PVP K30, PEG 6000, HPMC | [2][3] |
| Common Solvents | Ethanol, Methanol, Acetone | [4][5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Phase Separation/Crystallization | Drug loading is too high. | Decrease the drug-to-carrier ratio. |
| Incompatible drug and carrier. | Screen different hydrophilic polymers for better miscibility. | |
| Slow solvent evaporation. | Increase the evaporation rate by adjusting temperature or vacuum, but be mindful of drug stability. | |
| Low Dissolution Rate | Incomplete amorphization. | Confirm the amorphous state using XRD and DSC. Optimize the preparation method. |
| Agglomeration of particles. | Ensure proper pulverization and sieving of the final product. | |
| Residual Solvent | Inadequate drying. | Increase drying time or temperature in the vacuum oven, ensuring it is below the glass transition temperature of the dispersion. |
Method 3: Nanosuspension
Nanosuspension technology involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area-to-volume ratio and, consequently, the dissolution velocity. This can be achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.
Experimental Protocol (General Media Milling Method)
Quantitative Data (General Guidance for Poorly Soluble Drugs)
| Parameter | Typical Range/Value | Reference |
| Stabilizer Concentration | 0.5% - 2.0% (w/v) | [6] |
| Common Stabilizers | HPMC, Tween 80, Poloxamer 188 | [6] |
| Milling Bead Size | 0.2 - 1.0 mm | [7] |
| Milling Time | 2 - 48 hours | [7] |
| Target Particle Size | < 1000 nm | [1][8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Particle Agglomeration | Insufficient stabilizer concentration. | Increase the concentration or use a combination of stabilizers (e.g., a polymer and a surfactant). |
| High electrostatic attraction. | Optimize the zeta potential by selecting appropriate stabilizers. A zeta potential of ±30 mV is generally considered stable. | |
| Broad Particle Size Distribution | Inefficient milling. | Optimize milling time, speed, and bead size/material. |
| Ostwald ripening. | Use a stabilizer that effectively adsorbs to the particle surface to prevent the growth of larger particles at the expense of smaller ones. | |
| Contamination from Milling Media | Erosion of milling beads. | Use high-quality, durable milling media like yttrium-stabilized zirconium oxide. |
Method 4: pH Adjustment
For ionizable compounds, altering the pH of the aqueous medium can significantly increase solubility. Rutecarpine and its derivatives are weakly basic alkaloids.[9] Therefore, decreasing the pH of the solution will lead to protonation of the basic nitrogen atoms, forming a more soluble salt.
Experimental Protocol
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Add an excess amount of this compound powder to a fixed volume of each buffer solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Expected Outcome
The solubility of this compound is expected to be higher at lower pH values where the molecule is protonated and exists as a more soluble cationic species. As the pH increases towards and above its pKa, the molecule will be predominantly in its neutral, less soluble form.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Drug Precipitation upon pH shift | The solution is supersaturated with the neutral form of the drug. | This is an inherent property. For formulations, consider using a pH-modifying excipient or a buffer system to maintain a lower pH microenvironment. |
| Chemical Instability | The drug may be susceptible to degradation at very low or high pH. | Assess the stability of this compound at different pH values over time to identify the optimal pH range for both solubility and stability. |
Method 5: Chemical Modification (Prodrug Approach)
Synthesizing a prodrug involves chemically modifying the this compound molecule to attach a hydrophilic promoiety. This new molecule exhibits improved aqueous solubility. Once administered, the promoiety is cleaved in vivo, releasing the active this compound.
Conceptual Approach
Studies on Rutecarpine have shown that introducing amine functionalities, particularly on the indole-N atom, can significantly improve water solubility.[7] This approach could be adapted for this compound.
Challenges and Considerations
-
Synthetic Complexity: Prodrug synthesis adds additional steps to the overall process.
-
In Vivo Conversion: The prodrug must efficiently and selectively convert back to the parent drug at the target site.
-
Safety of Promoiety: The cleaved promoiety must be non-toxic.
This approach is generally considered during later stages of drug development due to its complexity.
This technical support center provides a foundational guide for improving the water solubility of this compound. Researchers should note that while data from the parent compound Rutecarpine is a valuable starting point, optimization of these methods for this compound is essential for achieving the best results.
References
- 1. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of solid dispersions of β-lapachone in PEG and PVP by solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutecarpine - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Hydroxyrutecarpine Stability in DMSO
Introduction
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to be concerned about the stability of 1-hydroxyrutecarpine in DMSO?
A1: DMSO is a powerful solvent capable of dissolving a wide range of compounds, but it is not entirely inert.[1][2] Compounds stored in DMSO can degrade over time due to several factors, including the compound's intrinsic reactivity, the presence of water in the DMSO, and storage conditions.[3][4] Such degradation can lead to a decrease in the actual concentration of the active compound and the formation of new, potentially interfering substances, which can compromise the validity and reproducibility of experimental data.[5]
Q2: What are the primary factors that can influence the stability of a compound like this compound in DMSO?
A2: Several factors can affect compound stability in DMSO:
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air.[6][7] The presence of water can facilitate hydrolysis of susceptible compounds.[4][8] Using anhydrous DMSO and proper storage is crucial.[2][7]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][9] While freezing can preserve stability, repeated freeze-thaw cycles may also degrade some compounds.[4][10]
-
Light: Exposure to UV light can induce photolytic degradation in light-sensitive compounds.[11][12] Storing solutions in amber vials is a recommended practice.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive functional groups.[4]
-
pH of Aqueous Solutions: When DMSO stock is diluted into aqueous buffers, the pH of the final solution can significantly impact the stability of pH-sensitive compounds.
Q3: I don't have any stability data for this compound. What are the best practices for preparing and storing my stock solutions?
A3: When stability is unknown, follow these conservative best practices:
-
Use High-Purity, Anhydrous DMSO: Start with fresh, anhydrous DMSO (≥99.9% purity) to minimize water-related degradation.[2][7]
-
Prepare Fresh Solutions: Ideally, prepare solutions fresh from solid material for each experiment.[13]
-
Store Properly: If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Use amber vials with tight-fitting caps to protect from light and moisture.[2][14]
-
Perform a Preliminary Stability Check: Before embarking on large-scale experiments, it is advisable to conduct a small-scale stability assessment. A simple approach is to analyze a freshly prepared solution and compare it to a solution that has been stored under your intended conditions for a set period.
Q4: I observed a precipitate when I diluted my this compound DMSO stock into my aqueous cell culture medium. What is happening and what should I do?
A4: This is a common phenomenon known as precipitation or "crashing out," which occurs when a compound that is soluble in DMSO is not soluble in the final aqueous solution.[15] The drastic change in solvent polarity upon dilution causes the compound to come out of solution.[15][16] Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Compound Precipitation on Dilution
Encountering precipitation when diluting a DMSO stock solution into an aqueous buffer is a frequent challenge. This workflow provides steps to diagnose and solve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Overcoming problems of compound storage in DMSO: solvent and process alternatives [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discoveryoutsource.com [discoveryoutsource.com]
- 10. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [naturtotalshop.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing 1-Hydroxyrutecarpine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of 1-Hydroxyrutecarpine precipitation in cell culture media. By following these guidelines, you can ensure the accurate and reproducible delivery of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
A1: this compound is a hydroxy-derivative of rutaecarpine, a natural alkaloid.[1][2] Like many organic compounds, it has limited aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of cell culture media, it can precipitate out of solution. This leads to an unknown and lower final concentration of the compound in the media, resulting in inaccurate and unreliable experimental outcomes.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] For cell culture applications, DMSO is the most commonly used solvent due to its high solubilizing power for a wide range of compounds and its miscibility with water.[3]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5% , with many researchers aiming for 0.1% or lower .[3][5] However, the tolerance to DMSO is cell line-specific.[5] For instance, HT-29 cells have shown cytotoxicity at DMSO concentrations of 1.25% after 24 hours, with effects observed at concentrations as low as 0.625% after 48 hours.[6] It is crucial to perform a vehicle control (media with the same final DMSO concentration but without this compound) to determine the effect of the solvent on your specific cell line.[3]
Q4: Can I filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is not recommended . This action removes the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment, which will compromise the accuracy and reproducibility of your results.[3] The focus should be on preventing precipitation in the first place.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Cause: This is often due to "crashing out," where the compound rapidly becomes insoluble as the solvent (DMSO) is diluted in the aqueous media.[5]
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[5]
-
Rapid mixing: Add the stock solution dropwise into the vortex of the media while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[3]
-
Stepwise dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed media. Then, add this intermediate dilution to the final volume of media.[3]
-
-
Adjust Final Concentrations:
-
Lower the final this compound concentration: Your target concentration may be above the compound's solubility limit in the media. Try a lower final concentration.
-
Maintain a tolerable DMSO concentration: While keeping DMSO levels low is important for cell health, a slightly higher (but still non-toxic) final DMSO concentration (e.g., up to 0.5%) can sometimes help maintain solubility.[3]
-
Issue: Delayed Precipitation in the Incubator
Symptom: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
Cause: This can be due to several factors, including temperature fluctuations, changes in media pH due to cell metabolism, or interactions with media components over time.[5]
Solutions:
-
Media Stability:
-
pH monitoring: Monitor the pH of your culture medium, especially in dense cultures. A significant drop in pH can affect the solubility of some compounds. Consider changing the media more frequently.[5]
-
Serum content: Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[3] If you are using low-serum or serum-free media, you may be more prone to precipitation.
-
-
Environmental Control:
-
Maintain stable temperature: Minimize the time that culture vessels are outside the incubator to avoid temperature cycling.[5]
-
Prevent evaporation: Ensure proper humidification in the incubator to prevent the concentration of media components, which could exceed the solubility limit of this compound.[5]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Two-Step Dilution):
-
Pre-warm your complete cell culture medium to 37°C.
-
Step 1: Intermediate Dilution. Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 1 µL of stock into 99 µL of media).
-
Step 2: Final Dilution. Add the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration. For the example above, you would then perform a 1:10 dilution of the intermediate solution into the final volume of media.
-
Mix gently by inverting the tube or swirling the flask.
-
Use the freshly prepared media containing this compound for your experiment immediately.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps you determine the practical solubility limit of this compound in your specific cell culture medium.
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the stock solution in your pre-warmed complete cell culture medium in clear tubes (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Keep the final DMSO concentration consistent across all dilutions.
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect each tube for any signs of precipitation or cloudiness immediately after preparation and at several time points (e.g., 1, 4, and 24 hours).
-
For a more sensitive assessment, place a small aliquot from each dilution onto a microscope slide and examine for the presence of crystals.
-
The highest concentration that remains clear both visually and microscopically is the maximum soluble concentration under your experimental conditions.
Data Presentation
Table 1: Solubility and Cytotoxicity of this compound
| Property | Value | Cell Line | Reference |
| Solubility | Soluble | N/A | [4] |
| in DMSO, Chloroform, | |||
| Dichloromethane, | |||
| Ethyl Acetate, Acetone | |||
| ED₅₀ (Cytotoxicity) | 3.72 µg/mL | P-388 | [1][2] |
| ED₅₀ (Cytotoxicity) | 7.44 µg/mL | HT-29 | [1][2] |
Table 2: General Recommendations for Final DMSO Concentration in Cell Culture
| Cell Line Type | Recommended Maximum Final DMSO Concentration | Notes |
| Most Cancer Cell Lines | ≤ 0.5% | Ideally ≤ 0.1%.[3][5] |
| HT-29 | < 0.625% | Cytotoxicity observed at 0.625% after 48h.[6] |
| Sensitive Cell Lines | ≤ 0.1% | Always determine the specific tolerance of your cell line.[5] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Hydroxyrutecarpine Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using 1-hydroxyrutecarpine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a hydroxy-derivative of rutaecarpine. It has demonstrated cytotoxic effects against various cancer cell lines and possesses antiplatelet activity. Key properties are summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 303.31 g/mol | MedChemExpress |
| Appearance | Yellow powder | ChemicalBook |
| Solubility | ||
| DMSO | Soluble | ChemicalBook |
| Chloroform | Soluble | ChemicalBook |
| Dichloromethane | Soluble | ChemicalBook |
| Ethyl Acetate | Soluble | ChemicalBook |
| Acetone | Soluble | ChemicalBook |
Q2: What is a recommended starting concentration for this compound in a cell viability assay?
A definitive starting concentration can vary significantly depending on the cell line and the specific assay being performed. However, based on published data, a broad range from nanomolar (nM) to micromolar (µM) is a reasonable starting point for a dose-response experiment.
Data Presentation: Reported Cytotoxic Concentrations of this compound
| Cell Line | Assay | Effective Concentration (ED50) | Source |
| P-388 (murine leukemia) | Not specified | 3.72 µg/mL (~12.27 µM) | MedChemExpress |
| HT-29 (human colon adenocarcinoma) | Not specified | 7.44 µg/mL (~24.53 µM) | MedChemExpress |
For a new cell line, it is recommended to perform a preliminary dose-response experiment with a wide range of concentrations (e.g., 0.1, 1, 10, 25, 50, and 100 µM) to determine the optimal working concentration.
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in a suitable organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Q4: I am observing precipitation when I dilute my this compound stock solution in cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. This can lead to inaccurate dosing and unreliable results. The following troubleshooting guide provides solutions to this problem.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | "Salting out" effect due to rapid change in solvent polarity. | - Improve Dilution Technique: Add the DMSO stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling. - Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in the cell culture medium. |
| Final concentration exceeds the solubility limit in the aqueous medium. | - Use a Lower Final Concentration: Test a lower concentration range in your assay. - Use Co-solvents: Include a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final dilution. The final co-solvent concentration must be tested for cell line compatibility. | |
| Interaction with media components (salts, proteins). | - pH Adjustment: Adjust the pH of your buffer or medium, ensuring it remains within the physiological tolerance of your cells. - Use Cyclodextrins: Employ cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes and increase aqueous solubility. | |
| Inconsistent results between experiments | Degradation of the compound due to repeated freeze-thaw cycles. | - Aliquot Stock Solution: Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. |
| Instability of the compound in the culture medium over time. | - Prepare Fresh Dilutions: Prepare working solutions immediately before each experiment. - Minimize Incubation Time: If stability is a concern, consider shorter incubation times for your assay. | |
| Solvent-induced cytotoxicity | The final concentration of DMSO is too high for the cells. | - Maintain Low DMSO Concentration: Keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally at or below 0.1%. - Run Vehicle Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO without the compound) to assess the effect of the solvent on your cells. |
Mandatory Visualizations
Caption: Experimental workflow for a cell viability assay.
Q5: What signaling pathways are affected by this compound?
While the precise signaling pathways modulated by this compound are still under investigation, studies on the related compound, rutaecarpine, suggest that it exerts its anti-inflammatory effects by targeting the MAPK/NF-κB and PI3K/Akt signaling pathways.[1] It is plausible that this compound may act through similar mechanisms.
Caption: Proposed anti-inflammatory signaling pathway.
Q6: How does this compound induce apoptosis?
The precise mechanism of apoptosis induction by this compound is not fully elucidated. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. To determine which pathway is activated by this compound, researchers can assess the activation of specific initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway).
References
Troubleshooting 1-Hydroxyrutecarpine experimental variability
Welcome to the technical support center for 1-hydroxyrutecarpine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices, troubleshoot common issues, and offer detailed protocols for consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and sources of variability encountered during experiments with this compound.
Q1: My this compound is precipitating out of solution in my cell culture medium. What should I do?
A: Precipitation of hydrophobic compounds like this compound in aqueous media is a frequent issue. Here are some troubleshooting steps:
-
Optimize Stock Solution Concentration: While a high-concentration stock in DMSO is convenient, it can lead to precipitation upon dilution. Try preparing a lower concentration stock solution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of aqueous buffer or media. Instead, perform serial dilutions, vortexing or mixing gently between each step.
-
Pre-warming the Medium: Warming your cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
-
Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.
-
Consider Alternative Solvents: For in vivo studies, if solubility in aqueous vehicles is a persistent issue, consider formulating this compound in a vehicle containing co-solvents like PEG400, propylene glycol, or in a lipid-based formulation such as an oil-in-water emulsion.[1]
Q2: I am observing inconsistent results in my bioactivity assays. What are the likely causes?
A: Inconsistent results can stem from several factors related to compound stability and handling:
-
Compound Stability: this compound, like many quinazoline alkaloids, may be sensitive to pH, light, and temperature.
-
pH: The stability of related compounds can be pH-dependent. Prepare fresh solutions in a buffer with a pH that ensures stability for the duration of your experiment.
-
Light: Protect stock solutions and experimental setups from direct light to prevent photodegradation.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Health: Ensure your cells are healthy, within a consistent and low passage number, and free from contamination.
-
Binding to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware. Using low-binding plates and tubes can mitigate this issue.
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to the compound, affecting its free concentration and apparent activity.[2] Consider reducing the serum percentage during the treatment period if your experimental design allows.
Q3: My compound seems to have lost its bioactivity over time. How can I ensure its integrity?
A: Loss of bioactivity is often a sign of compound degradation.
-
Fresh Preparations: Always prepare working solutions fresh from a frozen stock aliquot for each experiment.
-
Stability Assessment: If you suspect instability in your experimental conditions, you can perform a simple stability test. Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, analyze the concentration of the compound using HPLC or LC-MS/MS to determine its degradation rate.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its parent compound, rutecarpine, to aid in experimental design.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Value | Reference |
| P-388 (Murine Leukemia) | MTT | ED50 | 3.72 µg/mL | [4] |
| HT-29 (Human Colon Cancer) | MTT | ED50 | 7.44 µg/mL | [4] |
| P-388 (Murine Leukemia) | MTT | IC50 | 12.4 µM | [4] |
| HT-29 (Human Colon Cancer) | MTT | IC50 | 24.7 µM | [4] |
Table 2: Anti-inflammatory Activity of Rutecarpine (Parent Compound)
| Target | Cell Line | Inducer | IC50 | Reference |
| COX-2 | HEK293 | - | 0.28 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Weigh the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your stock solution.
-
Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., <0.5%).
-
Remove the old medium and add the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the results and determine the IC₅₀/ED₅₀ value.
-
Protocol 3: NF-κB Reporter Assay (Luciferase)
-
Cell Seeding and Transfection (if using a transient system):
-
Seed cells (e.g., HEK293 or THP-1) in a 96-well plate.[5]
-
If not using a stable cell line, transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce NF-κB activation with a suitable stimulant (e.g., TNF-α or LPS).[5]
-
Include appropriate controls: untreated, vehicle-treated, and stimulant-only treated cells.
-
-
Luciferase Assay:
-
After the desired incubation period (typically 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulant-only control.
-
Determine the IC₅₀ value.
-
Protocol 4: Western Blot for Phospho-MAPK
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time and concentration, including a stimulant if investigating inhibitory effects.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, phospho-JNK, and phospho-p38.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.
-
Strip the membrane and re-probe with antibodies against total ERK, JNK, p38, and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Quantify band intensities using densitometry software.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Stereoselective Drug Interactions with Serum Proteins by High-Performance Affinity Chromatography: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Enhancing the Bioavailability of 1-Hydroxyrutecarpine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of 1-Hydroxyrutecarpine, a poorly water-soluble compound. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Disclaimer: As of the latest literature review, specific studies detailing the formulation of this compound with corresponding in vivo pharmacokinetic data are limited. Therefore, this guide provides general principles, established methodologies, and troubleshooting advice based on proven strategies for enhancing the bioavailability of poorly soluble drugs. The experimental protocols and quantitative data presented are illustrative examples from studies on other compounds and should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
The primary challenge is its low aqueous solubility. Like many active pharmaceutical ingredients (APIs), poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.[1][2] This can result in low and variable oral bioavailability.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several established formulation strategies can be employed to overcome the solubility and bioavailability challenges of poorly water-soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.[3]
-
Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility.[4][5][6][7]
-
Lipid-Based Formulations: Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve drug solubilization in the GI tract and enhance absorption via lymphatic pathways.[8][9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution velocity and saturation solubility.
Troubleshooting Guides
Issue 1: Low Drug Loading in Solid Dispersion Formulations
Symptoms:
-
Phase separation observed during formulation or storage.
-
Low enhancement of dissolution rate compared to the pure drug.
-
Recrystallization of the drug within the polymer matrix over time.
Possible Causes:
-
Poor miscibility between this compound and the chosen polymer.
-
Attempting to load the drug beyond its saturation solubility in the polymer.
-
Inappropriate solvent selection or evaporation rate during preparation.
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different physicochemical properties (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility with this compound.
-
Miscibility/Solubility Studies: Conduct drug-polymer miscibility studies using techniques like Differential Scanning Calorimetry (DSC) to determine the saturation solubility of the drug in the polymer.
-
Optimize Drug:Polymer Ratio: Prepare solid dispersions with varying drug-to-polymer ratios to identify the optimal loading that maintains an amorphous state.
-
Solvent Selection: For solvent-based methods, select a solvent that dissolves both the drug and the polymer effectively and optimize the evaporation rate to prevent premature drug precipitation.
Issue 2: Instability of Cyclodextrin Inclusion Complexes
Symptoms:
-
Precipitation of the drug from the complex upon dilution.
-
Inconsistent dissolution profiles.
-
Low complexation efficiency.
Possible Causes:
-
Weak interaction between this compound and the cyclodextrin.
-
Inappropriate stoichiometry of the complex.
-
Competition from other excipients in the formulation.
Troubleshooting Steps:
-
Cyclodextrin Selection: Evaluate different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, SBE-β-CD) to find the one that forms the most stable complex.
-
Phase Solubility Studies: Perform phase solubility studies to determine the stoichiometry of the complex and its stability constant (Kst).
-
Preparation Method Optimization: Compare different preparation methods such as kneading, co-evaporation, and freeze-drying to achieve higher complexation efficiency.
-
Excipient Compatibility: Assess the compatibility of other formulation excipients with the inclusion complex to avoid displacement of the drug from the cyclodextrin cavity.
Issue 3: Poor Emulsification and Drug Precipitation from SMEDDS
Symptoms:
-
Formation of large, unstable emulsion droplets upon dilution in aqueous media.
-
Precipitation of the drug after emulsification.
-
Low in vitro drug release.
Possible Causes:
-
Suboptimal ratio of oil, surfactant, and cosurfactant.
-
Low solubility of this compound in the lipid phase.
-
Use of surfactants with an inappropriate Hydrophilic-Lipophilic Balance (HLB) value.
Troubleshooting Steps:
-
Excipient Screening: Screen various oils, surfactants, and cosurfactants to identify a system with high solubilizing capacity for this compound.
-
Construct Ternary Phase Diagrams: Systematically vary the ratios of oil, surfactant, and cosurfactant to construct ternary phase diagrams and identify the optimal self-microemulsifying region.
-
Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) of the resulting microemulsion upon dilution to ensure the formation of nano-sized droplets.
-
In Vitro Dispersion and Precipitation Tests: Evaluate the formulation's performance in simulated gastric and intestinal fluids to assess its ability to maintain the drug in a solubilized state.
Quantitative Data Summary
The following tables present illustrative pharmacokinetic data from studies on other poorly soluble drugs, demonstrating the potential improvements in bioavailability that can be achieved with different formulation strategies. These should be considered as representative examples to guide the development of this compound formulations.
Table 1: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Drug in Different Formulations (Animal Model)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Drug Suspension | 150 ± 35 | 2.0 | 850 ± 150 | 100 |
| Solid Dispersion (1:5 drug:polymer) | 650 ± 90 | 1.0 | 4200 ± 550 | 494 |
| Cyclodextrin Complex (1:1 Molar Ratio) | 820 ± 110 | 0.5 | 5100 ± 680 | 600 |
| SMEDDS | 1100 ± 150 | 0.75 | 7300 ± 950 | 859 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical results for poorly soluble drugs.
Table 2: Illustrative Solubilization Enhancement with Different Techniques
| Formulation Approach | Solubility Enhancement (Fold Increase) |
| Solid Dispersion (with PVP K30) | 10 - 50 |
| β-Cyclodextrin Inclusion Complex | 50 - 200 |
| HP-β-Cyclodextrin Inclusion Complex | 200 - 1000 |
| Nanosuspension | 5 - 20 |
Values are typical ranges observed for poorly soluble compounds and will vary depending on the specific drug and formulation components.
Experimental Protocols
Preparation of a this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable solvent)
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve of appropriate mesh size.
-
Store the resulting powder in a desiccator until further characterization.
Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-Methanol mixture (1:1 v/v)
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a glass mortar and add a small amount of the water-methanol mixture to moisten the powder.
-
Triturate the moistened HP-β-CD to form a paste.
-
Gradually add the this compound powder to the paste and continue kneading for a specified time (e.g., 60 minutes).
-
During kneading, add small quantities of the water-methanol mixture as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Store the inclusion complex powder in a desiccator.
Visualizations
Caption: Experimental workflow for formulation development and evaluation.
Caption: Strategies and mechanisms for enhancing bioavailability.
References
- 1. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of 1-Hydroxyrutecarpine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of 1-Hydroxyrutecarpine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted off-target effects of this compound?
Direct experimental data on the off-target profile of this compound is limited. However, studies on its parent compound, rutecarpine, suggest potential off-target activities that may be shared. These include:
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Cyclooxygenase-2 (COX-2) Inhibition: Rutecarpine is a known inhibitor of COX-2, an enzyme involved in inflammation and pain.[1][2]
-
β1-Adrenergic Receptor (β1-AR) Antagonism: Rutecarpine has been identified as a potential β1-AR antagonist, which could have implications for cardiovascular function.[3]
-
Modulation of Cytochrome P450 (CYP) Enzymes: Rutecarpine can induce the activity of CYP1A2, which may affect the metabolism of other drugs.[4]
-
Immunosuppressive Effects: At higher concentrations, rutecarpine has been shown to have immunosuppressive properties by affecting T-cell and B-cell populations and cytokine expression.[5]
-
Topoisomerase 1 (TOP1) Inhibition: Computational studies suggest that rutecarpine may act as a TOP1 inhibitor, a target for some anticancer drugs.[6]
It is crucial to experimentally verify these potential off-target effects for this compound.
Q2: How can I experimentally identify the off-targets of this compound?
Several experimental approaches can be employed to identify the off-targets of a small molecule like this compound:
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify any unintended interactions. This is a crucial step as many signaling pathways are regulated by kinases.
-
Affinity-Based Pull-Down Assays: This method uses a tagged version of this compound to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to validate target engagement in a cellular context. It measures the thermal stabilization of a protein upon ligand binding.[7][8][9][10][11] A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to known ligands of various proteins.[12][13][14][15][16]
Q3: How do I validate a potential off-target identified in a screening assay?
Once a potential off-target is identified, it is essential to validate this interaction and its functional consequences. Key validation methods include:
-
CRISPR/Cas9-Mediated Gene Knockout: Creating a cell line that lacks the expression of the putative off-target protein is a robust validation method.[17] If the cellular phenotype induced by this compound is lost or altered in the knockout cells, it confirms the functional relevance of the off-target interaction.
-
Rescue Experiments: In the knockout cell line, re-introducing a version of the off-target protein that is resistant to this compound should "rescue" the original phenotype if the effect is on-target.
-
Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If this compound modulates the phosphorylation or activity of known substrates of this protein in a dose-dependent manner, it provides strong evidence of a functional interaction.
Troubleshooting Guides
Kinase Profiling Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | Inhibitor solubility or stability issues. Inconsistent ATP concentration. Reaction not in the linear range. | Ensure the compound is fully dissolved. Verify compound stability under assay conditions. Maintain a consistent ATP concentration across all experiments. Optimize reaction time to ensure linearity.[18] |
| High background signal in negative controls | Assay plate phosphorescence. Contaminated reagents. Interference of the test compound with the detection reagent. | Test different assay plates. Prepare fresh reagents. Run a control with the compound and detection reagent without the kinase.[18] |
| No or low kinase activity in the positive control | Inactive enzyme stock. Incorrect buffer composition. Degraded ATP. | Verify enzyme activity with a known substrate. Ensure all buffer components are at the correct concentration. Use a fresh stock of ATP.[18] |
Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause | Troubleshooting Steps |
| No observable thermal shift for the target protein | The compound does not bind to the target in cells. Insufficient compound concentration. The target protein is not expressed at a detectable level. | Use an orthogonal method to confirm binding. Increase the compound concentration. Confirm target protein expression by Western blot. |
| High variability in melt curves | Uneven heating of samples. Inconsistent cell lysis. | Use a thermal cycler with good temperature uniformity. Ensure complete and consistent cell lysis (e.g., by multiple freeze-thaw cycles).[7] |
| Difficulty in detecting the target protein by Western blot | Low protein abundance. Poor antibody quality. | Enrich for the target protein if possible. Validate the primary antibody for specificity and sensitivity. |
CRISPR/Cas9 Target Validation
| Problem | Potential Cause | Troubleshooting Steps |
| Low editing efficiency | Inefficient sgRNA. Poor delivery of CRISPR components. | Design and test multiple sgRNAs. Optimize transfection or transduction conditions. |
| Off-target effects of CRISPR/Cas9 | The sgRNA has homology to other genomic regions. | Use bioinformatic tools to predict and minimize off-target sites. Use high-fidelity Cas9 variants or a paired nickase approach.[19] |
| Inconclusive results from phenotypic assays | The off-target effect is subtle or context-dependent. Redundancy in cellular pathways. | Use more sensitive phenotypic readouts. Investigate potential compensatory mechanisms. |
Quantitative Data
Due to the limited direct experimental data for this compound, the following table summarizes the available quantitative data for its parent compound, rutecarpine, to provide a preliminary indication of potential off-target interactions and their potencies.
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| COX-2 | Enzyme Inhibition Assay | - | 0.28 µM | [2] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | - | 3.4 µM | [20] |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | - | 0.5 µM | [20] |
| Phosphodiesterase 5 (PDE5) | Enzyme Inhibition Assay | - | > 10 µM (derivatives show higher potency) | [20] |
Note: This data is for rutecarpine and should be used as a guide for initiating investigations into this compound. Experimental determination of these values for this compound is essential.
Experimental Protocols
General Protocol for In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to cover a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction Setup: In a suitable assay plate, add the kinase, a specific substrate, and ATP at a concentration close to its Km value.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, Z'-LYTE).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.
General Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with this compound or vehicle control at the desired concentration and incubate for a specific time to allow for cellular uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or using a specific lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification and Analysis: Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melt curves. A shift in the melting temperature (Tm) between the treated and control samples indicates target engagement.[7][11]
General Protocol for CRISPR/Cas9-Mediated Target Knockout and Validation
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting a constitutive exon of the gene encoding the potential off-target protein into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-expressing vector and packaging plasmids to produce lentiviral particles.
-
Transduction and Selection: Transduce the target cell line with the lentivirus and select for successfully transduced cells using an appropriate antibiotic.
-
Validation of Knockout: Isolate single-cell clones and validate the knockout of the target protein by Western blot and/or Sanger sequencing of the targeted genomic region.
-
Phenotypic Analysis: Treat the validated knockout and parental (wild-type) cell lines with this compound and assess the cellular phenotype of interest. A loss or alteration of the phenotype in the knockout cells confirms the on-target effect.
Visualizations
Caption: Workflow for the identification and validation of this compound off-targets.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Caption: Logic of using CRISPR/Cas9 knockout for off-target validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rutaecarpine and evodiamine selected as β1-AR inhibitor candidates using β1-AR/CMC-offline-UPLC/MS prevent cardiac ischemia-reperfusion injury via energy modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of the pharmacokinetics of theophylline by rutaecarpine, an alkaloid of the medicinal herb Evodia rutaecarpa, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive effects of rutaecarpine in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evodiamine and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (PDF) Novel Computational Approach to Predict Off-Target [research.amanote.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants [frontiersin.org]
- 20. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
Technical Support Center: Minimizing 1-Hydroxyrutecarpine Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to 1-hydroxyrutecarpine-induced toxicity in normal cells during in vitro experiments.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound and provides practical solutions.
| Question | Answer & Troubleshooting Steps |
| Q1: I'm observing high levels of cytotoxicity in my normal cell line even at low concentrations of this compound. What could be the cause? | A1: Several factors could contribute to this. Troubleshooting: 1. Verify Compound Purity and Concentration: Ensure the purity of your this compound stock and confirm the final concentration in your culture medium. Impurities can significantly impact cytotoxicity. 2. Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities. Consider performing a dose-response curve with a wider range of concentrations to determine the precise IC50 for your specific cell line. 3. Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, affecting its bioavailability and, consequently, its cytotoxicity. If you are using low-serum or serum-free media, the effective concentration of the compound may be higher. Consider testing a range of FBS concentrations. 4. Metabolic Activation: Your cell line might metabolize the parent compound, rutecarpine, into more toxic derivatives, including this compound. |
| Q2: How can I reduce the cytotoxicity of this compound while still studying its primary effects? | A2: The primary strategy is to mitigate cellular stress, particularly oxidative stress, which is a likely mechanism of toxicity for rutecarpine and its derivatives. Troubleshooting: 1. Co-treatment with Antioxidants: Co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity by scavenging reactive oxygen species (ROS). Perform preliminary experiments to determine a non-toxic and effective concentration of NAC for your cell line. 2. Activation of the Nrf2 Pathway: Pre-treating cells with a known Nrf2 activator at a low, non-toxic concentration may upregulate endogenous antioxidant defenses, making the cells more resistant to this compound-induced oxidative stress. |
| Q3: I suspect my cells are undergoing apoptosis. How can I confirm this? | A3: Several methods can be used to confirm apoptosis. Troubleshooting: 1. Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. 2. Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits. 3. Western Blotting for Apoptotic Markers: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is indicative of apoptosis. |
| Q4: My experimental results are inconsistent. What are some common sources of variability? | A4: Consistency is key in cytotoxicity assays. Troubleshooting: 1. Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. 2. Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can influence growth rates and drug sensitivity. 3. Incubation Time: Adhere to a strict and consistent incubation time with this compound. 4. Reagent Preparation: Prepare fresh solutions of this compound and any co-treatments for each experiment to avoid degradation. |
II. Quantitative Data: Cytotoxicity of Rutecarpine and its Derivatives
The following tables summarize the cytotoxic effects of this compound and its parent compound, rutecarpine, on various cell lines. Note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | Assay | IC50 / ED50 | Exposure Time | Reference |
| P-388 | Murine Leukemia | MTT | ED50: 3.72 µg/mL | 48h | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | ED50: 7.44 µg/mL | 72h | [1] |
| P388 | Murine Leukemia | MTT | IC50: 12.4 µM | 48h | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | IC50: 24.7 µM | 72h | [1] |
Table 2: Cytotoxicity of Rutecarpine in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Assay | IC50 | Exposure Time | Reference |
| H9c2 | Rat Cardiomyoblast | Cell Viability | Inhibitory effects observed in a dose-dependent manner | Not specified | [2] |
| EA.hy926 | Human Endothelial | MTT / LDH | Significant cytotoxicity at 20 µM | 24h | [3] |
| SH-SY5Y | Human Neuroblastoma | Not specified | Cytotoxic effect observed | Not specified | [4] |
| MCF-7 | Human Breast Adenocarcinoma | WST-1 | 74.5 µM | 48h | |
| MDA-MB-231 | Human Breast Adenocarcinoma | WST-1 | 117.6 µM | 48h | |
| SMMC-7721 | Human Hepatoma | MTT | 24.2 µM | 48h |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound toxicity and the efficacy of protective strategies.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (and co-treatments, if applicable) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment (LDH Assay)
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures this released enzyme activity as an indicator of cytotoxicity.
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Nrf2 Activation Assessment (Western Blot)
Principle: Upon activation, the transcription factor Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes. Western blotting can be used to measure the levels of Nrf2 in nuclear extracts and the expression of its downstream targets (e.g., HO-1, NQO1).
Protocol:
-
Treat cells with this compound or a positive control (e.g., sulforaphane).
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (Lamin B for nuclear fraction, β-actin or GAPDH for cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
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Quantify band intensities and normalize to the loading control to determine the fold change in protein expression.[5]
IV. Signaling Pathways & Experimental Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Caption: Nrf2 activation as a strategy to mitigate cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Rutaecarpine Protects Human Endothelial Cells from Oxidative-Stress-Induced Apoptosis via TRPV1- and AhR-Mediated Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Artifacts in 1-Hydroxyrutecarpine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxyrutecarpine. Our goal is to help you identify and overcome common artifacts and challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound in bioassays?
A1: Like many natural products, this compound can present several challenges in bioassays. These include:
-
Poor aqueous solubility: This can lead to compound precipitation in cell culture media, affecting the accuracy of results.
-
Autofluorescence: The inherent fluorescent properties of the molecule may interfere with fluorescence-based assays.
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Direct interaction with assay reagents: this compound may directly react with assay components, such as tetrazolium salts (e.g., MTT) or luciferase enzymes, leading to false-positive or false-negative results.
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Cytotoxicity at high concentrations: This can mask other biological effects you are trying to measure.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your assay medium. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity.
Q3: Does this compound interfere with fluorescence-based assays?
Q4: Can this compound affect the results of MTT or other tetrazolium-based viability assays?
A4: Yes, compounds with reducing properties can directly reduce tetrazolium salts to formazan, leading to an overestimation of cell viability. Since this compound is a phenolic compound, it has the potential to exhibit such redox activity. It is crucial to include a cell-free control (compound in media with MTT reagent but without cells) to assess any direct reduction of the assay reagent.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause: Compound precipitation.
-
Troubleshooting Steps:
-
Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Decrease the final concentration of this compound in your assay.
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Increase the serum concentration in your culture medium if your experimental design allows, as serum proteins can sometimes help to solubilize compounds.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
-
Issue 2: High background signal in fluorescence-based assays.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths of your fluorescent probe.
-
If significant fluorescence is detected, subtract the background fluorescence from your experimental wells.
-
Consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red region of the spectrum, as natural product autofluorescence is often more pronounced at shorter wavelengths.
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If possible, use a time-resolved fluorescence (TRF) assay, as the delayed measurement can minimize interference from short-lived background fluorescence.
-
-
Issue 3: Unexpectedly high cell viability in MTT or XTT assays.
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Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
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Set up a cell-free control by adding this compound to the assay medium containing the MTT or XTT reagent.
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Incubate for the same duration as your cellular assay and measure the absorbance.
-
If a significant increase in absorbance is observed, this indicates direct reduction.
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Consider using an alternative viability assay that is not based on tetrazolium reduction, such as a resazurin-based assay (e.g., alamarBlue), a lactate dehydrogenase (LDH) release assay, or an ATP-based assay (e.g., CellTiter-Glo).
-
-
Issue 4: Difficulty in interpreting antiplatelet activity results.
-
Possible Cause: Complex mechanism of action or assay interference.
-
Troubleshooting Steps:
-
The antiplatelet effects of the related compound, rutecarpine, are attributed to the inhibition of thromboxane formation and phosphoinositide breakdown.[2][3] Your assay should be sensitive to these pathways.
-
Light Transmission Aggregometry (LTA) is a common method. Ensure proper calibration with platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
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Be aware that colored compounds can interfere with LTA. Run a control with this compound in PPP to check for any absorbance changes.
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Consider using multiple agonists (e.g., collagen, ADP, arachidonic acid) to probe different activation pathways.
-
-
Quantitative Data Summary
Table 1: Cytotoxicity of Rutecarpine Analogs (GI₅₀ values in µM)
| Compound | U251 (CNS Cancer) | H522 (Lung Cancer) | UACC62 (Melanoma) | SKOV3 (Ovarian Cancer) | DU145 (Prostate Cancer) | ACHN (Renal Cancer) |
| 28a | >100 | >100 | 7 | 10 | >100 | >100 |
| 28b | 53 | 74 | 2 | 12 | 12 | 2 |
Data from a study on fused-rutaecarpines and dihydrorutaecarpines. These values can provide a starting point for determining the concentration range for this compound in your experiments.[1]
Experimental Protocols
General MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
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Cells of interest
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Complete culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
General Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
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Cells and culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution from the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathways and Workflows
References
Long-term storage conditions for 1-Hydroxyrutecarpine
This technical support center provides guidance on the long-term storage and handling of 1-Hydroxyrutecarpine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Based on recommendations for the parent compound, rutaecarpine, which can be stored as a powder at -20°C for up to 3 years.[1][2] Lower temperatures minimize the rate of potential degradation. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | As a phenolic compound, this compound is susceptible to oxidation. Storing under an inert atmosphere will displace oxygen and preserve the compound's integrity. |
| Light | Protected from light (e.g., in an amber vial) | Phenolic compounds can be degraded by exposure to light.[3][4][5] |
| Container | Tightly sealed container | To prevent moisture absorption and contamination. |
Q2: How should I prepare and store stock solutions of this compound?
The preparation and storage of stock solutions are critical for maintaining the compound's activity.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO is a common solvent for creating highly concentrated stock solutions. For working solutions, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects on cells or assays. | Rutaecarpine is soluble in DMSO.[1][2] |
| Temperature | -80°C for up to 1 year or -20°C for up to 1 month. | These storage conditions are recommended for the parent compound, rutaecarpine, in DMSO.[1] Shorter-term storage at -20°C is also an option. |
| Handling | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can lead to degradation of the compound and introduction of moisture. |
| Best Practice | It is always recommended to prepare fresh solutions for critical experiments. | Due to the potential for degradation of phenolic compounds in solution, using freshly prepared solutions will yield the most reliable results.[6] |
Troubleshooting Guide
Issue 1: The this compound stock solution has changed color (e.g., turned yellow or brown).
-
Possible Cause: This is likely due to oxidation of the phenolic hydroxyl group. Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air, light, or elevated temperatures.[3][5]
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh stock solution from the solid compound.
-
When preparing the new solution, consider briefly sparging the solvent with an inert gas (argon or nitrogen) before dissolving the compound to minimize dissolved oxygen.
-
Ensure the new stock solution is stored under an inert atmosphere at -80°C and protected from light.
-
Issue 2: A precipitate has formed in the this compound solution.
-
Possible Cause 1: Low Solubility. The compound may have precipitated out of solution, especially if the concentration is high or if the solution has been stored at a lower temperature than it was prepared at.
-
Solution 1:
-
Gently warm the solution to see if the precipitate redissolves. Sonication can also be helpful.
-
If the precipitate does not redissolve, it may be necessary to prepare a new, less concentrated stock solution.
-
-
Possible Cause 2: Degradation. The degradation products of this compound may be less soluble than the parent compound.
-
Solution 2:
-
If you suspect degradation (e.g., if the solution is also discolored), it is best to discard the solution and prepare a fresh one.
-
Consider filtering your stock solution through a 0.22 µm syringe filter after preparation to remove any insoluble impurities.
-
Issue 3: Loss of biological activity in experiments.
-
Possible Cause: This is a strong indicator of compound degradation. The chemical structure of this compound is essential for its biological function, and any modification through degradation will likely reduce or eliminate its activity.
-
Solution:
-
Always use freshly prepared solutions for your experiments whenever possible.
-
If using a stored stock solution, perform a quality control check if possible (e.g., by HPLC) to assess the purity of the compound before use.
-
Review your storage and handling procedures to ensure they align with the recommendations for phenolic compounds.
-
Experimental Workflow and Signaling Pathway Diagrams
To assist with experimental design and understanding the potential mechanism of action, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rutaecarpine | COX | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1-Hydroxyrutecarpine and Rutaecarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutaecarpine and its hydroxylated derivative, 1-hydroxyrutaecarpine, are two indolopyridoquinazoline alkaloids that have garnered interest in the scientific community for their diverse biological activities. Both compounds are found in the traditional Chinese medicinal herb Evodia rutaecarpa. This guide provides a comprehensive comparison of their known biological effects, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural products.
Comparative Overview of Biological Activities
While both molecules share a core structure, the addition of a hydroxyl group in 1-hydroxyrutaecarpine can significantly influence its pharmacological profile. This comparison focuses on their anti-inflammatory, cardiovascular, anti-tumor, and antiplatelet activities.
Anti-inflammatory Activity
Rutaecarpine is well-documented for its potent anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators.[1] Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated that rutaecarpine can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2).[2][3] The anti-inflammatory action of rutaecarpine is mediated, in part, through the attenuation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4][5] Specifically, it inhibits the phosphorylation of p38 and ERK, but not JNK.[3]
1-Hydroxyrutecarpine , in contrast, has limited available data regarding its anti-inflammatory effects and the underlying mechanisms. While derivatives of rutaecarpine have been explored for enhanced anti-inflammatory potential, specific studies directly comparing the anti-inflammatory efficacy of 1-hydroxyrutaecarpine to rutaecarpine are scarce.[6]
Cardiovascular Effects
Rutaecarpine exhibits a range of cardiovascular protective effects, including vasodilation, and positive inotropic and chronotropic actions.[2][7][8] Its vasodilatory effect is partly mediated by the release of calcitonin gene-related peptide (CGRP) through the activation of transient receptor potential vanilloid 1 (TRPV1) channels.[9][10] Furthermore, rutaecarpine can induce nitric oxide (NO) synthesis in endothelial cells via eNOS phosphorylation, contributing to its vasorelaxant properties.[11][12] It has also been shown to ameliorate pressure overload-induced cardiac hypertrophy.[13]
Anti-tumor Activity
Both compounds have demonstrated cytotoxic effects against various cancer cell lines.
Rutaecarpine has been reported to inhibit the proliferation of several cancer cell lines, including human esophageal squamous cell carcinoma, breast cancer, and colorectal cancer cells.[14] Its anti-tumor mechanism involves the induction of cell cycle arrest and apoptosis.[14]
This compound has also been shown to possess cytotoxic properties.[15] Quantitative data indicates its potency against P-388 murine leukemia cells and HT-29 human colon adenocarcinoma cells.[15]
Antiplatelet Activity
Both rutaecarpine and 1-hydroxyrutaecarpine have been identified as inhibitors of platelet aggregation.
Rutaecarpine inhibits platelet aggregation induced by various agonists such as collagen, ADP, adrenaline, and arachidonic acid.[16] Its mechanism of action involves the inhibition of thromboxane B2 formation and phosphoinositide breakdown, which are crucial steps in platelet activation.[16][17] More recent studies suggest that its antiplatelet effect is mediated through the PLCγ2/PKC and PI3K/Akt/GSK3β pathways.[18] In vivo studies in mice have confirmed its antithrombotic effects.[19]
This compound also exhibits antiplatelet activity.[15] However, detailed mechanistic studies comparing its potency and mechanism of action directly with rutaecarpine are limited.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of 1-hydroxyrutaecarpine and rutaecarpine.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |
| Rutaecarpine | COX-2 Inhibition | Bone marrow-derived mast cells (BMMC) | IC50 | 0.28 µM | [20] |
| COX-1 Inhibition | Bone marrow-derived mast cells (BMMC) | IC50 | 8.7 µM | [20] | |
| NO Production Inhibition | LTA-stimulated RAW 264.7 cells | Inhibition at 20 µM | Significant | [3] |
Table 2: Cytotoxic Activity
| Compound | Cell Line | Endpoint | Result | Reference |
| This compound | P-388 | ED50 | 3.72 µg/mL | [15] |
| HT-29 | ED50 | 7.44 µg/mL | [15] | |
| Rutaecarpine | CE81T/VGH | IC50 (48h) | ~20 µM | [14] |
Table 3: Antiplatelet Activity
| Compound | Agonist | Assay | Result | Reference |
| Rutaecarpine | Collagen, ADP, Adrenaline, Arachidonic Acid | Platelet Aggregation Inhibition | 40-200 µM | [16] |
| Collagen | Platelet Aggregation Inhibition | 1-5 µM | [18] |
Experimental Protocols
Anti-inflammatory Activity Assay (Rutaecarpine)
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells are seeded in 96-well plates. After adherence, cells are pre-treated with various concentrations of rutaecarpine for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3]
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.[3]
Western Blot Analysis for iNOS and COX-2: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[3]
Cytotoxicity Assay (MTT Assay)
Cell Culture and Treatment: Cancer cell lines (e.g., P-388, HT-29, CE81T/VGH) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of 1-hydroxyrutaecarpine or rutaecarpine for a specified period (e.g., 24, 48, 72 hours).
MTT Assay Protocol: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The ED50 or IC50 value is calculated from the dose-response curve.
Antiplatelet Aggregation Assay
Platelet Preparation: Human venous blood is collected from healthy, drug-free volunteers. Platelet-rich plasma (PRP) is prepared by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a Tyrode's solution.
Platelet Aggregation Measurement: Platelet aggregation is monitored using a light-transmission aggregometer. Washed platelets are pre-incubated with different concentrations of 1-hydroxyrutaecarpine or rutaecarpine or vehicle for a few minutes at 37°C with stirring. An agonist (e.g., collagen, ADP, thrombin, or arachidonic acid) is then added to induce aggregation, which is recorded as an increase in light transmission.[16][18]
Signaling Pathways and Visualizations
Rutaecarpine Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of rutaecarpine in macrophages are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Rutaecarpine inhibits inflammation by blocking NF-κB and MAPK pathways.
Rutaecarpine Vasodilatory Signaling Pathway
Rutaecarpine's vasodilatory effect is initiated by the activation of TRPV1 channels in endothelial cells, leading to a cascade that results in smooth muscle relaxation.
Caption: Rutaecarpine induces vasodilation via the TRPV1-NO-cGMP pathway.
Conclusion
Rutaecarpine has been extensively studied and demonstrates a broad spectrum of biological activities, particularly in the realms of anti-inflammatory, cardiovascular, and antiplatelet functions. Its mechanisms of action are relatively well-characterized. This compound, while showing promise with its cytotoxic and antiplatelet activities, remains less understood. There is a clear need for further research, especially direct comparative studies, to fully elucidate the pharmacological profile of 1-hydroxyrutaecarpine and to determine if the hydroxylation of rutaecarpine leads to an enhancement or alteration of its biological effects. Such studies will be crucial for guiding future drug discovery and development efforts based on these natural alkaloids.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 7. Pharmacological effects of rutaecarpine as a cardiovascular protective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutaecarpine: A promising cardiovascular protective alkaloid from Evodia rutaecarpa (Wu Zhu Yu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The depressor and vasodilator effects of rutaecarpine are mediated by calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rutaecarpine Increases Nitric Oxide Synthesis via eNOS Phosphorylation by TRPV1-Dependent CaMKII and CaMKKβ/AMPK Signaling Pathway in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasorelaxing action of rutaecarpine: effects of rutaecarpine on calcium channel activities in vascular endothelial and smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rutaecarpine Ameliorates Pressure Overload Cardiac Hypertrophy by Suppression of Calcineurin and Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anti-Proliferative and Apoptotic Effects of Rutaecarpine on Human Esophageal Squamous Cell Carcinoma Cell Line CE81T/VGH In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Mechanism of inhibition of platelet aggregation by rutaecarpine, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antiplatelet activity of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, is mediated through inhibition of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antithrombotic effect of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, on platelet plug formation in in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1-Hydroxyrutecarpine and Evodiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two quinazolinocarboline alkaloids, 1-Hydroxyrutecarpine and Evodiamine. The information presented is curated from peer-reviewed studies to assist researchers in evaluating these compounds for potential anticancer applications.
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxic activities of this compound and Evodiamine against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective dose (ED50) values are presented to indicate the potency of each compound.
| Compound | Cell Line | Cell Type | IC50 / ED50 | Incubation Time | Assay |
| This compound | P-388 | Murine Leukemia | ED50: 3.72 µg/mL | Not Specified | Not Specified |
| HT-29 | Human Colorectal Adenocarcinoma | ED50: 7.44 µg/mL | Not Specified | Not Specified | |
| P-388 | Murine Leukemia | IC50: 12.4 µM | Not Specified | Not Specified | |
| HT-29 | Human Colorectal Adenocarcinoma | IC50: 24.7 µM | 72 hours | MTT Assay | |
| Evodiamine | U2OS | Human Osteosarcoma | IC50: 6 µM | Not Specified | MTT Assay |
| A549 | Human Lung Carcinoma | IC50: 22.44 µM | 24 hours | MTT Assay | |
| LLC | Lewis Lung Carcinoma | IC50: 6.86 µM | 48 hours | MTT Assay | |
| H9c2 | Rat Cardiomyoblasts | IC50: 28.44 µg/mL | 24 hours | Not Specified | |
| HT-29 | Human Colorectal Adenocarcinoma | IC50: 30 µM | 24 hours | CCK-8 Assay | |
| HCT116 | Human Colorectal Carcinoma | IC50: 15 µM | 24 hours | CCK-8 Assay | |
| HT-29 | Human Colorectal Adenocarcinoma | IC50: 15 µM | 48 hours | CCK-8 Assay | |
| HCT116 | Human Colorectal Carcinoma | IC50: 15 µM | 48 hours | CCK-8 Assay |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and cytotoxicity, based on the provided search results.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Evodiamine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
Evodiamine
Evodiamine has been shown to induce cytotoxicity in cancer cells through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.[1][2][3] In colorectal cancer cells such as HT-29 and HCT116, Evodiamine activates the PI3K/AKT/p53 signaling pathway.[1] This activation leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering the caspase cascade and programmed cell death.[1][4]
Evodiamine-induced apoptotic signaling pathway in colorectal cancer cells.
This compound
The precise signaling pathways through which this compound exerts its cytotoxic effects are not as extensively documented in the available literature. Further research is required to elucidate its molecular mechanisms of action.
Experimental Workflow
The general workflow for comparing the cytotoxicity of this compound and Evodiamine is depicted below.
General experimental workflow for cytotoxicity comparison.
References
- 1. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Effect of evodiamine on apoptosis and cell cycle arrest in human colorectal cancer cells [cjpt.magtechjournal.com]
A Comparative Guide to Natural Anti-Inflammatory Compounds: 1-Hydroxyrutecarpine in Context
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. This has spurred the search for novel anti-inflammatory agents from natural sources. This guide provides an objective comparison of the anti-inflammatory properties of 1-hydroxyrutecarpine and other well-researched natural compounds: curcumin, resveratrol, quercetin, and epigallocatechin gallate (EGCG). The comparison is based on available experimental data, focusing on their effects on key inflammatory mediators and signaling pathways.
Disclaimer: Direct experimental data on the anti-inflammatory activity of this compound is limited. Therefore, data for its parent compound, rutaecarpine, is used as a proxy to infer its potential mechanisms and efficacy. This represents a significant data gap, and the information regarding this compound should be interpreted with caution. Further research is warranted to fully elucidate its specific anti-inflammatory profile.
Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the inhibitory activities of the selected natural compounds on key inflammatory markers. It is important to note that IC50 values can vary significantly based on the specific experimental conditions, including cell lines, stimulus used, and incubation times.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| Rutaecarpine | RAW 264.7 | LTA | ~10-20 (Significant inhibition) | [1] |
| Curcumin | RAW 264.7 | LPS/IFN-γ | 14.7 ± 0.2 | [2] |
| Resveratrol | RAW 264.7 | LPS | ~25 | [3] |
| Quercetin | RAW 264.7 | LPS | >50 (Significant down-regulation at higher concentrations) | [3] |
| EGCG | RAW 264.7 | LPS | ~20 | [3] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line/System | Stimulus | IC50 (µM) | Reference |
| Rutaecarpine | RAW 264.7 | LPS | <10 (Strong inhibition) | [4] |
| Curcumin | - | - | - | [1] |
| Resveratrol | - | - | - | [3] |
| Quercetin | - | - | - | [3] |
| EGCG | RAW 264.7 | LPS | ~4 (Notable suppression) | [3] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)
| Compound | Cytokine | Cell Line | Stimulus | IC50 (µM) / Effect | Reference |
| Rutaecarpine | TNF-α | RAW 264.7 | LPS | Significant inhibition at 20 µM | [5] |
| Curcumin | TNF-α | THP-1 | LPS | Less effective than Pterostilbene | [3] |
| Resveratrol | TNF-α | THP-1 | LPS | Less effective than Pterostilbene | [3] |
| Quercetin | TNF-α | RAW 264.7 | LPS | Significant down-regulation | [3] |
| EGCG | TNF-α | RAW 264.7 | LPS | Notable suppression at 4 µg/mL | [3] |
| Rutaecarpine | IL-6 | - | - | - | |
| Curcumin | IL-6 | THP-1 | LPS | Less effective than Pterostilbene | [3] |
| Resveratrol | IL-6 | THP-1 | LPS | Less effective than Pterostilbene | [3] |
| Quercetin | IL-6 | RAW 264.7 | LPS | Significant down-regulation | [3] |
| EGCG | IL-6 | - | - | - | [3] |
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
Rutaecarpine has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit[1]. Curcumin, resveratrol, quercetin, and EGCG also exert their anti-inflammatory effects by targeting various components of this pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38.
Rutaecarpine has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs, but not JNK, in LTA-stimulated macrophages[3]. Curcumin, resveratrol, quercetin, and EGCG are also known to modulate MAPK signaling, contributing to their anti-inflammatory properties.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assays, 6- or 12-well plates for protein analysis) and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, curcumin, etc.) for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Inflammation is induced by adding a stimulant such as Lipopolysaccharide (LPS) or Lipoteichoic acid (LTA) and incubating for a defined duration (e.g., 24 hours).
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After treatment, an aliquot of the cell culture supernatant is collected.
-
Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature in the dark for 10-15 minutes to allow for color development.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve[6][7].
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
ELISA is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological samples.
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer (e.g., BSA).
-
Sample Incubation: Cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping Reaction and Measurement: The reaction is stopped with an acid, and the absorbance is measured at 450 nm. The cytokine concentration in the samples is determined from the standard curve[8][9].
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins in a sample.
-
Cell Lysis: After treatment, cells are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: An HRP-conjugated secondary antibody that recognizes the primary antibody is added.
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured using an imaging system. The band intensities are quantified using densitometry software[3][6].
Conclusion
While curcumin, resveratrol, quercetin, and EGCG are well-established natural anti-inflammatory compounds with a wealth of supporting data, the specific anti-inflammatory profile of this compound remains largely unexplored. Based on the activity of its parent compound, rutaecarpine, it is plausible that this compound also possesses anti-inflammatory properties, likely acting through the inhibition of the NF-κB and MAPK signaling pathways. However, direct experimental evidence is necessary to confirm this and to accurately compare its potency with other natural compounds. This guide highlights the need for further research to investigate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Cytotoxic Synthetic Bromorutaecarpine Exhibits Anti-Inflammation and Activation of Transient Receptor Potential Vanilloid Type 1 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 4.7. Nitric Oxide Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
A Comparative Analysis of 1-Hydroxyrutecarpine and Synthetic COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Tale of Two Inhibitors
Both rutaecarpine and synthetic COX-2 inhibitors target the cyclooxygenase-2 enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are signaling molecules that mediate pain and inflammation.
Synthetic COX-2 inhibitors , such as celecoxib, rofecoxib, and etoricoxib, are designed to selectively bind to and inhibit the active site of the COX-2 enzyme. This selectivity is a key feature, as the inhibition of the related COX-1 enzyme, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects commonly associated with non-selective NSAIDs.
Rutaecarpine , an alkaloid isolated from Evodia rutaecarpa, also directly inhibits COX-2 activity. Beyond direct enzyme inhibition, rutaecarpine exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. It has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathway. These pathways are crucial for the transcription of pro-inflammatory genes, including COX-2 itself, as well as various cytokines and chemokines.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of rutaecarpine and several synthetic COX-2 inhibitors against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's selectivity for COX-2 over COX-1. A higher SI indicates greater selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Rutaecarpine | 8.7[1] | 0.28[1] | 31.07 |
| Celecoxib | 15 | 0.04[2] | 375 |
| Rofecoxib | >1000 | 0.018[1] | >55,555 |
| Etoricoxib | 108 | 1.09 | 99.08 |
Note: Data for 1-hydroxyrutecarpine was not available in the reviewed literature. The data presented is for its parent compound, rutaecarpine.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing COX-2 inhibition.
References
Validating the In Vivo Efficacy of 1-Hydroxyrutecarpine: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the in vivo efficacy of 1-Hydroxyrutecarpine, primarily focusing on its potential anti-inflammatory and anti-ulcer activities. It is important to note that direct in vivo studies on this compound are limited in publicly available scientific literature. Therefore, this guide leverages data from its parent compound, Rutaecarpine , as a proxy, a common practice in early-stage drug development when assessing the potential of a metabolite. The performance of Rutaecarpine is compared against two well-established drugs: Indomethacin for inflammation and Omeprazole for gastric ulcers.
Executive Summary
Rutaecarpine, a primary active alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has demonstrated significant anti-inflammatory and gastroprotective effects in various animal models. Its anti-inflammatory action is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The anti-ulcer properties of Rutaecarpine are linked to the activation of vanilloid receptors and the subsequent release of calcitonin gene-related peptide (CGRP), which protects the gastric mucosa. When compared to standard drugs, Rutaecarpine shows a distinct mechanistic profile, suggesting its potential as a therapeutic agent with a different mode of action.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies, offering a comparative look at the efficacy of Rutaecarpine against Indomethacin and Omeprazole in relevant animal models.
Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| Rutaecarpine | Carrageenan-induced paw edema in rats | Intraperitoneal administration | Inhibition of paw edema | Showed significant in vivo anti-inflammatory activity.[1] |
| Indomethacin | Various models of inflammation in humans | 50-150 mg/day (for chronic arthritis) | Control of inflammation signs | Well-controlled signs of active inflammation.[2] |
| Indomethacin | Adjuvant-induced arthritis in rats | Not specified | Reduction in inflammation | Potent anti-inflammatory effects.[3][4] |
Anti-Ulcer Efficacy
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |
| Rutaecarpine | ASA-induced ulceration in rats | 100 or 300 µg/kg (i.v.), 300 or 600 µg/kg (i.g.) | Reduction in ulcer index | Significantly reduced ulcer index and H+ back-diffusion.[5] |
| Rutaecarpine | Stress-induced ulceration in rats | Not specified | Reduction in gastric mucosal damage | Reduced gastric mucosal damages.[5] |
| Omeprazole | Gastric ulcer in humans | 20-40 mg once daily | Ulcer healing rate | Cumulative healing rates of up to 100% after 4-8 weeks.[6] |
| Omeprazole | Peptic ulcers resistant to H2-receptor antagonists in humans | 40 mg once daily for up to 8 weeks | Ulcer healing rate | 97% overall healing rate.[7] |
| Omeprazole | Gastric and prepyloric ulcer in Korean patients | 20 mg each morning for 4-8 weeks | Ulcer healing rate | 98% healing rate.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw of the rats is administered to induce localized edema.
-
Drug Administration: Test compounds (e.g., Rutaecarpine or Indomethacin) or vehicle are administered, usually intraperitoneally, one hour before the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Acetylsalicylic Acid (ASA)-Induced Gastric Ulcer in Rats (Anti-ulcer)
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Ulcer: A high dose of acetylsalicylic acid (ASA) is administered orally to induce gastric mucosal damage.
-
Drug Administration: The test compound (e.g., Rutaecarpine) or a standard drug (e.g., Omeprazole) is administered either intravenously (i.v.) or intragastrically (i.g.) prior to or following the ASA challenge.
-
Assessment of Ulceration: After a set period, animals are euthanized, and the stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is determined by scoring the number and severity of lesions.
-
Biochemical Analysis: Gastric juice can be collected to measure pH and acidity. Plasma samples can be analyzed for biomarkers like CGRP.
Signaling Pathways and Mechanisms of Action
Rutaecarpine: Anti-inflammatory Signaling Pathway
Rutaecarpine exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), including ERK and p38. This dual inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.
Caption: Rutaecarpine inhibits inflammation by blocking NF-κB and MAPK signaling.
Rutaecarpine: Gastroprotective Signaling Pathway
The gastroprotective effect of Rutaecarpine is mediated through a distinct pathway involving the activation of vanilloid receptors (TRPV1) on sensory neurons. This activation triggers the release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator and protective peptide in the gastric mucosa.
Caption: Rutaecarpine protects gastric mucosa by activating TRPV1 and CGRP release.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of a novel compound like this compound is a multi-step process that progresses from initial screening to more detailed mechanistic studies.
References
- 1. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability and efficacy of long-term daily administration of indomethacin for moderate to severe chronic arthritic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of indomethacin-induced genotoxicity: protection by curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The protective effects of rutaecarpine on gastric mucosa injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omeprazole in the acute treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omeprazole in the treatment of peptic ulcers resistant to H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of omeprazole as a treatment for gastric and prepyloric ulcer in Korean patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of 1-Hydroxyrutecarpine: A Comparative Analysis
Despite evidence of its cytotoxic and antiplatelet activities, the specific molecular target of 1-Hydroxyrutecarpine remains unidentified in publicly available scientific literature. This knowledge gap currently precludes a detailed comparative analysis with alternative compounds and the presentation of supporting experimental data as requested.
Initial investigations into this compound, a derivative of the alkaloid rutecarpine, have demonstrated its biological activities, including inhibitory effects on platelet aggregation and cytotoxic effects against various cancer cell lines. However, the direct protein or set of proteins that this compound binds to and through which it exerts these effects has not been elucidated.
The process of identifying the molecular target of a compound, often referred to as target deconvolution, is a critical step in drug discovery and development. It allows researchers to understand the mechanism of action, predict potential on-target and off-target effects, and design more potent and selective analogs. Methodologies for target identification are multifaceted and can include affinity chromatography, proteomic profiling, and biochemical assays.
Without a confirmed molecular target for this compound, it is not feasible to:
-
Identify and compare alternative compounds: A meaningful comparison requires alternatives that modulate the same biological target.
-
Present quantitative data on binding affinity and efficacy: Such data, including metrics like Ki, IC50, or EC50, are specific to the interaction between a compound and its molecular target.
-
Provide detailed experimental protocols: The design of binding assays and functional screens is entirely dependent on the nature of the target protein.
-
Visualize signaling pathways: A diagram of a signaling pathway necessitates knowing the specific components that are being modulated by the compound .
Therefore, until further research is conducted to identify the specific molecular target(s) of this compound, a comprehensive comparison guide that meets the core requirements of data presentation, experimental protocols, and visualization cannot be developed. The following sections would typically form the structure of such a guide, but remain unpopulated due to the lack of foundational data.
Comparison of Binding Affinity and Efficacy
(Data not available)
Experimental Protocols
(Methodologies not available)
Signaling Pathway
(Diagram not available)
Unraveling the Biological Activity of 1-Hydroxyrutecarpine: A Comparative Analysis
A comprehensive analysis of the available scientific literature reveals a scarcity of in-depth studies on the specific mechanisms of action of 1-Hydroxyrutecarpine across different cancer cell lines. While preliminary data indicates cytotoxic potential, a detailed cross-validation of its activity, including its effects on apoptosis, cell cycle, and associated signaling pathways, remains largely unexplored.
Currently, the primary available data on the bioactivity of this compound is limited to its cytotoxic effects on a small number of cell lines. This limited information prevents a full comparative guide as initially requested. Below is a summary of the existing data.
Cytotoxic Activity of this compound
Initial studies have shown that this compound exhibits cytotoxic effects against murine leukemia (P-388) and human colon adenocarcinoma (HT-29) cell lines. The effective dose (ED50) and half-maximal inhibitory concentration (IC50) values from these preliminary findings are presented below.
| Cell Line | Compound | ED50 (µg/mL) | IC50 (µM) |
| P-388 | This compound | 3.72 | Not Reported |
| HT-29 | This compound | 7.44 | 24.7 |
Caption: Cytotoxicity of this compound in P-388 and HT-29 cell lines.
Discussion and Future Directions
-
Apoptosis Induction: It is currently unknown whether this compound induces programmed cell death (apoptosis) in cancer cells. Future studies should investigate key apoptotic markers such as caspase activation (e.g., caspase-3, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins.
-
Cell Cycle Analysis: The effect of this compound on cell cycle progression has not been reported. Investigating whether the compound causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M) would provide crucial insights into its anti-proliferative mechanism.
-
Signaling Pathway Modulation: The molecular targets and signaling pathways affected by this compound are yet to be identified. Key oncogenic pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB would be important to investigate to understand the compound's mode of action.
Experimental Protocols
Due to the limited published research specifically on this compound, detailed experimental protocols for its analysis are not available. However, standard methodologies would be employed for the investigations suggested above:
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Treat cells with this compound for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to degrade RNA.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting for Signaling Pathway Analysis:
-
Treat cells with this compound and lyse the cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins in relevant signaling pathways (e.g., phosphorylated and total Akt, mTOR, ERK).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
Proposed Visualization of Research Workflow
To guide future research efforts, the following workflow diagram illustrates a logical sequence of experiments to characterize the activity of this compound.
Caption: A proposed experimental workflow for the comprehensive validation of this compound's anticancer activity.
Alternative Avenues for Research
Given the current limitations in the data for this compound, researchers may consider exploring the bioactivities of its parent compound, rutecarpine , or other more extensively studied derivatives like evodiamine . The existing literature suggests that while rutecarpine itself has modest biological activity, its derivatives often exhibit more potent effects, providing a potentially more fruitful area for novel drug discovery and development. A comparative guide on these related compounds would be feasible with the currently available scientific data.
A Comparative Analysis of 1-Hydroxyrutecarpine and Curcumin in NF-κB Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of two natural compounds, 1-hydroxyrutecarpine and curcumin, on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a key target for therapeutic intervention. This document summarizes available quantitative data, details the underlying molecular mechanisms, and provides standardized experimental protocols to aid researchers in their evaluation of these compounds.
Introduction to NF-κB Signaling
The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response. In its inactive state, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being the most prominent. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization signal on the NF-κB dimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Curcumin: A Well-Characterized NF-κB Inhibitor
Curcumin, a polyphenol extracted from the rhizome of Curcuma longa (turmeric), has been extensively studied for its anti-inflammatory properties, largely attributed to its potent inhibition of the NF-κB pathway.
Mechanism of Action
Curcumin exerts its inhibitory effects at multiple points within the NF-κB signaling cascade. It has been shown to directly inhibit the activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[1] This stabilization of IκBα effectively traps NF-κB in the cytoplasm. Furthermore, some studies suggest that curcumin can also directly inhibit the phosphorylation of the p65 subunit of NF-κB, which is crucial for its transcriptional activity. By targeting these key upstream and downstream events, curcumin effectively abrogates the activation of NF-κB and the subsequent expression of inflammatory genes.
Quantitative Inhibitory Data
The inhibitory potency of curcumin on NF-κB activation has been quantified in various experimental settings. In a luciferase reporter assay using RAW264.7 macrophage cells, curcumin inhibited NF-κB activity with a half-maximal inhibitory concentration (IC50) of 18.2 ± 3.9 μM.[1] However, in an NF-κB DNA-binding activity assay in mouse macrophages, the IC50 for curcumin was reported to be greater than 50 µM, highlighting that the potency can vary depending on the specific assay and cell type used.[2][3][4]
This compound: An Emerging NF-κB Modulator
This compound is a derivative of rutecarpine, an alkaloid isolated from the unripe fruit of Evodia rutaecarpa. While research on this compound is less extensive than that on curcumin, emerging evidence suggests its potential as an inhibitor of the NF-κB pathway.
Mechanism of Action
Studies on rutecarpine and its derivatives indicate that they interfere with the NF-κB signaling pathway in a manner similar to curcumin. These compounds have been shown to hinder the phosphorylation of both IκBα and the p65 subunit of NF-κB. This action prevents the degradation of IκBα and the subsequent nuclear translocation of the active NF-κB dimer. The precise molecular interactions and direct targets of this compound within the NF-κB cascade are still under investigation.
Quantitative Inhibitory Data
Data Summary: this compound vs. Curcumin
| Compound | Assay Type | Cell Line | Stimulant | IC50 Value | Reference |
| Curcumin | NF-κB Luciferase Reporter Assay | RAW264.7 | LPS | 18.2 ± 3.9 µM | [1] |
| Curcumin | NF-κB DNA-Binding Assay | Mouse Macrophages | LPS | > 50 µM | [2][3][4] |
| This compound | NF-κB Inhibition | - | - | Data Not Available | - |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: NF-κB signaling pathway with points of inhibition by curcumin and this compound.
Caption: General experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.
2. Compound Treatment and Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test compound (this compound or curcumin) or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for an appropriate duration (e.g., 6-24 hours).
3. Luciferase Activity Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blot for IκBα and p65 Phosphorylation
This method is used to assess the phosphorylation status of key proteins in the NF-κB pathway.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or RAW264.7) and grow to 80-90% confluency.
-
Pre-treat cells with the test compounds or vehicle for 1 hour.
-
Stimulate with an NF-κB activator (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes).
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the p65 subunit.
1. Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with compounds and stimuli as described for the Western blot protocol.
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS).
-
Incubate the cells with a primary antibody against the p65 subunit overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Conclusion
Curcumin is a well-established inhibitor of the NF-κB signaling pathway with a clearly defined mechanism of action and quantified inhibitory concentrations. It serves as a valuable benchmark compound for researchers in this field. This compound is a promising natural compound with demonstrated inhibitory effects on the NF-κB cascade, although its potency and precise molecular targets require further investigation. This guide provides the necessary framework and methodologies for researchers to conduct comparative studies and further elucidate the therapeutic potential of these and other novel NF-κB inhibitors. The provided protocols offer standardized approaches to ensure the reproducibility and comparability of experimental data. Future research should focus on obtaining quantitative data for this compound to enable a more direct and comprehensive comparison with curcumin.
References
A Head-to-Head Comparison of 1-Hydroxyrutecarpine and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 1-hydroxyrutecarpine and its analogs, supported by experimental data and detailed methodologies.
This compound, a derivative of the indolopyridoquinazolinone alkaloid rutaecarpine, has garnered significant interest for its potential therapeutic applications. This guide delves into a head-to-head comparison of this compound and its structural analogs, focusing on their cytotoxic, anti-inflammatory, and cardiovascular effects. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.
Data Presentation: A Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and its analogs. The data has been compiled from various studies to provide a comparative overview of their potency.
Table 1: Comparative Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| This compound | P-388 (Murine Leukemia) | Not Specified | 3.72 (µg/mL) | [1] |
| HT-29 (Human Colon Carcinoma) | Not Specified | 7.44 (µg/mL) | [1] | |
| Rutaecarpine | A549 (Human Lung Carcinoma) | Not Specified | > 100 | Not Specified |
| SK-OV-3 (Human Ovarian Cancer) | Not Specified | > 100 | Not Specified | |
| SK-MEL-2 (Human Skin Melanoma) | Not Specified | > 100 | Not Specified | |
| HCT-15 (Human Colon Carcinoma) | Not Specified | > 100 | Not Specified | |
| 10-Fluororutaecarpine | A549 | Not Specified | 25.3 | Not Specified |
| 11-Methoxyrutaecarpine | Lung Cancer Subpanel | Not Specified | 1.38 | [2] |
| Renal Cancer Subpanel | Not Specified | 0.31 | [2] | |
| 10,11-Methylenedioxyrutaecarpine | Ovarian Cancer Subpanel | Not Specified | Not Specified | [2] |
| 10-Bromorutaecarpine | Renal Carcinoma | Not Specified | 0.3 | [2] |
| 10-Methylthiorutaecarpine | Renal Carcinoma | Not Specified | 0.08 | [2] |
| Rutaecarpine Derivative 15b | U251 (Human Glioblastoma) | Not Specified | 5 | [3] |
| SKOV3 (Human Ovarian Cancer) | Not Specified | 3 | [3] | |
| DU145 (Human Prostate Carcinoma) | Not Specified | 3 | [3] | |
| Rutaecarpine Derivative 15c | U251 | Not Specified | 2.5 | [3] |
| SKOV3 | Not Specified | 2 | [3] | |
| DU145 | Not Specified | 2 | [3] |
Note: Direct comparative IC50 values for this compound against a broader panel of cancer cell lines alongside its analogs are limited in the currently available literature. The data presented is a compilation from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Comparative Anti-Inflammatory and Vasodilatory Effects
| Compound | Biological Activity | Assay | Potency/Effect | Reference |
| Rutaecarpine | Vasodilation | Isolated Rat Aorta | EC50 not specified, concentration-dependent relaxation | [4][5] |
| Anti-inflammatory (NO inhibition) | LPS-induced RAW 264.7 cells | 44.05% inhibition | [2] | |
| 10-Fluoro-2-methoxyrutaecarpine (3) | Anti-inflammatory (COX-2 suppression) | In vitro and in vivo | Better than rutaecarpine | [3] |
| 3-B-RUT (Sulfonyl analog) | Anti-inflammatory | Not Specified | Improved effect over rutaecarpine | [3] |
| Rutaecarpine Derivative 5Ci | Anti-inflammatory (NO inhibition) | LPS-induced RAW 264.7 cells | 76.40% inhibition | [2] |
| Rutaecarpine Derivative 6 | Cholinesterase Inhibition | AChE/BChE Inhibition | IC50: 3.4 µM (AChE), 0.5 µM (BChE) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and its analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds (this compound and analogs)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) or other prostanoids
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer containing the heme cofactor.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, the respective COX enzyme, and the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., indomethacin or celecoxib). Pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation time (e.g., 10-20 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Prostaglandin Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for both COX-1 and COX-2 inhibition.
Vasodilation Assay: Isolated Aortic Ring Preparation
This ex vivo method assesses the vasodilatory effect of compounds on pre-contracted arterial rings.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine or norepinephrine (vasoconstrictors)
-
Test compounds (this compound and analogs)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Contraction: Induce a sustained contraction of the aortic rings by adding a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Compound Addition: Once a stable contraction plateau is reached, add the test compounds in a cumulative manner at increasing concentrations.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Cytotoxicity and Apoptosis
Rutaecarpine and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
Figure 1. Proposed signaling pathway for apoptosis induction by this compound and its analogs.
This pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptosis.
Anti-Inflammatory Effects
The anti-inflammatory properties of rutaecarpine derivatives are partly attributed to the inhibition of the MAPK/NF-κB signaling pathway.
Figure 2. Inhibition of the MAPK/NF-κB signaling pathway by this compound and its analogs.
By inhibiting the phosphorylation of key kinases in the MAPK pathway and the subsequent activation of the transcription factor NF-κB, these compounds can suppress the expression of pro-inflammatory mediators like COX-2 and iNOS.
Cardiovascular Effects: Vasodilation
The vasodilatory effects of rutaecarpine are mediated by both endothelium-dependent and -independent mechanisms.
Figure 3. Experimental workflow for assessing the vasodilatory effects of this compound and its analogs.
The endothelium-dependent pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) and increasing cyclic guanosine monophosphate (cGMP) levels, which results in vasodilation. The endothelium-independent mechanism involves a direct effect on vascular smooth muscle cells, potentially by inhibiting calcium influx.
Conclusion
This compound and its analogs represent a promising class of compounds with diverse pharmacological activities. The available data suggests that structural modifications to the rutaecarpine scaffold can significantly influence their cytotoxic, anti-inflammatory, and cardiovascular effects. However, a more systematic and direct comparative evaluation of this compound against its analogs is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development. This guide provides a foundational framework for such research endeavors by summarizing the current knowledge and providing detailed experimental protocols. Future studies should focus on generating comprehensive, directly comparable quantitative data to facilitate a more robust head-to-head comparison.
References
- 1. Low-Cytotoxic Synthetic Bromorutaecarpine Exhibits Anti-Inflammation and Activation of Transient Receptor Potential Vanilloid Type 1 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutaecarpine derivatives synthesized via skeletal reorganization alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]
- 4. Pharmacological Effects of Rutaecarpine as a Cardiovascular Protective Agent | MDPI [mdpi.com]
- 5. The mechanism of the vasodilator effect of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising derivatives of rutaecarpine with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 1-Hydroxyrutecarpine Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 1-hydroxyrutecarpine, a primary metabolite of the bioactive alkaloid rutecarpine. The objective is to assess the reproducibility of experimental findings for this compound by comparing them with the more extensively studied parent compound, rutecarpine. This guide summarizes quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid researchers in evaluating the current state of knowledge and identifying areas for future investigation.
Data Summary: this compound vs. Rutecarpine
The available quantitative data for the biological activities of this compound is sparse, limiting a robust assessment of reproducibility across different studies. In contrast, rutecarpine has been the subject of more extensive research. The following tables summarize the available data for both compounds.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | P-388 (Murine Leukemia) | Not Specified | ED50 | 3.72 µg/mL |
| HT-29 (Human Colon Adenocarcinoma) | Not Specified | ED50 | 7.44 µg/mL | |
| HL-60 (Human Promyelocytic Leukemia) | NCI-60 Sulforhodamine B (SRB) Assay | GI50 | 80.54 µM | |
| Rutecarpine | HL-60 (Human Promyelocytic Leukemia) | NCI-60 Sulforhodamine B (SRB) Assay | GI50 | >100 µM |
Table 2: Anti-inflammatory Activity Data
No quantitative data (e.g., IC50 for inhibition of inflammatory mediators) from multiple sources is currently available for this compound.
| Compound | Model | Target | Endpoint | Value |
| Rutecarpine | LTA-stimulated RAW 264.7 macrophages | NO production | Inhibition | Concentration-dependent |
| iNOS expression | Inhibition | Concentration-dependent | ||
| COX-2 expression | Inhibition | Concentration-dependent | ||
| IL-1β expression | Inhibition | Concentration-dependent |
Table 3: Antiplatelet Activity Data
While this compound is reported to possess antiplatelet activity, no quantitative data (e.g., IC50) is available in the public domain.
| Compound | Agonist | Endpoint | Value (µM) |
| Rutecarpine | Collagen | IC50 | 1-5 |
| ADP | IC50 | 40-200 | |
| Adrenaline | IC50 | 40-200 | |
| Arachidonic Acid | IC50 | 40-200 |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies are crucial. The following are generalized protocols for key assays used to evaluate the biological activities of compounds like this compound and rutecarpine.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is commonly used to determine cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solicitation: Air dry the plates and add Tris base solution to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 (Growth Inhibition 50) is calculated as the concentration of the compound that causes a 50% reduction in cell growth compared to the control.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and mix it with Griess reagent.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory effect of the compound is calculated relative to the LPS-stimulated control.
Antiplatelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Incubation: Incubate the PRP with the test compound or vehicle control at 37°C in an aggregometer.
-
Agonist Induction: Add a platelet agonist (e.g., collagen, ADP) to induce aggregation.
-
Measurement: Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity decreases, and light transmission increases. The IC50 is the concentration of the compound that inhibits platelet aggregation by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and ensuring methodological consistency.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Safety Operating Guide
Proper Disposal of 1-Hydroxyrutecarpine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 1-Hydroxyrutecarpine, a compound recognized for its cytotoxic properties.
Immediate Safety and Handling Precautions:
Due to its cytotoxic nature, this compound must be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All handling of the solid compound or its solutions should be performed in a chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must comply with institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected separately from non-hazardous waste.
-
Liquid waste containing this compound, such as experimental solutions, should be collected in a dedicated, leak-proof container.
-
-
Waste Container Requirements:
-
Use a container that is chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
The container must be in good condition, with a secure, tightly fitting lid to prevent spills or evaporation.
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" and "Cytotoxic."
-
The label must include the full chemical name, "this compound," and list all other chemical constituents in the waste stream, including solvents and their approximate concentrations.
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow the accumulated waste to exceed the volume limits or storage time specified by your institution's policies.
-
Experimental Protocols for Waste Handling
Decontamination of Glassware:
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable solvent (in which this compound is soluble, such as ethanol or DMSO) to remove any residue.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washing with detergent and water can then be performed.
Spill Cleanup:
In the event of a spill, the following procedure should be followed:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
For a solid spill, gently cover the material with an absorbent powder to prevent it from becoming airborne.
-
For a liquid spill, use a chemical spill kit with absorbent pads to contain and absorb the liquid.
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
Quantitative Data Summary
While specific regulatory disposal limits for this compound are not widely published, its cytotoxic nature necessitates that it be treated as a highly hazardous substance. The following table summarizes its known cytotoxic activity, underscoring the need for stringent disposal protocols.
| Cell Line | ED₅₀ (μg/mL) |
| P-388 | 3.72[1] |
| HT-29 | 7.44[1] |
Note: The ED₅₀ (median effective dose) is the concentration of a drug that induces a response in 50% of the tested population. The low values for this compound indicate significant cytotoxic potential.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Protocols for Handling 1-Hydroxyrutecarpine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of 1-Hydroxyrutecarpine, a compound recognized for its cytotoxic properties. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. The following procedures are based on available safety data for the parent compound, rutecarpine, and established best practices for managing cytotoxic substances.
Hazard Identification and Risk Assessment
Quantitative Toxicity Data
| Compound | Cell Line | ED50 |
| This compound | P-388 | 3.72 µg/mL |
| This compound | HT-29 | 7.44 µg/mL |
Source: MedChemExpress[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for routine handling.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Double gloving with nitrile gloves is recommended. Change gloves frequently, especially if contaminated.[4] |
| Eye Protection | Safety goggles | Should provide a complete seal around the eyes. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator or higher is recommended, especially when handling the compound in powdered form or when generating aerosols. |
| Body Protection | Disposable gown | Solid-front, back-closing gown with long sleeves and tight-fitting cuffs. |
| Foot Protection | Closed-toe shoes | Chemical-resistant shoe covers should be worn in designated handling areas. |
Operational Plan: Safe Handling and Storage
A designated area should be established for the handling of this compound. This area must be clearly marked with appropriate warning signs.
Engineering Controls:
-
Ventilation: All work with this compound, especially the handling of powders and preparation of solutions, must be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet to prevent inhalation exposure.[4]
-
Work Surfaces: Cover work surfaces with disposable, plastic-backed absorbent pads to contain any spills. These pads should be discarded as cytotoxic waste after each procedure or in the event of a spill.[5]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
The container should be tightly sealed and clearly labeled as "Cytotoxic."
-
Access to the storage area should be restricted to authorized personnel.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and weighing papers should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" container.[6][7] This container should be lined with a durable plastic bag.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste." Some diluted solutions of cytotoxic compounds may be chemically deactivated before disposal; however, specific protocols for this compound are not established. Therefore, all liquid waste should be treated as hazardous.[6]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[7]
All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.[8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Restrict access to the spill area.
-
Decontaminate (if trained):
-
Don appropriate PPE, including a respirator.
-
For small powder spills, gently cover with a damp absorbent pad to avoid generating dust.
-
For liquid spills, absorb with an inert material from a chemical spill kit.
-
Clean the spill area with a suitable decontaminating solution (e.g., a 1:10 dilution of bleach), followed by a thorough rinse with water.[6]
-
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general methodology for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize the cells, resuspend in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the ED50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rutecarpine - Wikipedia [en.wikipedia.org]
- 4. unthsc.edu [unthsc.edu]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.ac.il [weizmann.ac.il]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
